Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Description
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Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSOBPCWYVZSW-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-99-7, 180979-17-3 | |
| Record name | Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Ethyl cis-2-amino-1-cyclohexanecarboxylate Hydrochloride: A Technical Guide
An In-depth Exploration of a Key Synthetic Intermediate for Pharmaceutical Research and Development
Introduction
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid cyclohexane scaffold, coupled with the specific cis stereochemical arrangement of the amino and carboxylate functionalities, provides a unique conformational constraint that is highly sought after in drug design. This guide offers a comprehensive overview of a robust and well-established synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present the information in a clear and accessible format.
Strategic Approach to the Synthesis: The Hofmann Rearrangement
Among the various synthetic strategies available for the preparation of cis-2-aminocycloalkanecarboxylic acid derivatives, the Hofmann rearrangement of a cyclic imide stands out as a reliable and stereochemically controlled method. This pathway offers a clear and logical progression from readily available starting materials to the desired product, with the cis configuration being established early and maintained throughout the synthesis.
The overall synthetic strategy can be visualized as a three-stage process:
-
Formation of the Cyclic Imide: The synthesis commences with the preparation of cis-1,2-cyclohexanedicarboximide from its corresponding anhydride. This step sets the crucial cis stereochemistry of the two adjacent carbon atoms.
-
The Hofmann Rearrangement: The key transformation involves the rearrangement of the cyclic imide to the corresponding cis-2-aminocyclohexanecarboxylic acid. This classic reaction provides a reliable method for the conversion of an amide to an amine with the loss of one carbon atom.
-
Esterification and Salt Formation: The final stage involves the esterification of the amino acid to its ethyl ester, followed by the formation of the hydrochloride salt to enhance stability and facilitate handling.
Visualizing the Synthetic Pathway
A Technical Guide to the Physicochemical Properties of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Introduction: A Versatile Building Block for Complex Synthesis
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a cyclic β-amino acid ester that serves as a crucial intermediate and structural scaffold in synthetic organic chemistry and medicinal drug development. Its constrained cyclohexane ring and the cis-stereochemical relationship between the amino and ester functionalities provide a well-defined three-dimensional structure, making it an attractive starting material for the synthesis of conformationally restricted peptides, alkaloids, and other complex molecular architectures. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties, analytical characterization workflows, general synthesis, and safe handling protocols for this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Physicochemical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| CAS Number | 1127-99-7 | [2][3][4] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2][4] |
| Molecular Weight | 207.70 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder or chunks | [2][5] |
| Melting Point | 128 - 135 °C | [2][5] |
| IUPAC Name | hydrogen ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate chloride | [2] |
| SMILES | [H+].[Cl-].CCOC(=O)[C@@H]1CCCC[C@@H]1N | [2] |
Chemical Structure and Stereochemistry
The defining feature of this molecule is the cis orientation of the amino group and the ethyl carboxylate group on the cyclohexane ring. This specific stereochemistry locks the substituents on the same face of the ring, which significantly influences the molecule's conformational preferences and its interactions in subsequent synthetic steps or with biological targets. The compound is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers.
Solubility and Stability
As a hydrochloride salt of a primary amine, the compound exhibits enhanced solubility in water and polar protic solvents like ethanol compared to its free base form.[1] The salt form also contributes to its stability, making it less susceptible to degradation and easier to handle and store under standard laboratory conditions. It is typically stored in a cool, dry place in a tightly sealed container.
Analytical Characterization: A Self-Validating Workflow
To ensure the identity, purity, and integrity of this compound, a multi-technique analytical approach is essential. This workflow serves as a self-validating system, where orthogonal methods corroborate the findings of one another.
Caption: A comprehensive workflow for the analytical validation of the compound.
Identity Confirmation Protocols
Protocol 3.1.1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Methodology:
-
Prepare a sample by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands.
-
-
Expected Peaks:
-
~2800-3100 cm⁻¹: Broad N-H stretch from the primary ammonium salt (R-NH₃⁺).
-
~2930 & ~2860 cm⁻¹: C-H stretches from the cyclohexane and ethyl groups.
-
~1730 cm⁻¹: Strong C=O stretch from the ethyl ester.
-
~1180 cm⁻¹: C-O stretch from the ester.
-
-
Trustworthiness: This technique provides rapid confirmation of the core functional components of the molecule.[2]
Protocol 3.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and confirm the cis-stereochemistry.
-
Methodology:
-
Dissolve an accurately weighed sample (~10-20 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expertise & Interpretation:
-
¹H NMR: Expect complex multiplets for the cyclohexyl protons. The protons on the carbons bearing the amine and ester groups (C1-H and C2-H) will show characteristic chemical shifts and coupling constants that can help confirm the cis relationship. The ethyl group will present as a characteristic triplet and quartet.
-
¹³C NMR: Expect 9 distinct signals corresponding to the 9 carbon atoms in the molecule, including the carbonyl carbon of the ester at ~170-175 ppm.
-
Protocol 3.1.3: Mass Spectrometry (MS)
-
Objective: To confirm the molecular mass of the parent compound.
-
Methodology:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
-
Expected Result: The analysis should reveal the mass of the free base (the protonated molecule without the chloride counter-ion). The expected [M+H]⁺ ion for C₉H₁₇NO₂ is approximately m/z 172.13.
Purity and Assay Determination
Protocol 3.2.1: Argentometric Titration for Chloride Content
-
Objective: To quantify the hydrochloride content and confirm the salt stoichiometry.
-
Causality: This classic titration method relies on the precipitation of chloride ions with a standardized silver nitrate solution.
-
Methodology:
-
Accurately weigh the sample and dissolve it in deionized water.
-
Add an indicator (e.g., potassium chromate) or use a potentiometric electrode.
-
Titrate with a standardized solution of silver nitrate (AgNO₃) until the endpoint is reached (formation of red silver chromate or a sharp potential change).
-
Calculate the percentage of chloride, which should correspond to the theoretical value for the hydrochloride salt. A purity of >=94% is typical.[2]
-
General Synthesis Pathway
The most common and direct route to this compound is through the Fischer esterification of the parent amino acid, cis-2-aminocyclohexanecarboxylic acid.
Caption: General workflow for the synthesis via Fischer esterification.
Protocol 4.1.1: Synthesis via Fischer Esterification
-
Objective: To convert the carboxylic acid to its ethyl ester while forming the hydrochloride salt.
-
Causality: An excess of ethanolic hydrogen chloride serves as both the catalyst and one of the reactants, driving the equilibrium towards the ester product.[6]
-
Methodology:
-
Suspend cis-2-aminocyclohexanecarboxylic acid in absolute ethanol.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride dropwise, until saturation.
-
Warm the reaction mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.[6]
-
Applications in Research and Drug Development
The structural rigidity of the cyclohexane core combined with the defined cis-stereochemistry makes this compound a valuable scaffold. Its primary applications include:
-
Peptidomimetics: Incorporation into peptide chains to induce specific secondary structures (e.g., turns or helices) and to increase resistance to enzymatic degradation.
-
Asymmetric Synthesis: Serving as a chiral building block (after resolution of enantiomers) for the synthesis of natural products and active pharmaceutical ingredients (APIs).
-
Fragment-Based Drug Discovery: Use as a fragment library component to explore binding interactions with biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount.
-
Hazard Identification: While not classified as hazardous under all regulations, related amino acid derivatives can cause skin and eye irritation.[7][8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
-
Recommended Handling:
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
- 1. CAS 142547-15-7: ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYL… [cymitquimica.com]
- 2. This compound, 95% 2.5 g | Request for Quote [thermofisher.com]
- 3. labware-shop.com [labware-shop.com]
- 4. 1127-99-7 [rrkchem.com]
- 5. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. fishersci.fr [fishersci.fr]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ethyl cis-2-aminocyclohexanecarboxylate 95% | CAS: 1436-60-8 | AChemBlock [achemblock.com]
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride CAS number 1127-99-7
An In-depth Technical Guide to Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7)
This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. Its conformationally constrained cyclohexane backbone makes it a valuable scaffold for introducing specific three-dimensional geometries into novel chemical entities. This document moves beyond basic supplier data to offer insights into its synthesis, characterization, reactivity, and strategic applications.
Core Molecular Attributes and Physicochemical Properties
This compound is a cyclic β-amino acid ester. The cis stereochemistry, where the amino and ester groups reside on the same face of the cyclohexane ring, imposes significant conformational constraints. This pre-organization is highly sought after in drug design to reduce the entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its use in various reaction conditions.
The molecule's structure features a primary amine, which serves as a key nucleophilic handle for further derivatization, and an ethyl ester, which can be hydrolyzed or used as a synthetic equivalent of a carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1127-99-7 | [2][3] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2][4] |
| Molecular Weight | 207.70 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder or chunks | [2][4] |
| Melting Point | 128 - 135 °C | [2][4] |
| Solubility | Soluble in water. | [5] |
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and for planning multi-step synthetic campaigns. A common and logical route involves the stereoselective reduction of an aromatic precursor followed by esterification.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 2-aminobenzoic acid (anthranilic acid).
Caption: Proposed two-step synthesis of the target compound.
Step 1: Catalytic Hydrogenation of 2-Aminobenzoic Acid
The initial step involves the hydrogenation of the aromatic ring of 2-aminobenzoic acid. The use of specific catalysts, such as rhodium or ruthenium on carbon, under hydrogen pressure is known to favor the formation of the cis isomer.[6]
Exemplary Protocol:
-
A high-pressure autoclave is charged with 2-aminobenzoic acid and a catalytic amount (e.g., 5 mol%) of Rhodium on Carbon (Rh/C).
-
The vessel is sealed, and the atmosphere is replaced with nitrogen, followed by hydrogen gas.
-
The reaction is pressurized with hydrogen (e.g., 10-15 bar) and heated (e.g., 60-100 °C).[6]
-
The mixture is agitated for several hours until the reaction is complete, as monitored by techniques like TLC or NMR showing the disappearance of the aromatic signals.
-
After cooling and venting, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield crude cis-2-aminocyclohexanecarboxylic acid.
Causality: The choice of catalyst and reaction conditions is critical for stereoselectivity. Heterogeneous catalysts like Rh/C guide the addition of hydrogen from the face of the ring adsorbed to the catalyst surface, leading predominantly to the cis product.
Step 2: Esterification and Salt Formation
The resulting amino acid is then esterified. A classic and effective method is the Fischer esterification using ethanol as both the solvent and reagent, with hydrogen chloride gas acting as the catalyst. This method conveniently forms the hydrochloride salt in the same step.[5]
Exemplary Protocol:
-
The crude cis-2-aminocyclohexanecarboxylic acid is dissolved or suspended in anhydrous ethanol in a flask equipped with a gas inlet and a drying tube.
-
The mixture is cooled to 0 °C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction vessel is sealed and allowed to warm to room temperature, stirring overnight.[5]
-
The reaction progress is monitored by TLC until the starting amino acid is consumed.
-
The solvent is evaporated in vacuo, and the resulting residue is triturated or recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound.[5]
Trustworthiness: This protocol is self-validating. The formation of the crystalline hydrochloride salt aids in purification, and the product's identity and purity can be rigorously confirmed by melting point analysis, NMR, and IR spectroscopy against reference data.
Spectroscopic Characterization
Rigorous structural confirmation is paramount. While a complete, published dataset for this specific compound is elusive, data from closely related structures can provide a reliable basis for interpretation.
Table 2: Key Spectroscopic Data (Reference and Predicted)
| Technique | Data for Fmoc-cis-2-aminocyclohexane carboxylic acid[7] | Predicted Data for Target Compound (CAS 1127-99-7) |
| IR (KBr, cm⁻¹) | 3417 (br, N-H), 3332 (br, O-H), 2931 (s, C-H), 1708 (vs, C=O) | ~3400-2800 (br, NH₃⁺), ~2940 & 2860 (C-H), ~1730 (s, C=O ester), ~1580 (N-H bend) |
| ¹H NMR (DMSO-d₆, δ ppm) | 0.80–1.87 (m, 8H, cyclohexane), 3.49 (m, 1H, CH-N), 3.95 (m, 1H, CH-CO) | ~1.2 (t, 3H, -OCH₂CH ₃), ~1.3-2.0 (m, 8H, cyclohexane ring), ~3.1 (m, 1H, CH -N), ~2.5 (m, 1H, CH -CO), ~4.1 (q, 2H, -OCH ₂CH₃), ~8.3 (br s, 3H, -NH₃⁺) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 21.0, 24.1, 24.5, 28.6 (cyclohexane CH₂), 46.5 (CH-CO), 52.8 (CH-N), 175.4 (COOH) | ~14.0 (-OCH₂C H₃), ~23-30 (cyclohexane CH₂), ~48 (CH-CO), ~54 (CH-N), ~61 (-OC H₂CH₃), ~172 (C=O ester) |
| Mass Spec (ESI-MS) | Not Available | Predicted [M+H]⁺ (free base) = 172.13 |
Expertise Insight: The predicted NMR shifts are based on standard values for ethyl esters and protonated amines, adjusted for the cyclohexane scaffold. The broad signal around 8.3 ppm in the proton NMR is characteristic of the three protons of the ammonium group (-NH₃⁺) in the hydrochloride salt, which often exchange with residual water in the solvent. In the ¹³C NMR, the ester carbonyl is expected to be around 172 ppm, distinct from the carboxylic acid carbonyl (~175 ppm) of the precursor. Experimental verification is essential.
Reactivity and Synthetic Applications
The primary utility of this molecule is as a scaffold. The amine serves as a versatile point for elaboration, most commonly through N-acylation to form amides.
Workflow: N-Acylation
Caption: General workflow for the N-acylation of the title compound.
Protocol: N-Acylation with an Acyl Chloride
This method is robust for forming amide bonds.
-
Suspend this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 10-15 minutes.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (R-COCl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Authoritative Grounding: The N-acylation of amines is a fundamental reaction in organic chemistry, with established procedures widely available.[4][8] The use of a base is critical to first liberate the free amine from its hydrochloride salt, allowing it to act as a nucleophile.
Applications in Drug Discovery
The rigid cyclohexane scaffold is a "privileged structure" in medicinal chemistry.[3][9] Incorporating it into molecules can:
-
Confer Conformational Rigidity: The cis relationship locks the relative orientation of substituents at the 1- and 2-positions, which can lead to higher binding affinity by pre-organizing the molecule in its bioactive conformation.
-
Enhance Lipophilicity: The non-polar cyclohexane ring can improve membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Serve as a Peptide Mimetic: Derivatives of 2-aminocyclohexanecarboxylic acid are used to create foldamers and peptidomimetics with stable secondary structures, such as helices, that are resistant to proteolytic degradation.[10][11]
While specific drugs containing this exact building block are not prominently disclosed in public literature, it is a valuable intermediate for creating libraries of novel compounds for screening against various biological targets, including enzymes and receptors.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Hazard Identification : This compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[13] However, it should be handled with care as the toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE) : Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13]
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation.[13]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unife.it [iris.unife.it]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4024175A - Cyclic amino acids - Google Patents [patents.google.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structure Elucidation of Ethyl cis-2-Amino-1-Cyclohexanecarboxylate Hydrochloride
Introduction
In the landscape of pharmaceutical development and organic synthesis, cyclic β-amino acid esters are valuable chiral building blocks. Their constrained conformations make them ideal for constructing peptidomimetics and other biologically active molecules. Ethyl 2-amino-1-cyclohexanecarboxylate, as a member of this class, presents a significant analytical challenge: the unambiguous determination of its stereochemistry. The biological activity and physicochemical properties of the cis and trans diastereomers can vary dramatically, making rigorous structural confirmation a prerequisite for any further research or development.
This in-depth guide provides a holistic, multi-technique approach to the complete structure elucidation of Ethyl cis-2-Amino-1-Cyclohexanecarboxylate Hydrochloride. Moving beyond a simple checklist of methods, we will explore the causality behind our analytical choices, demonstrating how a synergistic application of modern spectroscopic and crystallographic techniques provides a self-validating system for structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals who require absolute confidence in their molecular characterization.
Section 1: Foundational Characterization
Before delving into complex spectroscopic analysis, foundational data provides the initial framework for the molecule's identity.
Physicochemical Properties
The target molecule is a white to off-white crystalline powder.[1] A summary of its fundamental properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO₂ | [1] |
| Molecular Weight | 207.70 g/mol | Calculated |
| CAS Number | 1127-99-7 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 128 - 135 °C | [1] |
Elemental Analysis
Expert Insight: While mass spectrometry provides a highly accurate mass, elemental analysis offers orthogonal validation of the empirical formula, which is particularly important for confirming the presence and stoichiometry of heteroatoms like chlorine and nitrogen in a salt form.
Protocol: Combustion Analysis
-
A precisely weighed sample (2-3 mg) is combusted in a furnace with excess oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
Chlorine content is typically determined by titration (e.g., argentometric titration) after combustion and absorption.
Self-Validation: The experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, and Chlorine must align with the theoretical values for the C₉H₁₈ClNO₂ formula within a narrow margin of error (typically ±0.4%).
Section 2: The Elucidation Workflow: A Synergistic Approach
The core of structure elucidation lies not in a single technique, but in the logical integration of data from multiple orthogonal methods. Each technique provides a piece of the puzzle—molecular weight, functional groups, atomic connectivity, and finally, 3D spatial arrangement.
Caption: Overall workflow for structure elucidation.
Section 3: Spectroscopic & Spectrometric Analysis
Mass Spectrometry (MS)
Expertise: MS is the first-line technique for confirming the molecular weight of the free base and gaining initial structural insights through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized molecule.
Protocol: ESI-MS
-
Prepare a dilute solution of the sample in methanol or acetonitrile/water.
-
Infuse the solution into the ESI source.
-
Acquire data in positive ion mode.
Expected Data: The primary observation will be the protonated molecular ion of the free amine.
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | [C₉H₁₇NO₂ + H]⁺ | 172.1332 | ~172.13 |
Trustworthiness: High-resolution mass spectrometry (HRMS) should yield a mass measurement accurate to within 5 ppm, providing high confidence in the molecular formula. Characteristic fragmentation patterns for cyclic amines, such as alpha-cleavage adjacent to the nitrogen, and for esters, like the loss of the ethoxy group, further validate the proposed structure.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming its class as an amino acid ester hydrochloride.[5][6]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected Data: The FTIR spectrum provides a distinct "fingerprint" of the molecule's functional groups.[7][8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-2500 (broad) | N⁺-H stretch | Ammonium (R-NH₃⁺) |
| ~2930, ~2860 | C-H stretch | Cyclohexane & Ethyl CH₂, CH₃ |
| ~1735 (strong, sharp) | C=O stretch | Ester |
| ~1580 | N-H bend | Ammonium (R-NH₃⁺) |
| ~1200 | C-O stretch | Ester |
Self-Validation: The simultaneous presence of the strong ester carbonyl peak (~1735 cm⁻¹) and the broad ammonium stretch is a definitive confirmation of the compound's identity as an amino ester salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the most powerful technique for elucidating the precise connectivity and, critically, the relative stereochemistry of the molecule in solution.[10] A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous picture.
Protocol: NMR Analysis
-
Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a high-field spectrometer (≥400 MHz).
Logical Data Synthesis: The following diagram illustrates how different NMR data points contribute to the final structure.
Caption: Logical integration of NMR data for structure confirmation.
Expected ¹H and ¹³C NMR Data:
| Group | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity |
| Ester C=O | ~172-175 | - | - |
| Ester O-CH₂ -CH₃ | ~61 | ~4.1 | Quartet (q) |
| Ester O-CH₂-CH₃ | ~14 | ~1.2 | Triplet (t) |
| C1 -COOEt | ~50-55 | ~2.5-2.8 | Multiplet (m) |
| C2 -NH₃⁺ | ~55-60 | ~3.0-3.3 | Multiplet (m) |
| Cyclohexane CH₂ | ~20-35 | ~1.2-2.2 | Complex Multiplets |
(Note: Exact chemical shifts can vary based on solvent and pH.)
The Crucial Stereochemical Insight from ¹H-¹H Coupling: The determination of the cis stereochemistry hinges on the through-bond coupling constant (³J) between the protons on C1 and C2 (H1 and H2).[10][11]
-
Cyclohexane Conformation: The cyclohexane ring exists in a dynamic equilibrium of chair conformations.[12][13][14] In a cis-1,2-disubstituted cyclohexane, the substituents will adopt an axial-equatorial (a,e) or equatorial-axial (e,a) relationship.
-
Karplus Relationship: The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons.
-
Trans Isomer: In one of the chair conformations of the trans isomer, H1 and H2 can be diaxial , with a dihedral angle of ~180°. This results in a large coupling constant (³J ≈ 8-13 Hz) .
-
Cis Isomer: For the cis isomer, the H1-H2 relationship is always axial-equatorial or equatorial-axial , with dihedral angles of ~60°. This results in a small coupling constant (³J ≈ 2-5 Hz) .
-
Section 4: X-ray Crystallography - The Definitive Confirmation
Expertise: While NMR provides incontrovertible evidence for the structure in solution, single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule in the solid state.[10][15] It serves as the ultimate arbiter of structure and stereochemistry.[16][17][18]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a diffractometer and irradiate it with monochromatic X-rays.
-
Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.
Expected Outcome: The resulting crystal structure will visually confirm:
-
The atomic connectivity of the ethyl ester and the cyclohexane ring.
-
The relative positions of the aminium and carboxylate groups, proving the cis relationship.
-
Precise bond lengths, bond angles, and the preferred chair conformation in the solid state.
Section 5: Synthesis of Evidence
The structure of this compound is confirmed by the collective, self-validating evidence from all analytical techniques:
-
Elemental Analysis confirms the elemental ratios, C₉H₁₈ClNO₂.
-
Mass Spectrometry confirms the molecular weight of the free base (m/z 172.13 for [M+H]⁺).
-
FTIR Spectroscopy confirms the presence of the key functional groups: an ammonium salt, an ester, and an alkane framework.
-
NMR Spectroscopy pieces together the molecular skeleton, confirms the presence and connectivity of all atoms, and most importantly, proves the cis relative stereochemistry through the characteristic small coupling constant (³J ≈ 2-5 Hz) between the protons at C1 and C2.
-
X-ray Crystallography provides the final, definitive, and visually intuitive confirmation of the entire 3D structure in the solid state.
This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing compounds in research and development pipelines.
References
- 1. 265640025 [thermofisher.com]
- 2. labware-shop.com [labware-shop.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. De novo synthesis of polyhydroxyl aminocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 14. Stereochemistry of cyclohexane - Chemistry Revision Site [ueache.weebly.com]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. scite.ai [scite.ai]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for its effective use in a laboratory setting.
Section 1: Core Molecular Attributes
This compound is a substituted cycloalkane derivative. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a crucial attribute for many applications.[1] The "cis" stereochemistry of the amino and carboxylate groups on the cyclohexane ring dictates its three-dimensional conformation, which can significantly influence its reactivity and interaction with biological targets.
A clear understanding of the compound's physical and chemical characteristics is paramount for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C9H18ClNO2 | [2][3][4] |
| Molecular Weight | 207.70 g/mol | [2][4][5][6] |
| Appearance | White to off-white crystalline powder or solid | [3][7] |
| Melting Point | 128 - 135 °C (262.4 - 275 °F) | [3][7] |
| CAS Number | 1127-99-7 | [3][4][5][6][8] |
The spatial arrangement of functional groups is a critical determinant of a molecule's chemical behavior. The following diagram illustrates the workflow for generating the structural formula from its IUPAC name.
Caption: Workflow for deriving the molecular structure.
Section 2: Synthesis and Chemical Reactivity
The synthesis of cis-2-aminocyclohexanecarboxylic acid derivatives often involves stereoselective methods to control the relative orientation of the substituents. One common approach is the enantioselective hydrolysis of symmetrical diesters.[9] The presence of both an amino and an ester functional group makes this molecule a versatile intermediate for a variety of chemical transformations.
While specific, proprietary methods for industrial synthesis may vary, a general conceptual pathway can be outlined. This often involves the reduction of an appropriate precursor followed by esterification and salt formation.
References
- 1. CAS 142547-15-7: ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYL… [cymitquimica.com]
- 2. 90950-07-5|Ethyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. 265640025 [thermofisher.com]
- 4. 1127-99-7 [rrkchem.com]
- 5. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. labware-shop.com [labware-shop.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Characterization of Ethyl cis-2-amino-1-cyclohexanecarboxylate Hydrochloride
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data essential for the structural elucidation and purity assessment of this compound. The guide is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations pertinent to this specific molecule.
Introduction: The Significance of Stereochemistry and Spectroscopic Analysis
This compound is a bifunctional molecule featuring a cyclohexane scaffold, an ethyl ester, and a primary amine, the latter being in its hydrochloride salt form. The cis stereochemical relationship between the amino and carboxylate groups profoundly influences the molecule's conformation and, consequently, its spectroscopic signature. A precise understanding of its NMR and IR data is paramount for confirming stereochemistry, identifying impurities, and ensuring batch-to-batch consistency in synthetic and medicinal chemistry applications.[1]
The presence of the hydrochloride salt of the amine group introduces specific features in both NMR and IR spectra, which are critical for confirming the salt's formation and understanding its impact on the molecular environment. This guide will navigate the expected spectral characteristics arising from the interplay of these structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its constitution and stereochemistry.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group, the cyclohexane ring protons, and the amine protons. The chemical shifts (δ) and coupling constants (J) are highly informative.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Considerations |
| -CH₂- (Ethyl) | ~4.1 | Quartet (q) | Deshielded by the adjacent ester oxygen. |
| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | Coupled to the ethyl -CH₂- group. |
| -NH₃⁺ | Broad singlet | Broad (br s) | Exchange with solvent and quadrupole broadening. |
| H-1 (CH-COOEt) | ~2.5-2.8 | Multiplet (m) | Deshielded by the ester group. |
| H-2 (CH-NH₃⁺) | ~3.0-3.4 | Multiplet (m) | Deshielded by the protonated amino group. |
| Cyclohexane -CH₂- | ~1.2-2.0 | Multiplets (m) | Complex overlapping signals. |
Expertise & Experience Insight: The broadness of the -NH₃⁺ signal is a classic indicator of a protonated amine and its exchange with trace amounts of water or other exchangeable protons in the solvent. In rigorously dry, aprotic solvents, this signal may become sharper. The diastereotopic nature of the cyclohexane ring protons will lead to complex, overlapping multiplets, often requiring 2D NMR techniques like COSY for definitive assignment. The cis configuration dictates specific dihedral angles between vicinal protons, which in turn influences the magnitude of their coupling constants, a key feature for stereochemical assignment.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Considerations |
| C=O (Ester) | ~170-175 | Characteristic downfield shift for ester carbonyls.[3] |
| -CH₂- (Ethyl) | ~60 | Attached to the electron-withdrawing oxygen. |
| -CH₃ (Ethyl) | ~14 | Typical for an ethyl group. |
| C-1 (CH-COOEt) | ~50-55 | Aliphatic carbon attached to the ester. |
| C-2 (CH-NH₃⁺) | ~55-60 | Aliphatic carbon attached to the protonated amine. |
| Cyclohexane -CH₂- | ~20-35 | Four distinct signals for the remaining ring carbons. |
Authoritative Grounding: The chemical shifts are predicted based on established ranges for similar functional groups. For instance, the carbonyl carbon of an ester typically resonates in the 170-175 ppm region.[3][4] The carbons directly attached to the electronegative nitrogen and oxygen atoms (C-2 and the ethyl -CH₂) are shifted downfield.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will result in the exchange of the -NH₃⁺ protons, causing their signal to disappear. CD₃OD is a good choice for observing these protons.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 300 MHz or higher field spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals, respectively.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Ammonium) | 3200-2800 | Strong, Broad | N-H stretch |
| C-H (Aliphatic) | 3000-2850 | Medium-Strong | C-H stretch |
| C=O (Ester) | ~1730 | Strong | C=O stretch |
| N-H (Ammonium) | ~1620-1560 | Medium | N-H bend |
| C-O (Ester) | ~1200 | Strong | C-O stretch |
Trustworthiness Insight: The IR spectrum of an amine salt is distinctly different from that of the free amine. The N-H stretching vibrations of the -NH₃⁺ group appear as a broad, strong band in the 3200-2800 cm⁻¹ region, often overlapping with the C-H stretching bands.[5][6] This is a key diagnostic feature. The ester carbonyl (C=O) stretch is expected to be a strong, sharp absorption around 1730 cm⁻¹.[7] The presence of both of these characteristic bands provides strong evidence for the structure of this compound.
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.
Visualization of Key Structural and Spectroscopic Relationships
Molecular Structure and Key NMR Correlations
Caption: Key ¹H and ¹³C NMR chemical shift correlations for the chiral centers of the molecule.
Spectroscopic Data Interpretation Workflow
Caption: Logical workflow for the spectroscopic identification of the target compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the careful interpretation of both NMR and IR data. While a publicly available, complete dataset for this specific molecule is not readily found, a thorough understanding of the influence of its constituent functional groups and stereochemistry allows for a robust prediction and interpretation of its spectral features. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this compound, ensuring the integrity and quality of their scientific endeavors.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Stability and Storage of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
This guide provides an in-depth analysis of the stability profile for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with field-proven insights to ensure the material's integrity from procurement to application. We will explore the compound's inherent physicochemical properties, potential degradation pathways, and rigorous protocols for storage, handling, and stability assessment.
Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is paramount to predicting its stability and handling requirements. This compound is an off-white crystalline solid.[1][2] Its structure, featuring an ethyl ester, a primary amine, and a hydrochloride salt, dictates its chemical behavior and susceptibility to degradation.
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 1127-99-7 | [3][4] |
| Molecular Formula | C₉H₁₇NO₂ · HCl | [5] |
| Molecular Weight | 207.70 g/mol (as hydrochloride salt) | N/A |
| Appearance | Off-white to white crystalline powder or solid | [1][2][6] |
| Melting Point | 128 - 135 °C / 262.4 - 275 °F | [1][2] |
| Solubility | Likely mobile in the environment due to water solubility | [1] |
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is generally robust under normal conditions, but it possesses specific sensitivities that must be managed to preserve its purity and efficacy.[1][7]
Critical Sensitivity to Moisture
The most significant liability of this compound is its sensitivity to moisture.[1] This vulnerability is primarily due to the ethyl ester functional group, which is susceptible to hydrolysis.
Causality of Moisture Sensitivity: The ester linkage can be cleaved by water, a reaction that can be catalyzed by either acid or base, to yield the parent cis-2-amino-1-cyclohexanecarboxylic acid and ethanol. Given that the compound is a hydrochloride salt, the aqueous environment will be inherently acidic, which can facilitate this hydrolytic degradation. Therefore, exposure to humid air or water must be strictly avoided.[1]
Potential Degradation Mechanisms
While hydrolysis is the primary concern, other degradation pathways should be considered during forced degradation studies and when handling the material.
-
Hydrolytic Degradation: As detailed above, this is the most probable degradation route. The reaction breaks down the ester, altering the molecule's identity and purity.
-
Oxidative Degradation: The primary amino group could be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[1] While stable under normal atmospheric oxygen, prolonged exposure or contact with incompatible materials could initiate oxidative degradation.
-
Thermal Degradation: The compound is stable at recommended storage temperatures. However, at elevated temperatures approaching its melting point, decomposition can occur. Combustion produces hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]
Caption: Hypothesized hydrolytic degradation pathway of the parent compound.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is a self-validating system to ensure the compound's integrity. The primary objective is the strict exclusion of moisture.
Optimal Storage Conditions
-
Temperature: Store in a cool location.[1] For long-term storage, maintaining controlled room temperature (20-25°C) is advisable. While some suppliers recommend refrigeration (0-8°C) for the free base form, this can increase the risk of moisture condensation upon removal if not equilibrated to ambient temperature properly.[5]
-
Atmosphere: Keep in a dry and well-ventilated place.[1][6] For long-term storage or for high-purity applications, backfilling the container with an inert gas like argon or nitrogen is a best practice to displace moist air.
-
Container: The container must be kept tightly closed to prevent the ingress of atmospheric moisture.[1][6][7] Use containers with high-integrity seals.
Safe Handling Workflow
Safe handling protects both the user and the material. Avoid the formation of dust during handling.[1] Use personal protective equipment, including safety glasses and gloves.[7]
Caption: Recommended workflow for handling moisture-sensitive compounds.
Experimental Design for Stability Assessment
To empirically determine the stability profile, a structured experimental approach based on regulatory guidelines (e.g., ICH Q1A) is necessary. This involves both forced degradation and long-term studies.
Protocol: Forced Degradation (Stress Testing)
Objective: To identify likely degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH, keep at room temperature for 8-24 hours.
-
Oxidation: Add 3% H₂O₂, keep at room temperature for 24 hours.
-
Thermal Stress (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal Stress (Solid): Store the solid compound at 60°C for 1 week.
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile with a UV detector).
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting degradants. Mass spectrometry (LC-MS) should be used to identify the structure of major degradation products.
Protocol: Long-Term and Accelerated Stability Study
Objective: To establish a re-test period or shelf life for the compound under recommended storage conditions.
Methodology:
-
Sample Packaging: Package the solid compound in containers that are representative of the intended storage system (e.g., amber glass vials with tightly sealed caps).
-
Storage Conditions: Place the packaged samples into controlled environmental chambers at:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analytical Tests: Analyze the samples for the following attributes:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantify the amount of the active compound using the stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any impurities or degradation products.
-
Caption: Workflow for a comprehensive chemical stability assessment program.
Conclusion
The chemical integrity of this compound is robust under controlled conditions. The primary risk factor is exposure to moisture, which can lead to hydrolytic degradation of the ester functional group. By implementing rigorous storage protocols—specifically, maintaining the compound in a cool, dry environment within a tightly sealed container—this risk can be effectively mitigated. The experimental frameworks provided herein offer a systematic approach for any organization to formally validate the stability of this compound and establish appropriate handling procedures to ensure its quality and reliability in research and development applications.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 95% 2.5 g | Request for Quote [thermofisher.com]
- 3. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]
- 4. labware-shop.com [labware-shop.com]
- 5. ethyl cis-2-aminocyclohexanecarboxylate 95% | CAS: 1436-60-8 | AChemBlock [achemblock.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Ethyl cis-2-amino-1-cyclohexanecarboxylate Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver practical, field-proven insights grounded in scientific literature, focusing on commercial sourcing, quality control, handling, and applications.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound (CAS No. 1127-99-7) is a cyclic β-amino acid ester. Its rigid cyclohexyl backbone imparts conformational constraint, a desirable feature in the design of peptidomimetics and other bioactive molecules. The cis stereochemistry of the amino and ester groups provides a specific spatial arrangement that can be exploited to fine-tune interactions with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic protocols.
Cyclic β-amino acids are of significant interest in drug discovery as they can be incorporated into peptide sequences to increase resistance to proteolytic degradation and to induce specific secondary structures, such as β-turns.[1][2] This makes this compound a key starting material for the synthesis of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[3]
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Commercial Suppliers and Procurement
A critical first step in any research or development project is the reliable sourcing of starting materials. This compound is available from several reputable chemical suppliers. When selecting a supplier, it is essential to consider not only the price but also the purity, availability, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Below is a comparative table of prominent commercial suppliers for this compound:
| Supplier | Product Number(s) | Purity | CAS Number | Additional Information |
| Thermo Fisher Scientific (Acros Organics) | 265640010, 265640025[4][5] | ≥95%[5] | 1127-99-7[4][5] | Typically supplied as a white to off-white crystalline powder.[5] The Acros Organics brand is now part of Thermo Scientific Chemicals.[6][7] |
| Santa Cruz Biotechnology | sc-264623 | Not specified | 1127-99-7[8] | Provided for research use only.[8] |
| ChemicalBook Aggregators | Varies | Varies | 1127-99-7[9] | A platform listing multiple suppliers; purity and specifications should be verified with the individual supplier.[9] |
Note: It is crucial to verify the CAS number (1127-99-7) when ordering, as the cyclopentane analog (CAS 142547-15-7) is also commercially available and can be easily confused.[10]
Quality Control and Analytical Validation
Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This self-validating step ensures the integrity of subsequent experiments.
Physical Properties
A preliminary assessment involves comparing the physical appearance and melting point with the supplier's specifications.
Spectroscopic Analysis
-
¹H NMR: Expect signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), multiplets for the cyclohexane ring protons, and a broad signal for the amine protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Expect signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and C-H stretches of the aliphatic ring and ethyl group. Supplier specifications often state that the IR spectrum should conform to their internal standard.[5]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. As amino acid esters can be challenging to detect directly with UV, a derivatization step is often employed.
Proposed HPLC Method (Pre-column Derivatization):
-
Derivatization Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) is a common choice for derivatizing primary amines to form highly fluorescent isoindole derivatives.[11][12]
-
Column: A reversed-phase C18 column is suitable for separating the derivatized product.[13]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the OPA-adduct (e.g., Ex: 330 nm, Em: 418 nm) provides high sensitivity.[13]
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
The following diagram illustrates a typical workflow for the quality control of incoming this compound:
Caption: A typical workflow for the quality control analysis of this compound.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place. Protect from moisture, as the hydrochloride salt is hygroscopic.
-
Stability: The compound is generally stable under recommended storage conditions. However, as an ester, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Applications in Research and Drug Development
The primary application of this compound is as a building block in organic synthesis, particularly in the field of medicinal chemistry.
-
Peptidomimetics: The incorporation of this cyclic β-amino acid into peptide backbones can enforce specific conformations, leading to enhanced biological activity and selectivity.[1][3] The constrained nature of the cyclohexane ring can mimic the turn structures often found in the binding sites of proteins.[2]
-
Synthesis of Novel Heterocycles: The amino and ester functionalities serve as handles for further chemical transformations, allowing for the construction of more complex heterocyclic scaffolds with potential therapeutic applications.
-
Asymmetric Synthesis: The chiral centers in this molecule can be used to induce stereoselectivity in subsequent reactions, making it a valuable tool in asymmetric synthesis.
The use of conformationally restricted amino acids is a well-established strategy in modern drug design to improve the pharmacological properties of peptide-based drug candidates.[3]
Conclusion
This compound is a commercially available and versatile building block with significant potential in drug discovery and development. Its unique structural features provide a valuable starting point for the synthesis of conformationally constrained molecules with improved biological properties. By following the guidelines for procurement, quality control, and handling outlined in this guide, researchers can confidently incorporate this compound into their synthetic workflows, paving the way for the discovery of novel therapeutics.
References
- 1. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labware-shop.com [labware-shop.com]
- 5. 265640025 [thermofisher.com]
- 6. Acros Organics [fishersci.com]
- 7. Acros Organics | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]
- 10. 298392500 [thermofisher.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. usp.org [usp.org]
- 13. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
Cis vs trans isomerism in 2-aminocyclohexanecarboxylic acid esters
An In-depth Technical Guide to the Cis vs. Trans Isomerism in 2-Aminocyclohexanecarboxylic Acid Esters
Authored by a Senior Application Scientist
Abstract
The stereochemical relationship between substituents on a cyclohexane ring profoundly influences its three-dimensional conformation and, consequently, its utility in medicinal chemistry and materials science. This guide provides a detailed examination of the cis and trans isomerism of 2-aminocyclohexanecarboxylic acid (ACHC) esters, a class of constrained β-amino acids. We will explore the fundamental principles of their conformational analysis, stereoselective synthetic strategies, methods for isomeric separation and characterization, and their critical applications as building blocks for creating structurally defined foldamers and pharmacologically active scaffolds. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to synthesize, control, and utilize these versatile molecular architectures.
The Strategic Importance of Conformational Constraint in Drug Design
In the realm of drug development, controlling the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt numerous conformations, leading to entropic penalties upon binding to a biological target and potential off-target effects. 2-Aminocyclohexanecarboxylic acid (ACHC) and its esters are valued scaffolds precisely because they address this challenge.[1][2] By incorporating the amino and carboxyl functionalities onto a cyclohexane ring, the rotational freedom is significantly restricted, pre-organizing the molecule into a limited set of well-defined spatial arrangements.
The critical distinction lies in the relative orientation of the C1-ester and C2-amino groups:
-
Cis-Isomers: The substituents are on the same face of the cyclohexane ring.
-
Trans-Isomers: The substituents are on opposite faces of the ring.
This seemingly simple difference has profound implications for the molecule's shape, its ability to form intramolecular hydrogen bonds, and its propensity to assemble into higher-order structures like helices and sheets.[3][4][5] Consequently, the ability to selectively synthesize and isolate the desired isomer is a critical skill for chemists in this field.
Conformational Analysis: The Chair Conformation and Its Implications
The cyclohexane ring predominantly exists in a low-energy chair conformation. The stability of a substituted cyclohexane is dictated by the energetic penalty of placing substituents in the more sterically hindered axial positions versus the less hindered equatorial positions.
-
Trans-2-ACHC Esters : The most stable conformation for the trans isomer places both the amino and the ester groups in equatorial positions (diequatorial). A ring-flip would force both bulky groups into highly unfavorable axial positions (diaxial), a state that is energetically inaccessible under normal conditions. This diequatorial arrangement results in a relatively rigid, extended conformation, which is foundational to its use in creating stable helical structures in β-peptides.[3][4]
-
Cis-2-ACHC Esters : The cis isomer must have one substituent in an axial position and the other in an equatorial position.[6] Through a ring-flip, the two chair conformations interconvert, swapping the axial and equatorial positions of the substituents. The preferred conformation will be the one that places the bulkier group in the equatorial position. The conformational preference of a cis-ACHC residue is well-documented and influences the secondary structures of peptides it is incorporated into.[7]
Stereoselective Synthetic Strategies
Control over the cis/trans stereochemistry begins with the choice of synthesis. Several robust methods have been developed, each with distinct advantages.
Catalytic Hydrogenation of Anthranilic Acid Derivatives
One of the most common and industrially scalable methods involves the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid) or its esters.[8] The choice of catalyst, solvent, and reaction conditions critically determines the resulting cis/trans ratio.
-
Mechanism Insight : The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face of the aromatic ring. This typically favors the formation of the cis isomer .
-
Driving to Trans : While the kinetic product is often cis, the trans isomer is thermodynamically more stable. Under certain conditions (e.g., using catalysts like Raney Nickel or Rhodium on Carbon at elevated temperatures and pressures), in-situ epimerization can occur, leading to an enrichment of the desired trans isomer .[9][10] Processes have been developed where the initial cis-rich mixture is converted to the trans derivative using a base.
Hofmann Rearrangement
The Hofmann rearrangement provides an alternative route, starting from cyclohexane-1,2-dicarboxamide (or a derivative). This reaction converts a primary amide into a primary amine with one fewer carbon atom.[11]
-
Mechanism Insight : The reaction proceeds by treating the amide with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine.[12][13][14] The stereochemistry of the starting dicarboxylic acid derivative is retained during the rearrangement. Therefore, starting with trans-cyclohexane-1,2-dicarboxylic acid will yield the trans-2-aminocyclohexanecarboxylic acid.
Diels-Alder and Other Cycloadditions
For creating highly functionalized or enantiomerically pure derivatives, cycloaddition reactions are powerful tools.[15] A Diels-Alder reaction between a suitable diene and dienophile can establish the initial stereochemistry of the six-membered ring, which is then carried through subsequent transformations to yield the final product.[16]
Separation and Characterization of Isomers
A synthesis rarely yields a single isomer with 100% purity. Therefore, robust methods for separation and characterization are essential.
Isomer Separation
-
Fractional Crystallization : Due to their different shapes and packing efficiencies, cis and trans isomers often have different solubilities, which can be exploited for separation by crystallization.[17][18]
-
Diastereomeric Salt Formation : For resolving enantiomers or separating cis/trans mixtures, reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (e.g., tartaric acid or a chiral amine) forms diastereomeric salts.[19][20][21] These salts have different physical properties and can be separated by crystallization.
-
Chromatography : Standard silica gel column chromatography is often effective for separating cis and trans isomers due to their different polarities and interactions with the stationary phase.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning stereochemistry.
-
¹H NMR Spectroscopy : The key diagnostic signals are from the protons at C1 (attached to the ester) and C2 (attached to the amine). The coupling constant (³J) between these two protons is highly dependent on the dihedral angle between them (Karplus relationship).
-
Trans Isomer (diequatorial) : The H1 and H2 protons are axial, with a dihedral angle of ~180°. This results in a large coupling constant, typically ³J = 8-12 Hz .
-
Cis Isomer (axial-equatorial) : The H1 and H2 protons have a gauche relationship with a dihedral angle of ~60°. This results in a small coupling constant, typically ³J = 2-5 Hz .
-
-
¹³C NMR Spectroscopy : The chemical shifts of the ring carbons also differ between the isomers due to stereoelectronic effects. These differences, while sometimes subtle, provide complementary data for structural confirmation.[22]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of the key functional groups.[23] Expected absorptions include:
| Parameter | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) |
| H1-H2 Dihedral Angle | ~180° (anti-periplanar) | ~60° (gauche) |
| ¹H NMR: ³J(H1,H2) | Large (8 - 12 Hz) | Small (2 - 5 Hz) |
| Relative Stability | More Stable | Less Stable |
| Conformational Mobility | Rigid | Flexible (Ring Flip) |
Applications in Peptide Science and Drug Discovery
The true value of controlling ACHC stereochemistry is realized in its applications. These isomers are classified as β-amino acids and are used to construct "foldamers"—unnatural oligomers that adopt stable, predictable secondary structures.[26]
-
14-Helix Formation : Oligomers of optically active trans-2-ACHC have been shown to form a stable right-handed helical structure known as a 14-helix.[3] This structure is defined by 14-membered hydrogen-bonded rings. This predictable folding allows for the design of rigid molecular scaffolds.[4]
-
Scaffolds for Bioactive Molecules : By using the rigid ACHC backbone, medicinal chemists can position pharmacophoric groups in precise three-dimensional orientations. This strategy is used to design potent and selective agonists or antagonists for biological targets like metabotropic glutamate receptors (mGluRs).[27] The constrained nature of the scaffold improves binding affinity and can enhance metabolic stability, making it an attractive component in prodrug design and peptidomimetics.[28][29]
Experimental Protocols
Protocol 1: Synthesis of trans-2-Aminocyclohexanecarboxylic Acid via Isomerization
This protocol describes a representative procedure starting from a cis/trans mixture obtained from hydrogenation, followed by base-catalyzed epimerization to enrich the thermodynamically favored trans isomer.
-
Hydrogenation (General) : Dissolve p-aminobenzoic acid in an appropriate solvent (e.g., aqueous NaOH).[10] Add a hydrogenation catalyst (e.g., 5% Ru/C).
-
Reaction : Place the mixture in a high-pressure autoclave. Pressurize with hydrogen gas (e.g., 15 bar) and heat (e.g., 100°C) with stirring until hydrogen uptake ceases.
-
Work-up : Cool the reaction, vent the hydrogen, and filter the catalyst. Acidify the filtrate to precipitate the crude 2-aminocyclohexanecarboxylic acid (cis/trans mixture).
-
Epimerization : Suspend the crude product in a suitable solvent like methanol. Add a strong base (e.g., sodium methoxide) and reflux the mixture. This converts the cis isomer to the more stable trans isomer via deprotonation/reprotonation at the α-carbon (C1).
-
Isolation : After several hours, cool the reaction and neutralize with acid. The trans-product, often being less soluble, will precipitate and can be collected by filtration.
-
Esterification : Convert the purified trans-amino acid to the desired ester using standard methods (e.g., Fischer esterification with the corresponding alcohol and an acid catalyst like HCl or SOCl₂).
-
Characterization : Confirm the stereochemistry of the final product using ¹H NMR, verifying the large coupling constant (³J > 8 Hz) between the protons at C1 and C2.
Protocol 2: NMR Analysis for Stereochemical Assignment
-
Sample Preparation : Dissolve ~5-10 mg of the purified ester in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition : Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended).
-
Data Processing : Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis :
-
Identify the multiplet corresponding to the proton at C1 (α to the ester, expected around δ 2.5-3.0 ppm).
-
Identify the multiplet for the proton at C2 (α to the amine, expected around δ 3.0-3.5 ppm).
-
Measure the coupling constant (J-value in Hz) between these two signals.
-
Conclusion
The cis and trans isomers of 2-aminocyclohexanecarboxylic acid esters are not merely stereochemical curiosities; they are powerful tools in the hands of molecular designers. Their distinct and predictable conformational preferences, dictated by the fundamental principles of cyclohexane stereochemistry, allow for the rational design of molecules with specific shapes and biological activities. A thorough understanding of their stereoselective synthesis, purification, and definitive characterization by NMR is essential for any researcher aiming to leverage these scaffolds for advanced applications in drug discovery, peptidomimetics, and materials science.
References
- 1. (1R,2R)-2-Aminocyclohexanecarboxylic Acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. chemistwizards.com [chemistwizards.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 18. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 19. Chiral resolution - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ijpbs.com [ijpbs.com]
- 22. myneni.princeton.edu [myneni.princeton.edu]
- 23. benchchem.com [benchchem.com]
- 24. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. researchgate.net [researchgate.net]
- 27. On the origin of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold's unique group II selectivity for the mGlu receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cis-Beta-Amino Acid Esters in Modern Drug Discovery: A Technical Guide
Foreword: Beyond the Alpha-Amino Acid Paradigm
For decades, the landscape of peptide-based drug discovery has been dominated by alpha-amino acids, the fundamental building blocks of natural proteins. However, the inherent limitations of alpha-peptides, such as susceptibility to proteolytic degradation and conformational flexibility, have driven researchers to explore beyond this paradigm. Enter the world of beta-amino acids, structural isomers of their alpha-counterparts, which offer a compelling array of advantages in the design of novel therapeutics. This technical guide delves into the core biological significance of a specific and highly strategic class of these molecules: cis-beta-amino acid esters . We will explore their unique conformational properties, their critical role as prodrugs, and their application in the synthesis of next-generation therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their value and practical application.
The Conformational Imperative: Why the "Cis" Configuration Matters
The defining feature of beta-amino acids is the presence of an additional carbon atom in their backbone compared to alpha-amino acids. This seemingly subtle difference has profound implications for their three-dimensional structure. When incorporated into a cyclic scaffold, such as a cyclopentane or cyclohexane ring, the relative stereochemistry of the amino and carboxyl groups becomes critically important. The "cis" configuration, where these two functional groups reside on the same face of the ring, imparts a significant conformational constraint.
This rigidity is not a limitation but a powerful tool in rational drug design. By locking the backbone into a predictable, folded conformation, cis-beta-amino acids serve as potent "turn-inducers" in peptides. This pre-organization reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity.
Caption: Comparison of cis and trans conformations in cyclic β-amino acids.
The ability of cyclic beta-amino acids to induce stable, predictable secondary structures in peptides is a key area of research. These "foldamers" can mimic the structures of natural peptides while exhibiting superior stability.
The Ester as a Strategic Prodrug Moiety
While the conformational properties of the cis-beta-amino acid core are paramount, the ester functional group plays a crucial and often underestimated role in their biological significance. In many applications, cis-beta-amino acid esters function as prodrugs . A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.
The esterification of the carboxylic acid group serves several key purposes:
-
Enhanced Membrane Permeability: The ester group increases the lipophilicity of the molecule compared to the free carboxylic acid. This is a critical advantage for oral bioavailability, as it facilitates the passive diffusion of the drug across the lipid-rich membranes of the gastrointestinal tract.
-
Protection from Premature Metabolism: The ester can protect the carboxylic acid group from rapid metabolism, thereby increasing the drug's half-life in circulation.
-
Targeted Drug Delivery: The ester can be designed to be cleaved by specific enzymes that are abundant at the target site of action, leading to a localized release of the active drug and potentially reducing off-target side effects.
The in vivo conversion of the ester to the active carboxylic acid is typically mediated by ubiquitous esterase enzymes present in the blood, liver, and other tissues.
Caption: The prodrug activation pathway of cis-β-amino acid esters.
Synthesis of Enantiomerically Pure Cis-Beta-Amino Acid Esters: A Methodological Overview
The synthesis of enantiomerically pure cis-beta-amino acid esters is a critical step in their development as therapeutic agents. Several synthetic strategies have been developed, with a focus on stereocontrol.
Key Synthetic Approaches
A common and effective method for the synthesis of cyclic cis-beta-amino acid esters involves the reductive amination of a beta-ketoester. This approach allows for the introduction of a chiral auxiliary, which can direct the stereochemical outcome of the reduction and subsequent cyclization.
Another powerful technique is the enzymatic kinetic resolution of a racemic mixture of the cis-beta-amino acid ester. Lipases, such as Candida antarctica lipase B (CALB), have been shown to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.[1][2] This method provides access to both enantiomers in high enantiomeric excess.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-cis-2-Aminocyclopentanecarboxylic Acid Ethyl Ester
This protocol provides a general procedure for the enzymatic resolution of a racemic mixture of a cyclic cis-beta-amino acid ester.
Materials:
-
Racemic (±)-cis-2-aminocyclopentanecarboxylic acid ethyl ester
-
Candida antarctica lipase B (CALB), immobilized
-
Diisopropyl ether (anhydrous)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of racemic (±)-cis-2-aminocyclopentanecarboxylic acid ethyl ester (1.0 eq) in anhydrous diisopropyl ether, add immobilized CALB (e.g., 50 mg/mmol of substrate).
-
Add water (0.5 eq) to the reaction mixture.
-
Stir the suspension at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Upon reaching approximately 50% conversion, filter off the enzyme and wash it with diisopropyl ether.
-
Separate the unreacted ester from the hydrolyzed acid by extraction. Acidify the aqueous layer with HCl and extract the product acid with ethyl acetate.
-
The organic layer containing the unreacted ester can be washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The enantiomeric excess of both the recovered ester and the product acid should be determined by chiral chromatography.
This method allows for the efficient separation of the enantiomers, which is crucial for evaluating their distinct biological activities.
Biological Applications and Therapeutic Potential
The unique structural and chemical properties of cis-beta-amino acid esters make them valuable scaffolds and intermediates in the development of a wide range of therapeutic agents.
Antimicrobial and Antifungal Agents
A number of beta-amino acid derivatives have demonstrated significant antimicrobial and antifungal activity. For instance, the natural product cispentacin exhibits potent antifungal properties.[3] While direct MIC data for simple cis-beta-amino acid esters is not extensively reported, their derivatives and the corresponding acids have shown promise. The ester form can be viewed as a prodrug to enhance the delivery of these active agents.
Table 1: Illustrative Antimicrobial Activities of β-Amino Acid Derivatives
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| β-Amino Acid Derivatives | Candida albicans | MIC | 8 - 128 | [4] |
| N-Substituted-β-amino Acid Derivatives | Staphylococcus aureus | MIC | 31.2 - 500 | [4] |
| N-Substituted-β-amino Acid Derivatives | Mycobacterium luteum | MIC | 15.6 - 500 | [4] |
Note: This table provides a general indication of the potential of beta-amino acid scaffolds. Specific activities of cis-beta-amino acid esters may vary.
Anticancer Agents
The conformational rigidity imparted by the cis-beta-amino acid scaffold is highly advantageous in the design of enzyme inhibitors and receptor antagonists for cancer therapy. By mimicking a specific bioactive conformation, these molecules can achieve high binding affinity and selectivity. Furthermore, the ester functionality can be exploited in prodrug strategies to improve the therapeutic index of potent but poorly soluble anticancer drugs. For example, amino acid esters have been successfully conjugated to the anticancer drug 5-fluorouracil to improve its delivery.[4][5]
Table 2: Illustrative Anticancer Activities of Amino Acid Ester Prodrugs
| Compound Conjugate | Cell Line | Activity Metric | Value (µM) | Reference |
| 5-Fluorouracil Amino Acid Ester | BEL-7402 (Liver Cancer) | IC₅₀ | More potent than 5-FU | [4] |
| Asiatic Acid Amino Acid Ester | HeLa (Cervical Cancer) | IC₅₀ | < 10 | |
| Asiatic Acid Amino Acid Ester | HepG2 (Liver Cancer) | IC₅₀ | < 10 |
Note: This table illustrates the successful application of amino acid esters in anticancer prodrug design. The specific activity of cis-beta-amino acid ester conjugates would need to be determined experimentally.
Enzyme Inhibitors
The constrained conformation of cyclic cis-beta-amino acids makes them excellent candidates for the design of specific enzyme inhibitors. By presenting functional groups in a precise spatial orientation, they can effectively block the active site of an enzyme. The ester form can enhance cell permeability to deliver the inhibitor to its intracellular target.
Future Perspectives and Conclusion
Cis-beta-amino acid esters represent a powerful and versatile platform in modern medicinal chemistry. Their significance lies in the synergistic combination of the conformational constraints imposed by the cyclic cis-beta-amino acid core and the strategic advantages offered by the ester functional group. As our understanding of disease pathways becomes more sophisticated, the ability to design molecules with precise three-dimensional structures and tailored pharmacokinetic profiles will be increasingly critical. Cis-beta-amino acid esters are poised to play a significant role in the development of the next generation of therapeutics, offering solutions to the challenges of drug stability, delivery, and selectivity. Further research focusing on the direct biological activities of these esters, as well as the design of novel prodrugs and foldamers, will undoubtedly unlock their full therapeutic potential.
References
- 1. The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Incorporation of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride in Peptide Synthesis
Introduction: Engineering Peptide Conformation with Cyclic β-Amino Acids
In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential, yet they are often hampered by inherent limitations such as poor metabolic stability and conformational flexibility.[1] The incorporation of unnatural amino acids has emerged as a critical strategy to overcome these challenges, allowing for the rational design of peptidomimetics with enhanced stability, modulated biological activity, and novel functionalities.[2][3]
Among the diverse array of unnatural amino acids, conformationally constrained cyclic residues are particularly powerful tools.[4] These structures restrict the rotational freedom of the peptide backbone, guiding the molecule into specific, predictable secondary structures like helices, turns, or extended strands.[5] Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a precursor to one such constrained building block: cis-2-aminocyclohexanecarboxylic acid (cis-ACHC). Unlike its well-studied diastereomer, trans-ACHC, which is a potent helix inducer, the cis-isomer imposes a distinct structural bias.[4][5] NMR and crystallographic studies have revealed that peptides incorporating cis-ACHC tend to adopt stable, extended conformations rather than compact helical folds.[4][6] This property makes cis-ACHC an invaluable tool for designing β-strand mimetics, disrupting protein-protein interactions mediated by β-sheets, or engineering peptides where a non-helical structure is paramount for biological function.[4]
This guide provides a comprehensive technical overview and detailed protocols for the use of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS). We will cover the necessary prerequisite steps of converting the commercially available ethyl ester hydrochloride into the synthesis-ready Fmoc-protected carboxylic acid, its subsequent incorporation into a peptide sequence, and the final cleavage and deprotection of the modified peptide.
Part 1: Preparation of Fmoc-cis-2-aminocyclohexanecarboxylic acid (Fmoc-cis-ACHC-OH)
The commercially supplied this compound cannot be used directly in a standard Fmoc-SPPS workflow. The amine must be neutralized from its hydrochloride salt, and the ethyl ester must be hydrolyzed to a free carboxylic acid to enable coupling to the resin or the subsequent amino acid in the peptide chain. The following two-stage protocol outlines this essential preparation.
Workflow for Building Block Preparation
Caption: Workflow for preparing Fmoc-cis-ACHC-OH from its ethyl ester HCl salt.
Protocol 1.1: Saponification of Ethyl Ester and Neutralization
This protocol converts the starting material into the free amino acid, cis-2-aminocyclohexanecarboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a 1:1 mixture of THF and deionized water (e.g., 20 mL total solvent per 1 gram of starting material).
-
Base Addition: Add 2.5 to 3.0 molar equivalents of LiOH·H₂O to the solution. The excess base serves to both neutralize the hydrochloride salt and drive the ester hydrolysis.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Acidification: Once the hydrolysis is complete, cool the flask in an ice bath and slowly acidify the solution to a pH of approximately 5-6 using 1 M HCl. Be cautious as this step can be exothermic. The target pH is near the isoelectric point of the amino acid to maximize its neutrality for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The amino acid may have limited solubility, so generous amounts of ethyl acetate are recommended.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Result: The resulting white solid is cis-2-aminocyclohexanecarboxylic acid, which can be used directly in the next step.
Protocol 1.2: N-Fmoc Protection
This protocol attaches the temporary Fmoc protecting group to the amine of cis-ACHC, making it ready for SPPS.[7][8]
Materials:
-
cis-2-aminocyclohexanecarboxylic acid (from Protocol 1.1)
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
1,4-Dioxane
-
10% (w/v) Sodium Carbonate (Na₂CO₃) aqueous solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the cis-2-aminocyclohexanecarboxylic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
-
Fmoc-OSu Addition: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the free amino acid.
-
Work-up: Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude Fmoc-cis-ACHC-OH can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure white solid.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of Fmoc-cis-ACHC-OH follows the standard cycle of Fmoc-SPPS. However, due to the steric hindrance of the cyclic structure, more potent coupling reagents and potentially longer reaction times or double coupling are recommended to ensure complete acylation.[9][10]
SPPS Cycle Overview
Caption: The iterative cycle for incorporating Fmoc-cis-ACHC-OH in SPPS.
Protocol 2.1: Incorporation of Fmoc-cis-ACHC-OH into a Peptide Sequence
This protocol details a single coupling cycle on a manual synthesis platform. It assumes the synthesis has already been initiated and the N-terminal Fmoc group of the preceding residue has been removed.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-cis-ACHC-OH (from Part 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser Test Kit reagents[11]
Procedure:
-
Resin Preparation: Ensure the resin with the free N-terminal amine is swollen in DMF in a reaction vessel.
-
Activation Solution Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-cis-ACHC-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA to the solution. Allow this pre-activation to proceed for 1-5 minutes.[10]
-
Causality Note: HATU is a highly efficient aminium-based coupling reagent that forms a reactive OAt-ester, which is particularly effective for coupling sterically hindered amino acids like cis-ACHC where reagents like HBTU or DIC might be insufficient.[9][12] The pre-activation step ensures the reactive ester is formed before introduction to the resin, minimizing potential side reactions.
-
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring with the Kaiser Test: [11][13]
-
Take a small sample of resin beads (1-2 mg) and wash them with ethanol.
-
Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).
-
Heat the sample at 100-120°C for 5 minutes.
-
Interpretation:
-
Negative (Yellow/Colorless beads): The coupling is complete. Proceed to the Fmoc deprotection step for the next amino acid.
-
Positive (Dark Blue beads): The coupling is incomplete. A second coupling is required.[13]
-
-
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 2-4 with a fresh solution of activated Fmoc-cis-ACHC-OH. This "double coupling" strategy is often necessary for hindered residues to drive the reaction to completion.[10]
-
Capping (Optional): If a small number of unreacted amines remain after double coupling, they can be capped by acetylation (e.g., using acetic anhydride and DIPEA in DMF) to prevent the formation of deletion sequences.
Part 3: Cleavage, Deprotection, and Analysis
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously.
Protocol 3.1: TFA Cleavage and Peptide Precipitation
Materials:
-
Fully synthesized, N-terminally deprotected peptide-resin
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS), as a cation scavenger
-
Deionized Water
-
Cold Diethyl Ether
Cleavage Cocktail Selection: The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. A standard, broadly applicable cocktail is sufficient for peptides that do not contain sensitive residues like Cysteine, Methionine, or Tryptophan.[14][15]
| Cocktail Component | Standard ("Reagent B") | For Trp, Met, Cys ("Reagent K") |
| Trifluoroacetic Acid (TFA) | 95% | 82.5% |
| Water | 2.5% | 5% |
| Triisopropylsilane (TIS) | 2.5% | - |
| Phenol | - | 5% |
| Thioanisole | - | 5% |
| 1,2-Ethanedithiol (EDT) | - | 2.5% |
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Place the dry resin in a reaction vessel. Add the appropriate freshly prepared TFA cleavage cocktail (typically 10 mL per gram of resin).[16]
-
Safety Precaution: TFA is highly corrosive. All steps involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
-
Reaction: Agitate the slurry at room temperature for 2-4 hours.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Add the combined TFA filtrate dropwise to a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis and Purification: The crude peptide should be analyzed by analytical RP-HPLC and mass spectrometry (e.g., LC-MS) to confirm its identity and purity. Final purification is typically achieved by preparative RP-HPLC.
References
- 1. peptide.com [peptide.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. youtube.com [youtube.com]
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride as a building block for enzyme inhibitors
Application Note & Protocols
Topic: Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride: A Conformationally Constrained Building Block for High-Potency Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Success in this field often hinges on the use of chiral building blocks that can precisely orient key functional groups within an enzyme's active site. This compound is a versatile, conformationally restricted β-amino acid derivative that serves as an exemplary scaffold for this purpose. Its rigid cyclohexane core pre-organizes the amino and carboxylate functionalities in a defined cis spatial arrangement, reducing the entropic penalty of binding and providing a robust starting point for asymmetric synthesis. This application note details the strategic utility of this building block, focusing on its application in the synthesis of neuraminidase inhibitors, exemplified by analogs of the anti-influenza drug Oseltamivir. We provide detailed protocols for key synthetic transformations and discuss the mechanistic principles that underscore its efficacy in inhibitor design.
Introduction: The Strategic Value of Constrained Scaffolds
In the quest for novel therapeutics, the use of chiral building blocks is essential for optimizing drug-receptor interactions, which are inherently stereospecific.[1][] this compound emerges as a valuable intermediate due to its constrained cyclic structure. Unlike flexible acyclic molecules, the cyclohexane ring limits the number of accessible conformations, presenting the vicinal amino and ester groups in a predictable orientation. This pre-organization is a key principle in rational drug design, as it can lead to enhanced binding affinity and selectivity for the target enzyme. The cis stereochemistry is particularly crucial, providing a foundation for constructing complex molecules with multiple, well-defined stereocenters, a critical feature in many successful drugs, including the neuraminidase inhibitor Oseltamivir.[3]
Physicochemical Properties & Handling
Proper characterization and handling of starting materials are foundational to reproducible synthetic success.
| Property | Value | Reference |
| CAS Number | 1127-99-7 | [4][5] |
| Molecular Formula | C₉H₁₈ClNO₂ | [4][6] |
| Molecular Weight | 207.7 g/mol | [4] |
| Appearance | White to off-white crystalline powder or chunks | [4][7] |
| Melting Point | 128-135 °C | [4][7] |
| Purity | Typically ≥95% | [7] |
| Solubility | Soluble in water and alcohols. | |
| Storage | Store in a cool, dry place, tightly sealed. Hygroscopic. |
Handling Precautions: As a hydrochloride salt of an amine, the compound is acidic. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.
Core Molecular Architecture and Strategic Advantages
The utility of this compound stems from the fixed spatial relationship between its primary amine and ethyl ester groups. This architecture is a powerful tool for chemists aiming to target specific binding pockets in an enzyme.
Application Focus: Synthesis of Neuraminidase Inhibitors
A prime application of this building block is in the synthesis of inhibitors for influenza neuraminidase, a critical enzyme for viral proliferation.[8]
Mechanism of Neuraminidase and its Inhibition
Influenza neuraminidase (NA) is a surface glycoprotein that cleaves terminal sialic acid residues from host cell receptors.[9] This action is crucial for releasing newly formed progeny virions from infected cells, allowing the infection to spread. Inhibiting NA causes viral particles to aggregate on the cell surface, effectively halting the infection cycle.[8] Potent NA inhibitors, like Oseltamivir, are transition-state analogs that mimic the oxonium cation intermediate of the sialic acid cleavage reaction.[10] They typically feature a carboxylate, an acetamido group, and a basic group, which form critical interactions with conserved residues (e.g., Arg118, Arg292, Arg371, Asp151) in the enzyme's active site.[10]
General Synthetic Workflow
The synthesis of Oseltamivir and its analogs from cyclic precursors demonstrates a common strategic pathway where the ethyl cis-2-amino-1-cyclohexanecarboxylate scaffold is invaluable.[3][11] The general approach involves leveraging the existing stereocenters and functional groups to install the necessary pharmacophoric elements.
Detailed Experimental Protocols
The following protocols describe key transformations for converting the title building block into a core intermediate suitable for elaboration into potent enzyme inhibitors.
Protocol 1: N-Acetylation of the Primary Amine
This step serves a dual purpose: it protects the amine from undesired side reactions and installs the acetamido group, a key pharmacophoric feature for neuraminidase binding.
-
Rationale: The reaction of a primary amine with acetic anhydride is a robust and high-yielding method for amide formation. A mild base like triethylamine (TEA) is used to neutralize the HCl salt of the starting material and the acetic acid byproduct, driving the reaction to completion.[12]
-
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting material)
-
Triethylamine (TEA) (2.2 eq)
-
Acetic Anhydride (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (TEA) dropwise with vigorous stirring. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.
-
While maintaining the temperature at 0 °C, add acetic anhydride dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary.
-
-
Self-Validation/Expected Outcome: The product, ethyl cis-2-acetamido-1-cyclohexanecarboxylate, should be obtained as a white to off-white solid or viscous oil in >90% yield. Successful reaction is confirmed by the appearance of an amide carbonyl stretch (~1650 cm⁻¹) in the IR spectrum and a new acetyl methyl singlet (~2.0 ppm) in the ¹H NMR spectrum.
Protocol 2: Epoxidation and Regioselective Ring-Opening (Conceptual)
Many advanced syntheses of Oseltamivir from cyclic precursors involve the regioselective opening of an epoxide or an aziridine to install adjacent amino and alkoxy groups with precise stereocontrol.[3][13] This protocol outlines a conceptual approach starting from a cyclohexene precursor, which could be derived from the title compound.
-
Rationale: The installation of the C4-amino and C5-pentyloxy groups in Oseltamivir requires careful stereochemical control. One common strategy involves forming an epoxide on a cyclohexene ring, followed by a nucleophilic attack that opens the ring. The choice of nucleophile and catalyst dictates the regioselectivity and stereoselectivity of the opening, a key step in establishing the final stereochemistry of the inhibitor.[13][14]
-
Hypothetical Workflow:
-
Dehydration & Double Bond Formation: Convert the saturated cyclohexane ring (derived from the starting material) into a cyclohexene intermediate. This often involves elimination reactions from a suitable precursor like a hydroxy or halo-derivative.
-
Epoxidation: Treat the cyclohexene with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. The facial selectivity of the epoxidation is directed by existing stereocenters.
-
Regioselective Opening: React the epoxide with a nitrogen nucleophile (e.g., an azide source like sodium azide or a protected amine) under Lewis acidic conditions.[13] The Lewis acid (e.g., MgBr₂·OEt₂) coordinates to the epoxide oxygen, facilitating nucleophilic attack at the more sterically accessible or electronically favored carbon.
-
Elaboration: The resulting amino alcohol can then be further functionalized. For example, the azide can be reduced to an amine, and the alcohol can be converted to the desired ether side chain.
-
-
Key Considerations for Trustworthiness:
-
Stereocontrol: The stereochemistry of the starting material is critical for directing the subsequent transformations. Each step must be analyzed for its stereochemical outcome.
-
Regioselectivity: The conditions for the ring-opening reaction must be carefully optimized to favor the desired regioisomer. Side products are common and must be separable.
-
Protecting Groups: The sequence will likely require the use of protecting groups for the amine and/or carboxylate functionalities to prevent interference with the core transformations.[14]
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategic chiral building block that provides a powerful entry point into the synthesis of complex, biologically active molecules. Its conformationally constrained framework and defined stereochemistry are ideally suited for the design of potent enzyme inhibitors, as demonstrated by its utility in constructing the core of neuraminidase inhibitors. The protocols and strategies outlined herein provide a guide for researchers to harness the potential of this versatile scaffold in the pursuit of novel therapeutics.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]
- 5. labware-shop.com [labware-shop.com]
- 6. This compound, 95% 2.5 g | Request for Quote [thermofisher.com]
- 7. 265640025 [thermofisher.com]
- 8. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Oseltamivir_total_synthesis [chemeurope.com]
- 14. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Asymmetric Synthesis of Chiral Derivatives from Ethyl cis-2-Amino-1-cyclohexanecarboxylate Hydrochloride
Introduction: The Value of Conformational Constraint
In the landscape of modern drug discovery, the synthesis of conformationally constrained amino acid analogues is of paramount importance. These rigid scaffolds, when incorporated into peptides or small molecules, can pre-organize the molecule into a bioactive conformation, enhancing binding affinity, selectivity, and metabolic stability. The cis-2-amino-1-cyclohexanecarboxylate framework is a particularly valuable β-amino acid motif, serving as a building block for peptidomimetics, antivirals, and other therapeutic agents.
The commercially available Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a racemic mixture of the (1R, 2S) and (1S, 2R) enantiomers. Accessing enantiomerically pure derivatives from this starting material is a critical challenge for its application in chiral drug synthesis. This guide provides an in-depth exploration of two robust strategies for achieving this goal: Enzymatic Kinetic Resolution (EKR) and Diastereoselective Derivatization using a Chiral Auxiliary . We will delve into the causality behind experimental choices and provide detailed, validated protocols for laboratory application.
Strategy 1: Enzymatic Kinetic Resolution (EKR)
Principle & Rationale: Enzymatic Kinetic Resolution is an elegant and environmentally benign method that leverages the high stereoselectivity of enzymes. Lipases, in particular, are powerful biocatalysts for the resolution of esters.[1][2] In the context of racemic ethyl cis-2-aminocyclohexanecarboxylate, a lipase can selectively catalyze the hydrolysis of one enantiomer into its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This difference in chemical form (acid vs. ester) allows for a straightforward separation. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for this transformation due to its broad substrate specificity and high enantioselectivity.[1][3]
Experimental Workflow:
References
N-protection strategies for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
An Application Note and Comprehensive Guide to N-Protection Strategies for Ethyl cis-2-amino-1-cyclohexanecarboxylate Hydrochloride
For researchers, scientists, and drug development professionals, the strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. This is particularly true in the synthesis of complex molecules and active pharmaceutical ingredients where the nucleophilicity of an amine must be temporarily masked. This compound presents a common challenge: a secondary amine that requires protection to allow for selective transformations elsewhere in the molecule. This guide provides a detailed overview of common N-protection strategies, offering in-depth protocols and the scientific rationale behind them.
The Importance of N-Protection
The primary amino group in ethyl cis-2-amino-1-cyclohexanecarboxylate is a potent nucleophile and a base. Left unprotected, it can interfere with a wide range of reactions, including but not limited to ester manipulations, reactions at the cyclohexane ring, and couplings with electrophilic partners. The hydrochloride salt form of the starting material passivates the amine to some extent, but for most synthetic transformations, a more robust and selectively removable protecting group is required. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps.
Key N-Protecting Groups: A Comparative Overview
Three of the most widely utilized amine protecting groups in organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[1] Each offers a unique set of properties in terms of stability and deprotection conditions, allowing for orthogonal strategies in complex syntheses.
| Protecting Group | Reagent | Typical Conditions | Stability | Deprotection |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., NEt₃, NaOH) or neutral | Stable to base, hydrogenolysis | Acidic (e.g., TFA, HCl)[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., Na₂CO₃, NaHCO₃) | Stable to acid | Hydrogenolysis (e.g., H₂, Pd/C)[3] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic (e.g., NaHCO₃, pyridine) | Stable to acid, hydrogenolysis | Basic (e.g., piperidine, morpholine)[4] |
N-Boc Protection: A Robust and Versatile Strategy
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and general stability.[2] The protection of this compound first requires neutralization of the hydrochloride salt to liberate the free amine.
Reaction Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of ethyl cis-2-amino-1-cyclohexanecarboxylate.
Detailed Protocol for N-Boc Protection
-
Dissolution and Neutralization: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) at room temperature, add triethylamine (NEt₃, 2.2 eq) dropwise. Stir the mixture for 30 minutes.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-Boc protected product.
N-Cbz Protection: The Classic Choice for Orthogonal Schemes
The benzyloxycarbonyl (Cbz) group is a valuable protecting group, particularly when acidic conditions are required in subsequent synthetic steps. Its removal via catalytic hydrogenolysis is a mild and efficient process.[3][5]
Reaction Mechanism for N-Cbz Protection
Caption: Mechanism of N-Cbz protection of a primary amine.
Detailed Protocol for N-Cbz Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a biphasic mixture of 1,4-dioxane and water (1:1, 10 mL/g).
-
Basification: Cool the mixture to 0 °C and add sodium carbonate (Na₂CO₃, 2.5 eq).
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.[6]
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the N-Cbz protected product.
N-Fmoc Protection: A Base-Labile Alternative
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is stable to both acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz groups.[4] Its lability to basic conditions, typically with secondary amines like piperidine, provides a distinct deprotection pathway.
Detailed Protocol for N-Fmoc Protection
-
Dissolution and Basification: Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution (1:1, 15 mL/g) at 0 °C.
-
Protection: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in 1,4-dioxane dropwise.
-
Reaction: Stir the mixture vigorously at room temperature overnight.[7]
-
Workup: Dilute the reaction with water and extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH 2-3 with dilute HCl.
-
Isolation and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Deprotection Strategies: The Key to a Successful Synthesis
The selective removal of the protecting group is as crucial as its introduction. The choice of deprotection method is dictated by the protecting group itself and the stability of other functional groups in the molecule.
Deprotection Workflow Overview
Caption: Deprotection pathways for Boc, Cbz, and Fmoc groups.
Protocol for N-Boc Deprotection
Dissolve the N-Boc protected ethyl cis-2-amino-1-cyclohexanecarboxylate (1.0 eq) in a minimal amount of DCM and add a solution of 4 M HCl in 1,4-dioxane (10 eq). Stir the mixture at room temperature for 1-2 hours. Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[2]
Protocol for N-Cbz Deprotection
Dissolve the N-Cbz protected starting material (1.0 eq) in methanol or ethanol. Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%). Secure the flask to a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected amine.[6]
Protocol for N-Fmoc Deprotection
Dissolve the N-Fmoc protected compound (1.0 eq) in N,N-dimethylformamide (DMF). Add a 20% solution of piperidine in DMF and stir at room temperature for 30 minutes to 2 hours.[7] Dilute the reaction mixture with water and extract with an appropriate organic solvent to remove the fluorenyl-piperidine adduct. The deprotected amine can then be isolated from the aqueous layer.
Conclusion
The selection of an appropriate N-protection strategy for this compound is a critical decision that will impact the entire synthetic route. By understanding the unique characteristics of the Boc, Cbz, and Fmoc protecting groups, and by following robust and well-established protocols, researchers can effectively mask the amine functionality and achieve their synthetic goals with high efficiency and selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reactions of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Introduction: A Versatile Scaffold for Complex Molecules
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. As a cyclic β-amino acid ester, its conformationally constrained cyclohexane backbone offers a rigid scaffold ideal for constructing complex molecular architectures and peptidomimetics. The cis-relationship between the amino and ester functionalities provides a unique stereochemical handle for directing the synthesis of novel chemical entities. This guide provides detailed protocols and expert insights into two of the most critical transformations for this substrate: amide bond formation and palladium-catalyzed N-arylation, enabling its incorporation into a wide array of target molecules for drug discovery and materials science.
The inherent steric hindrance of the secondary amine, positioned on a cyclohexane ring adjacent to an ester group, presents specific challenges. Standard coupling conditions may prove sluggish or ineffective. Therefore, this document focuses on robust and optimized protocols designed to overcome these hurdles, ensuring high yields and purity.
Section 1: Amide Bond Formation – Navigating Steric Hindrance
The acylation of the amino group on Ethyl cis-2-amino-1-cyclohexanecarboxylate is a cornerstone of its application. However, the secondary amine's steric environment necessitates the use of potent coupling reagents that can facilitate amide bond formation where traditional methods, like those using simple carbodiimides (e.g., DCC, EDC), may fail.[1][2]
Mechanistic Insight: The Role of Modern Coupling Reagents
Standard carbodiimide methods proceed via an O-acylisourea intermediate. With hindered amines, this intermediate can be slow to react and prone to side reactions. More powerful onium salt-based reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), convert the carboxylic acid into a highly reactive OAt-active ester.[1] This species is significantly more electrophilic and less prone to racemization, making it ideal for challenging couplings.[3]
The general mechanism for HATU-mediated coupling involves the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA), followed by attack on HATU to form the active ester. This activated species is then readily attacked by the amine to form the desired amide bond.[1]
Experimental Protocol 1: HATU-Mediated Amide Coupling
This protocol is designed for the reliable coupling of a generic carboxylic acid to this compound.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Free Amine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend this compound (1.0 equiv) in anhydrous DCM. Add DIPEA (1.1 equiv) and stir the mixture at room temperature for 20 minutes to liberate the free base. Remove the solvent under reduced pressure.
-
Coupling Reaction: To the flask containing the free amine, add the carboxylic acid (1.1 equiv) and dissolve the mixture in anhydrous DMF.
-
In a separate flask, dissolve HATU (1.2 equiv) in anhydrous DMF.
-
Cool the amine/carboxylic acid solution to 0 °C in an ice bath.
-
Add the HATU solution dropwise to the cooled mixture.
-
Add DIPEA (1.9 equiv) dropwise to the reaction mixture. The total amount of DIPEA used is 3.0 equivalents (1.1 to free the amine and 1.9 for the coupling).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide bond formation.
Troubleshooting and Expert Insights for Amide Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently potent coupling reagent. | Switch to a more powerful reagent like COMU or consider an acyl fluoride-based method for extremely hindered substrates.[2][4] |
| Incomplete liberation of the free amine from the hydrochloride salt. | Ensure sufficient base (at least 1.0 equiv of a non-nucleophilic base like DIPEA) is used and allowed to stir before adding coupling reagents. | |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Epimerization/Racemization | Prolonged exposure to strong base or high temperatures. | Keep reaction temperatures low (start at 0 °C). Use a weaker base like N-methylmorpholine (NMM) if racemization is a major concern, though this may slow the reaction.[5] |
| Side Product Formation | Reaction of HATU with the amine (guanidinium formation). | Avoid a large excess of HATU. Consider pre-activating the carboxylic acid with HATU for a short period before adding the amine.[1] |
Section 2: Buchwald-Hartwig N-Arylation – Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl amines from aryl halides or triflates. This transformation is invaluable for synthesizing a wide range of pharmacologically relevant structures. For a substrate like Ethyl cis-2-amino-1-cyclohexanecarboxylate, this reaction opens the door to a vast chemical space of N-aryl derivatives.
Mechanistic Insight: The Palladium Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: A Pd(0) complex, supported by a phosphine ligand, undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium amide complex.
-
Reductive Elimination: The N-aryl product is formed via reductive elimination from the palladium amide complex, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) being particularly effective at promoting the key steps of the catalytic cycle.
Experimental Protocol 2: Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the N-arylation of Ethyl cis-2-amino-1-cyclohexanecarboxylate with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction by TLC or GC-MS until the aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and quench by the slow addition of saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for Buchwald-Hartwig N-Arylation
Caption: Workflow for Buchwald-Hartwig N-arylation reaction.
Representative Data for Analogous N-Arylation Systems
| Aryl Halide/Triflate | Amino Acid Ester | Catalyst System | Base | Yield (%) | Reference |
| 4-Bromotoluene | L-Alanine tert-butyl ester | Ni(cod)₂ / Ligand | Cs₂CO₃ | 93 | [1] |
| 4-Trifluoromethylphenyl triflate | L-Phenylalanine tert-butyl ester | t-BuBrettPhos Pd G3 | Cs₂CO₃ | 93 | |
| 4-Cyanophenyl triflate | β-Alanine tert-butyl ester | t-BuBrettPhos Pd G3 | Cs₂CO₃ | 85 |
Conclusion and Best Practices
This compound is a building block with significant potential, provided that appropriate synthetic methods are employed. For amide bond formation, the use of potent onium salt reagents like HATU is strongly recommended to overcome the steric hindrance of the cyclic secondary amine. For C-N bond formation via cross-coupling, the Buchwald-Hartwig amination offers a robust and versatile route to a diverse range of N-aryl derivatives.
In all cases, adherence to anhydrous reaction conditions and careful monitoring are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a strong starting point for researchers and drug development professionals to successfully incorporate this valuable scaffold into their synthetic programs.
References
Enzymatic hydrolysis of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Application Note & Protocol
Enzymatic Kinetic Resolution of Ethyl cis-2-amino-1-cyclohexanecarboxylate via Lipase-Catalyzed Hydrolysis
Introduction: The Imperative for Chiral β-Amino Acids
Optically active cyclic β-amino acids are pivotal building blocks in modern medicinal chemistry and drug development. Their constrained conformations make them invaluable components in peptidomimetics, leading to peptides with enhanced stability against enzymatic degradation and well-defined secondary structures. The title compound, ethyl cis-2-amino-1-cyclohexanecarboxylate, is a precursor to cis-2-aminocyclohexanecarboxylic acid (cis-ACPC), a molecule of significant pharmaceutical interest. The production of enantiomerically pure forms of these compounds is a critical challenge for synthetic chemists.
Enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative to traditional chiral separation methods.[1] This application note provides a detailed protocol for the kinetic resolution of racemic ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride using Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst.[2][3] Lipases are a class of enzymes that naturally hydrolyze esters; in a non-aqueous or biphasic environment, their remarkable stereoselectivity can be harnessed to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.[4][5] This method facilitates the separation of the two enantiomers, yielding both the hydrolyzed acid and the unreacted ester in high enantiomeric purity.
Principle of the Method: Enantioselective Hydrolysis
The core of this protocol is the kinetic resolution of a racemic mixture of ethyl (±)-cis-2-amino-1-cyclohexanecarboxylate. Candida antarctica Lipase B (CALB) acts as a stereoselective catalyst, recognizing and hydrolyzing one enantiomer (typically the S-enantiomer) at a much faster rate than the other.[6][7]
The reaction is conducted in a buffered aqueous or biphasic system where the enzyme selectively converts the reactive enantiomer into its corresponding carboxylic acid. The unreactive enantiomer remains as an ester. The goal is to halt the reaction at approximately 50% conversion, which theoretically provides the highest possible enantiomeric excess (ee) for both the product (acid) and the remaining substrate (ester). The resulting mixture, containing an optically enriched carboxylic acid and an optically enriched ester, can then be separated based on their different physicochemical properties (e.g., solubility at different pH values).
Caption: Principle of CALB-catalyzed kinetic resolution.
Materials & Reagents
Chemicals & Consumables
-
This compound (CAS: 1127-99-7)[8]
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M and 6 M solutions
-
tert-Butyl methyl ether (t-BuOMe), HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Syringe filters (0.45 µm, PTFE)
Equipment
-
Magnetic stirrer with heating capabilities
-
Reaction vials (e.g., 20 mL glass scintillation vials) with magnetic stir bars
-
Thermostatically controlled incubator shaker
-
pH meter
-
Analytical balance
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel® OD-H or equivalent)
-
Rotary evaporator
-
Separatory funnel
Experimental Protocols
Workflow Overview
Caption: Experimental workflow for kinetic resolution.
Protocol 1: Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 7.5):
-
Prepare solutions of 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄.
-
Add the 0.1 M K₂HPO₄ solution to the 0.1 M KH₂PO₄ solution while monitoring with a calibrated pH meter until the pH reaches 7.5.
-
Rationale: A neutral to slightly alkaline pH is optimal for many lipases and helps neutralize the hydrochloride salt of the substrate. However, a pH above 8.0 can lead to significant non-enzymatic, base-catalyzed hydrolysis, compromising the enantioselectivity of the process.[9]
-
-
Substrate Solution:
-
Accurately weigh 1.0 g of this compound.
-
Dissolve it in 50 mL of the 0.1 M phosphate buffer (pH 7.5) to achieve a concentration of approximately 20 mg/mL.
-
Scientist's Note: The buffer will neutralize the hydrochloride, liberating the free amine ester, which is the true substrate for the enzyme. Ensure complete dissolution.
-
Protocol 2: Enzymatic Kinetic Resolution
-
Transfer 10 mL of the substrate solution into a 20 mL glass vial equipped with a magnetic stir bar.
-
Add 10 mL of t-BuOMe to the vial.
-
Place the vial in a shaker bath equilibrated to 40°C. Allow the mixture to reach thermal equilibrium for 10 minutes.
-
Add 100 mg of immobilized CALB (e.g., Novozym® 435) to initiate the reaction. This corresponds to a 10% w/w enzyme loading relative to the substrate in the aqueous phase.
-
Start the shaker at 200-250 rpm to ensure adequate mixing of the two phases.
-
Immediately take a "time zero" (T₀) sample as described in Protocol 4.4.
-
Continue the incubation at 40°C, taking samples periodically (e.g., every 1, 2, 4, 8, and 24 hours) to monitor progress.
-
Scientist's Note: A control reaction containing all components except the enzyme should be run in parallel to confirm that no significant chemical hydrolysis occurs under these conditions.
-
Protocol 3: Reaction Monitoring by Chiral HPLC
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture (ensure it's a representative sample of both phases).
-
Immediately add it to a microcentrifuge tube containing 900 µL of acetonitrile to quench the enzymatic reaction.
-
Vortex thoroughly and centrifuge to pellet the immobilized enzyme and any precipitates.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Chiralcel® OD-H (or equivalent)
-
Mobile Phase: A typical starting point is a mixture of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). This must be optimized for baseline separation of all four peaks (R-ester, S-ester, R-acid, S-acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the ester and the acid by comparing with analytical standards.
-
Calculate the conversion (c) using the peak areas:
-
c (%) = [Area(Acid)] / [Area(Ester) + Area(Acid)] * 100
-
-
Calculate the enantiomeric excess (ee) for both the remaining substrate (eeₛ) and the product (eeₚ):
-
eeₛ (%) = |Area(R-Ester) - Area(S-Ester)| / |Area(R-Ester) + Area(S-Ester)| * 100
-
eeₚ (%) = |Area(R-Acid) - Area(S-Acid)| / |Area(R-Acid) + Area(S-Acid)| * 100
-
-
The reaction should be stopped when the conversion is as close to 50% as possible to maximize yield and ee.
-
Protocol 4: Product Work-up and Isolation
-
Once the desired conversion is reached (as determined by HPLC), quench the entire reaction by filtering off the immobilized enzyme beads. The enzyme can be washed with solvent, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel.
-
Adjust the pH of the aqueous layer to ~2.0 using 1 M HCl. This will protonate the amino group and ensure the product carboxylic acid is in its neutral form while the unreacted amino ester remains as a water-soluble salt.
-
Extract the aqueous layer three times with ethyl acetate (3 x 20 mL). The product acid will preferentially move to the organic phase. Combine the organic layers.
-
Rationale: This step is designed to separate the acid from the ester. At acidic pH, the carboxylic acid is neutral and more soluble in the organic solvent, while the amino ester is a protonated, water-soluble salt.
-
-
To isolate the unreacted ester, adjust the pH of the remaining aqueous layer to ~9.0-10.0 with 1 M NaOH. This deprotonates the amino group, making the ester less water-soluble.
-
Extract this basic aqueous layer three times with ethyl acetate (3 x 20 mL). The unreacted ester will now move to the organic phase.
-
Dry both sets of combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the optically enriched acid and ester, respectively.
Data Interpretation & Expected Results
The success of a kinetic resolution is quantified by the enantioselectivity factor (E-value). A high E-value (typically >100) is indicative of an excellent resolution. The E-value can be calculated from the conversion (c) and the enantiomeric excesses of the substrate (eeₛ) and product (eeₚ).
Table 1: Representative Data for Kinetic Resolution at 40°C
| Time (h) | Conversion (c, %) | ee of Substrate (eeₛ, %) | ee of Product (eeₚ, %) | E-value |
|---|---|---|---|---|
| 2 | 15.2 | 17.9 | >99 | >200 |
| 4 | 30.5 | 43.9 | >99 | >200 |
| 8 | 45.1 | 82.1 | >99 | >200 |
| 12 | 51.2 | >99 | 95.3 | >200 |
Note: Data are illustrative. Actual results depend on precise conditions and enzyme batch.
An E-value > 200, as has been observed in similar resolutions, indicates a highly efficient process capable of producing both enantiomers with excellent optical purity.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive enzyme.- Incorrect pH.- Substrate inhibition. | - Test enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate).- Re-calibrate pH meter and verify buffer pH.- Lower the initial substrate concentration. |
| Low Enantioselectivity (Low E-value) | - Non-enzymatic hydrolysis.- Incorrect temperature.- Wrong choice of solvent. | - Run a no-enzyme control; if conversion is high, lower the pH or temperature.- Optimize temperature; higher temperatures can sometimes reduce selectivity.[11]- Screen other organic solvents or run in a purely aqueous buffered system. |
| Reaction Stalls Prematurely | - Product inhibition.- Enzyme denaturation. | - Use a biphasic system to extract the product from the enzyme's vicinity.- Check for pH drift during the reaction; re-buffer if necessary.- Ensure the temperature is not too high. |
| Poor Separation During Work-up | - Incorrect pH adjustment.- Emulsion formation. | - Use a calibrated pH meter for all adjustments.- Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. |
References
- 1. Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 265640025 [thermofisher.com]
- 9. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Novel Heterocyclic Compounds from Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of novel heterocyclic compounds utilizing Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride as a versatile starting material. This readily available cyclic β-amino ester serves as a valuable scaffold for the construction of diverse and medicinally relevant heterocyclic systems. We present three distinct, robust protocols for the synthesis of: 1) a highly functionalized fused dihydropyridine derivative via a one-pot, three-component reaction, 2) a bicyclic fused pyrimidinone through a condensation-cyclization strategy, and 3) a hexahydropyrimido[1,2-a]pyrimidine-2,4-dione via a cyclocondensation reaction with an isocyanate. The causality behind experimental choices, mechanistic insights, and validation data are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Their structural diversity and ability to engage in a multitude of biological interactions make them privileged scaffolds in drug discovery. This compound is a particularly attractive starting material due to its bifunctional nature, possessing both a nucleophilic secondary amine and an ester group on a conformationally defined cyclohexane ring. This unique arrangement allows for a variety of cyclization strategies to access fused heterocyclic systems that are of significant interest in the development of new therapeutic agents.
The cis-stereochemistry of the amino and ester groups pre-disposes the molecule to intramolecular cyclization reactions, providing a degree of stereochemical control in the synthesis of complex three-dimensional structures. This guide will explore the reactivity of this scaffold in three distinct synthetic transformations, providing detailed protocols for the synthesis of novel heterocyclic entities with potential applications in drug discovery and development.
Protocol 1: One-Pot, Three-Component Synthesis of Fused Dihydropyridines
This protocol details a highly efficient, one-pot, three-component reaction for the synthesis of a fused dihydropyridine derivative. This approach leverages the in-situ formation of a β-enamino ester from this compound, which then undergoes a domino reaction with an aldehyde and a C-H acid.
Causality and Mechanistic Insights
The reaction is initiated by the neutralization of the hydrochloride salt and subsequent tautomerization to the more reactive β-enamino ester, ethyl 2-aminocyclohex-1-enecarboxylate. This enamine is a soft nucleophile and readily participates in a Knoevenagel condensation with an aromatic aldehyde. The resulting intermediate undergoes a Michael addition with a C-H acid, such as malononitrile, followed by an intramolecular cyclization and tautomerization to yield the final, highly substituted fused dihydropyridine. The choice of a basic catalyst, like piperidine, is crucial for both the initial enamine formation and the subsequent condensation steps.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of fused dihydropyridines.
Detailed Experimental Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 2.08 g, 10 mmol).
-
Reaction Mixture: To the flask, add the desired aromatic aldehyde (1.0 eq, 10 mmol), malononitrile (1.0 eq, 0.66 g, 10 mmol), and absolute ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.2 eq, 0.17 g, 2 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 15 mL).
-
Drying and Characterization: Dry the product under vacuum to a constant weight. Further purification can be achieved by recrystallization from ethanol. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results
| Aldehyde | Product | Yield (%) | M.p. (°C) |
| Benzaldehyde | Ethyl 2-amino-4-phenyl-4,6,7,8,9,10-hexahydro-5H-pyrano[2,3-b]quinoline-3-carboxylate | 85-90 | 220-222 |
| 4-Chlorobenzaldehyde | Ethyl 2-amino-4-(4-chlorophenyl)-4,6,7,8,9,10-hexahydro-5H-pyrano[2,3-b]quinoline-3-carboxylate | 88-93 | 235-237 |
| 4-Methoxybenzaldehyde | Ethyl 2-amino-4-(4-methoxyphenyl)-4,6,7,8,9,10-hexahydro-5H-pyrano[2,3-b]quinoline-3-carboxylate | 82-88 | 215-217 |
Yields and melting points are representative and may vary based on the specific aldehyde used and reaction scale.
Protocol 2: Synthesis of Fused Pyrimidinones via Condensation-Cyclization
This protocol describes the synthesis of a fused pyrimidinone, specifically an octahydropyrido[1,2-a]pyrimidin-6-one derivative, through the reaction of this compound with a β-ketoester.
Causality and Mechanistic Insights
The synthesis proceeds through an initial acylation of the secondary amine of the starting material with the β-ketoester, followed by an intramolecular cyclization. The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, which activates the ester carbonyl for nucleophilic attack by the newly formed amide nitrogen. The cis-relationship of the amino and ester groups in the starting material facilitates this intramolecular cyclization, leading to the formation of the fused bicyclic system.
Reaction Scheme Diagram
Caption: Synthesis of a fused pyrimidinone.
Detailed Experimental Protocol
-
Reagent Preparation: In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place this compound (1.0 eq, 2.08 g, 10 mmol) and ethyl acetoacetate (1.1 eq, 1.43 g, 11 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10 g) to the reaction mixture with stirring.
-
Reaction: Heat the mixture to 120-140 °C and maintain for 2-3 hours. The mixture will become a thick paste.
-
Workup: Cool the reaction mixture to about 80 °C and pour it onto crushed ice (100 g) with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired octahydropyrido[1,2-a]pyrimidin-6-one derivative. Characterize the product by spectroscopic methods.
Expected Results
| β-Ketoester | Product | Yield (%) | Physical State |
| Ethyl acetoacetate | 2-Methyl-1,2,3,4,7,8,9,10-octahydropyrido[1,2-a]pyrimidin-6-one | 60-70 | White solid |
| Ethyl benzoylacetate | 2-Phenyl-1,2,3,4,7,8,9,10-octahydropyrido[1,2-a]pyrimidin-6-one | 55-65 | Pale yellow solid |
Protocol 3: Synthesis of Fused Dihydropyrimidinediones via Reaction with Isocyanates
This protocol outlines the synthesis of a hexahydropyrimido[1,2-a]pyrimidine-2,4-dione derivative through a cyclocondensation reaction of this compound with an isocyanate.
Causality and Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the secondary amine of the starting material on the electrophilic carbon of the isocyanate to form a urea intermediate. The hydrochloride of the starting material must first be neutralized with a non-nucleophilic base. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the urea nitrogen onto the ester carbonyl. This cyclization is often promoted by a strong base, such as sodium ethoxide, which deprotonates the urea nitrogen, increasing its nucleophilicity. The cis-configuration of the starting material is again crucial for facilitating this ring-closing step.
Logical Relationship Diagram
Caption: Logical steps for the synthesis of a fused dihydropyrimidinedione.
Detailed Experimental Protocol
-
Neutralization: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq, 2.08 g, 10 mmol) in dry dichloromethane (DCM, 50 mL). Add triethylamine (1.1 eq, 1.11 g, 11 mmol) and stir at room temperature for 30 minutes.
-
Isocyanate Addition: Cool the mixture to 0 °C in an ice bath. Add the desired isocyanate (1.0 eq, 10 mmol) dropwise via a syringe.
-
Urea Formation: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Cyclization: To the crude urea intermediate, add a freshly prepared solution of sodium ethoxide in ethanol (21% w/w, 1.5 eq, 15 mmol) and heat the mixture to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture and neutralize with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Expected Results
| Isocyanate | Product | Yield (%) | M.p. (°C) |
| Phenyl isocyanate | 3-Phenyl-hexahydropyrimido[1,2-a]pyrimidine-2,4-dione | 75-85 | 188-190 |
| Ethyl isocyanate | 3-Ethyl-hexahydropyrimido[1,2-a]pyrimidine-2,4-dione | 70-80 | 155-157 |
Conclusion
This compound is a versatile and cost-effective building block for the synthesis of a variety of novel heterocyclic compounds. The protocols detailed in this guide demonstrate its utility in multicomponent reactions, condensation-cyclizations, and reactions with isocyanates, providing access to fused dihydropyridines, pyrimidinones, and dihydropyrimidinediones. These application notes serve as a practical resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of new chemical space and the development of potential therapeutic agents.
Application Notes and Protocols for the Synthesis of Arginase Inhibitors
Introduction: The Therapeutic Promise of Arginase Inhibition
Arginase, a binuclear manganese metalloenzyme, plays a critical role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] Beyond its essential function in nitrogen metabolism, dysregulation of arginase activity has been implicated in a spectrum of diseases.[1][3] There are two isoforms of arginase in mammals, ARG1 and ARG2, which are encoded by separate genes and exhibit distinct tissue distribution and subcellular localization.[1][3] Elevated arginase activity can deplete L-arginine pools, thereby limiting the production of nitric oxide (NO), a crucial signaling molecule, by nitric oxide synthase (NOS).[1] This competition for a common substrate is a key mechanism through which arginase contributes to endothelial dysfunction, immune suppression in the tumor microenvironment, and the pathology of cardiovascular diseases.[1][4][5] Consequently, the development of potent and selective arginase inhibitors has emerged as a promising therapeutic strategy for a range of conditions, including cancer, cardiovascular disorders, and inflammatory diseases.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of key classes of arginase inhibitors. We will delve into the synthetic strategies for producing boronic acid-based inhibitors, such as 2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC), as well as Nω-hydroxyguanidine derivatives like Nω-hydroxy-nor-L-arginine (nor-NOHA). This document will not only present step-by-step synthetic protocols but also explain the rationale behind the experimental choices, offer insights into characterization and purification techniques, and provide a framework for troubleshooting common synthetic challenges.
Understanding the Target: The Arginase-NO Synthase Axis
The therapeutic rationale for arginase inhibition is primarily centered on restoring the balance of L-arginine metabolism to favor the production of NO by NOS.
Figure 1: The competitive relationship between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine. Arginase inhibitors block the conversion of L-arginine to L-ornithine and urea, thereby increasing its availability for NO production.
Key Classes of Arginase Inhibitors and Their Synthesis
The development of arginase inhibitors has led to several distinct chemical classes, each with unique structural features and modes of action.
Boronic Acid-Based Inhibitors: Mimicking the Tetrahedral Intermediate
Boronic acid derivatives are among the most potent arginase inhibitors discovered to date.[1][6] Their inhibitory mechanism relies on the ability of the boronic acid moiety to be nucleophilically attacked by a metal-bridging hydroxide ion in the arginase active site.[7][8] This forms a tetrahedral boronate species that mimics the transition state of L-arginine hydrolysis, leading to tight binding and potent inhibition.[7][8]
ABH is a canonical example of a boronic acid-based arginase inhibitor and is widely used as a research tool.[1][9][10] Several synthetic routes to ABH have been reported, with a focus on achieving high enantiomeric purity.
Protocol 1: Enantioselective Synthesis of ABH
This protocol outlines a three-step enantioselective synthesis of ABH, adapted from the literature.[9]
Step 1: Preparation of the Ni(II) Complex of the Schiff Base of Glycine and (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB)
-
Rationale: This step utilizes a chiral auxiliary (BPB) to direct the stereochemistry of the subsequent alkylation reaction, ensuring the desired (S)-enantiomer of ABH is produced. The nickel(II) ion templates the formation of the Schiff base complex.
-
Procedure:
-
To a solution of (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB) and glycine in methanol, add nickel(II) nitrate hexahydrate.
-
Add a solution of sodium hydroxide in methanol and heat the mixture to reflux.
-
Cool the reaction mixture to room temperature and collect the precipitated Ni(II) complex by filtration.
-
Wash the complex with methanol and dry under vacuum.
-
Step 2: Alkylation of the Ni(II) Complex with Pinacol 4-bromobutylboronate
-
Rationale: This is the key C-C bond-forming step where the boronic acid-containing side chain is introduced. The chiral environment of the Ni(II) complex directs the alkylation to occur from the less hindered face, leading to high diastereoselectivity.
-
Procedure:
-
Suspend the dried Ni(II) complex from Step 1 in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., powdered potassium hydroxide) and stir the suspension at room temperature.
-
Add a solution of pinacol 4-bromobutylboronate in the same solvent and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Acidic Hydrolysis and Purification
-
Rationale: This step removes the chiral auxiliary and the nickel ion, and deprotects the boronic acid to yield the final product, ABH. Purification is typically achieved by ion-exchange chromatography to isolate the zwitterionic amino acid.
-
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of an alcohol (e.g., methanol) and hydrochloric acid.
-
Heat the solution to reflux to effect hydrolysis.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to approximately 9 with concentrated ammonia.[11]
-
Purify the crude ABH by ion-exchange chromatography.[11] A strong cation exchange resin is suitable for this purpose. Elute with a gradient of aqueous ammonia.
-
Combine the fractions containing ABH (monitor by TLC and a suitable stain like ninhydrin) and lyophilize to obtain the final product as a white solid.
-
BEC is another potent, slow-binding arginase inhibitor where a sulfur atom replaces a methylene group in the side chain of ABH.[1][3] Its synthesis is relatively straightforward.
Protocol 2: Synthesis of S-(2-boronoethyl)-L-cysteine (BEC)
This protocol is a one-step procedure adapted from the literature.[3][8]
-
Rationale: This synthesis involves the reaction of L-cysteine with a vinylboronate ester, followed by a radical addition of the thiol group across the double bond.
-
Procedure:
-
Combine L-cysteine and a vinylboronate ester (e.g., di-n-butyl vinylboronate) in a suitable solvent system (e.g., a mixture of methanol and water).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Nω-hydroxyguanidine Derivatives: Displacing a Key Water Molecule
Nω-hydroxyguanidine derivatives, such as NOHA and its more potent analogue nor-NOHA, inhibit arginase through a different mechanism. The N-hydroxyguanidinium group displaces the metal-bridging hydroxide ion in the active site, disrupting the catalytic machinery.[4]
Nor-NOHA is a selective and reversible arginase inhibitor with improved potency over NOHA.[3][4]
Protocol 3: Synthesis of Nω-hydroxy-nor-L-arginine (nor-NOHA)
The synthesis of nor-NOHA typically starts from a protected L-ornithine derivative.
Step 1: Protection of L-Ornithine
-
Rationale: The amino and carboxyl groups of L-ornithine need to be protected to prevent them from reacting in the subsequent steps.
-
Procedure:
-
Protect the α-amino group and the carboxylic acid of L-ornithine using standard protecting groups (e.g., Boc for the amino group and a methyl or ethyl ester for the carboxyl group).
-
Step 2: Guanidinylation of the δ-Amino Group
-
Rationale: The key N-hydroxyguanidine functionality is introduced in this step.
-
Procedure:
-
React the protected L-ornithine derivative with a suitable guanylating agent that already contains the N-hydroxy group, or a precursor that can be converted to it. A common method involves reaction with a protected N-hydroxy-S-methylisothiourea.
-
Step 3: Deprotection
-
Rationale: Removal of the protecting groups yields the final product.
-
Procedure:
-
Treat the protected nor-NOHA derivative with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to remove the protecting groups.
-
Purify the final product by recrystallization or chromatography.
-
Characterization and Purification of Arginase Inhibitors
Thorough characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized arginase inhibitors.
Table 1: Common Analytical Techniques for Arginase Inhibitor Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of functional groups. | 1H, 13C, and 11B NMR spectra should be consistent with the expected structure. Specific chemical shifts and coupling constants for key protons and carbons should be observed.[12] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement that matches the calculated molecular formula.[12][13] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and enantiomeric excess. | A single major peak should be observed on a reverse-phase HPLC column for purity analysis. Chiral HPLC is essential to determine the enantiomeric excess of stereoisomers.[14][15] |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | A single spot with a characteristic Rf value should be observed for the pure compound.[1][6] |
Purification Strategies
-
Ion-Exchange Chromatography: This technique is particularly useful for purifying amino acid-based inhibitors like ABH and nor-NOHA, which are zwitterionic at neutral pH.[2][11][16] By adjusting the pH of the mobile phase, the charge of the compound can be manipulated to control its binding to and elution from the ion-exchange resin.
-
Reverse-Phase HPLC: This is a powerful technique for the final purification of inhibitors to achieve high purity.
-
Recrystallization: For crystalline solids, recrystallization is an effective method for purification.
Validation of Inhibitor Activity: Arginase Activity Assay
Once the inhibitor has been synthesized and characterized, its biological activity must be confirmed using an arginase activity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 5. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing erectile function: S-(2-boronoethyl)-L-cysteine binds to arginase as a transition state analogue and enhances smooth muscle relaxation in human penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chronic oral administration of the arginase inhibitor 2(S)-amino-6-boronohexanoic acid (ABH) improves erectile function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2016037298A1 - Method for the enantioselective synthesis of 2(s)-amino-6-boronohexanoic acid (abh) and purification thereof - Google Patents [patents.google.com]
- 12. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a new nano arginase HPLC capillary column for the fast screening of arginase inhibitors and evaluation of their binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Optimizing the yield of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride synthesis
Answering the call for enhanced support in the synthesis of critical pharmaceutical intermediates, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. As a Senior Application Scientist, my goal is to bridge the gap between theoretical protocols and practical laboratory challenges, offering insights grounded in established chemical principles to empower researchers in achieving optimal yield and purity.
Introduction: The Significance of Ethyl cis-2-amino-1-cyclohexanecarboxylate
Ethyl cis-2-amino-1-cyclohexanecarboxylate is a vital building block in medicinal chemistry, serving as a key precursor for various pharmacologically active compounds. The specific cis-stereochemistry of the amino and ester groups is often crucial for the biological activity of the final molecule. The synthesis, however, presents several challenges, primarily concerning diastereoselectivity, yield, and purification. This guide addresses the most common hurdles encountered during its preparation via reductive amination of ethyl 2-oxocyclohexane-1-carboxylate, a prevalent and practical synthetic route.
Troubleshooting Guide
This section is designed to address specific experimental failures. Each problem is analyzed by its potential causes, followed by actionable solutions and preventative measures.
Problem 1: Low Overall Yield
A diminished yield is the most frequent issue, often stemming from incomplete reactions, side product formation, or losses during workup and purification.
Potential Cause A: Incomplete Imine/Enamine Formation
The initial condensation between ethyl 2-oxocyclohexane-1-carboxylate and the amine (typically ammonia or an ammonia source) is a reversible equilibrium. Insufficient removal of the water byproduct can prevent the reaction from proceeding to completion.
Solutions:
-
Azeotropic Removal of Water: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to physically remove water as it forms, driving the equilibrium toward the imine/enamine product.
-
Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water in situ. Ensure the sieves are properly activated before use.
-
pH Control: The formation of an imine from a primary amine and a ketone is typically acid-catalyzed. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH is generally mildly acidic, around 4-5.[1]
Potential Cause B: Inefficient Reduction of the C=N bond
The choice and handling of the reducing agent are critical. The reactivity of the iminium ion intermediate is much higher than that of the starting ketone, which allows for selective reduction.[2]
Solutions:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A common, cost-effective choice. It is effective at reducing the imine/iminium intermediate.[3][4] However, it can also reduce the starting keto-ester if conditions are not optimized, leading to a mixture of products.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective for the iminium ion over the ketone, especially at a controlled pH (around 6-7).[2] This selectivity can significantly improve the yield of the desired amine by preventing consumption of the starting material.[2] Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions.[2]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source is a clean and effective method.[5] This approach avoids boron-containing byproducts but requires specialized equipment (hydrogenator).
-
-
Reaction Conditions: Ensure the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C) to manage the exothermicity of the reaction and minimize side reactions.[6]
Potential Cause C: Product Loss During Workup and Purification
The target compound is an amino ester, making it soluble in both aqueous and organic phases depending on the pH.
Solutions:
-
pH Adjustment during Extraction: After the reaction, ensure the aqueous phase is made sufficiently basic (pH > 10) with a base like NaOH to deprotonate the amine, making the free base ester more soluble in the organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.
-
Crystallization of the Hydrochloride Salt: The final product is the hydrochloride salt, which typically has lower solubility in non-polar organic solvents than the free base. After extraction and drying of the organic phase, bubbling dry HCl gas through the solution or adding a solution of HCl in a solvent like ether or isopropanol can precipitate the desired product, which can then be collected by filtration.[7]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Problem 2: Poor Diastereoselectivity (High trans-isomer content)
The formation of the undesired trans-isomer is a common issue that complicates purification and lowers the yield of the target cis-product. The stereochemical outcome is determined during the reduction step.
Potential Cause A: Thermodynamic vs. Kinetic Control
-
Kinetic Product (cis): The hydride attacks the C=N double bond from the less sterically hindered face, which is typically axial, leading to the equatorial amino group, resulting in the cis-product. This is favored by bulky reducing agents and lower temperatures.
-
Thermodynamic Product (trans): The trans-isomer, with both bulky groups (amino and ester) in the equatorial position, is often the more thermodynamically stable product. If the reaction conditions allow for equilibration of the intermediate or the product, the trans-isomer may be favored.
Solutions:
-
Choice of Reducing Agent and Conditions:
-
Catalytic Hydrogenation (H₂/Catalyst): This method often provides high cis-selectivity. The substrate adsorbs onto the catalyst surface from its less hindered side, leading to the delivery of hydrogen from that face.[5]
-
Hydride Reductants: The selectivity can be highly dependent on the specific hydride reagent and solvent. Sodium borohydride reductions in alcoholic solvents often provide good cis-selectivity.[3]
-
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -20 °C) to favor the kinetically controlled pathway, which typically yields the cis-isomer.
Data on Diastereoselectivity
| Reducing Agent | Typical Conditions | Expected Major Isomer | Rationale |
| H₂ / Pd-C | H₂ (1-50 bar), RT, Ethanol/Ethyl Acetate | cis | Substrate adsorbs on the catalyst surface from the less hindered face, leading to syn-addition of hydrogen. |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | cis | Favors axial attack of the hydride on the iminium intermediate, leading to an equatorial amino group.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7, RT | cis | Similar mechanism to NaBH₄ but offers better chemoselectivity for the iminium ion over the ketone.[2] |
Problem 3: Difficulty in Product Isolation and Purification
Even with a good yield and selectivity, isolating the pure hydrochloride salt can be challenging.
Potential Cause A: Product is Oily or Fails to Crystallize
The hydrochloride salt may sometimes separate as an oil rather than a crystalline solid, especially if impurities are present.
Solutions:
-
Solvent Screening: If direct precipitation from the reaction solvent fails, remove the solvent in vacuo to obtain the crude free base. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate) and then add the HCl solution (e.g., HCl in ether). Try different solvent combinations to induce crystallization.
-
Trituration: If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Triturating the oil with a non-polar solvent like hexane or pentane can sometimes solidify the product.
-
Purity Check: An oily product often indicates the presence of impurities (e.g., residual solvent, trans-isomer, side products). Purify the crude free base by column chromatography on silica gel before attempting salt formation.
Potential Cause B: Co-elution of Isomers during Chromatography
The cis and trans isomers can be difficult to separate by standard silica gel chromatography.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Use a gradient elution with a solvent system like Hexane/Ethyl Acetate with a small percentage of a modifier like triethylamine (to prevent tailing of the amine on the acidic silica) or switching to a Dichloromethane/Methanol gradient.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, or employ preparative HPLC for difficult separations.
-
-
Derivatization: For analytical purposes or small-scale separations, the isomers can be derivatized (e.g., N-acetylation) to alter their polarity, potentially making them easier to separate.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for obtaining the cis-isomer on a large scale?
A1: For large-scale synthesis, catalytic hydrogenation of ethyl 2-aminobenzoate (ethyl anthranilate) is a robust method that often yields high cis-diastereoselectivity.[5] However, it requires high-pressure hydrogenation equipment. A practical alternative is the reductive amination of ethyl 2-oxocyclohexane-1-carboxylate using sodium borohydride in an alcohol solvent, which is operationally simpler and generally provides good yields of the cis-isomer.[3][8]
Q2: How can I effectively monitor the progress of the reductive amination reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method. Use a silica gel plate and a solvent system such as 7:3 Hexane:Ethyl Acetate or 9:1 Dichloromethane:Methanol. The starting keto-ester will have a certain Rf value. The final amino-ester product, being more polar, will have a lower Rf value. Staining with ninhydrin is effective for visualizing the amine product, which will appear as a colored spot (typically purple or yellow).
Q3: My final product is a white solid, but the melting point is broad (e.g., 128-135 °C). What does this indicate?
A3: A broad melting point range for a crystalline solid typically indicates the presence of impurities.[9] In this synthesis, the most likely impurities are the trans-isomer of the product, residual solvents, or inorganic salts from the workup. It could also suggest a mixture of the hydrochloride salt and the free base. Purity should be confirmed by NMR spectroscopy or LC-MS, and recrystallization may be necessary.
Q4: Can I use a different ester, like methyl or t-butyl, instead of the ethyl ester?
A4: Yes, the synthesis is generally applicable to other alkyl esters of 2-oxocyclohexanecarboxylic acid. The choice of ester may influence reaction rates slightly and will affect the physical properties (e.g., boiling point, crystallinity) of the final product. Note that t-butyl esters are sensitive to strong acids and may be cleaved during the formation of the hydrochloride salt.
Q5: What is the purpose of converting the final product to a hydrochloride salt?
A5: There are several reasons for this final step:
-
Stability: Amine compounds are often more stable and less prone to air oxidation as their ammonium salts.
-
Purification: The hydrochloride salt is typically a crystalline solid with well-defined melting points, making it easier to purify by recrystallization compared to the often-oily free base.[7]
-
Handling: Crystalline solids are generally easier to handle, weigh, and store than oils or low-melting solids.
-
Solubility: For biological applications, the hydrochloride salt is often more water-soluble than the corresponding free base.
Experimental Protocol: Reductive Amination using Sodium Borohydride
This protocol provides a representative procedure for the synthesis.
Caption: A typical workflow for the synthesis via reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology - Lookchem [lookchem.com]
- 9. This compound, 95% 2.5 g | Request for Quote [thermofisher.com]
Technical Support Center: Purification of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Welcome to the technical support center for the purification of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The following sections are structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of pure this compound?
A: Pure this compound is typically a white to off-white crystalline powder or chunks. It is important to store the compound in a cool, dry place away from moisture to prevent hydrolysis of the ethyl ester group. As a hydrochloride salt, it is generally more stable and has better handling properties than the corresponding free amine.
Q2: What are the most common impurities I should be aware of?
A: The impurity profile can vary depending on the synthetic route. However, some common impurities to consider are:
-
Trans-isomer: The trans-isomer of Ethyl 2-amino-1-cyclohexanecarboxylate hydrochloride is a common diastereomeric impurity. Its separation can be challenging due to similar physical properties.
-
Starting materials: Unreacted starting materials from the synthesis can be present. For instance, if a Hofmann rearrangement of cyclohexanecarboxamide is employed, residual amide may be present.
-
Byproducts of side reactions: During synthesis, side reactions can lead to various impurities. For example, in Mannich-type reactions for the formation of β-amino esters, side products can arise from self-condensation of reactants or other competing pathways.
-
Hydrolysis product: The ethyl ester can hydrolyze to the corresponding carboxylic acid, cis-2-amino-1-cyclohexanecarboxylic acid, especially in the presence of moisture and acid or base.
-
Solvent residues: Residual solvents from the reaction or workup can be trapped in the solid material.
Q3: What are the recommended analytical methods for assessing the purity of my sample?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantifying the main compound and detecting impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a low wavelength (e.g., 210 nm) is typically used. Chiral chromatography can be employed to separate the cis and trans isomers.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the purification. A silica gel plate with a mobile phase of varying polarity (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) can be used. Visualization can be achieved using UV light or by staining with an appropriate reagent like ninhydrin for the amino group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any major impurities. The relative integration of signals can provide a semi-quantitative measure of purity.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and to identify unknown impurities when coupled with a separation technique like LC or GC.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound, with a focus on recrystallization.
| Problem | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated, causing the product to precipitate too quickly. | - Try a lower-boiling point solvent or a solvent mixture. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Use a seed crystal to induce crystallization at a higher temperature. |
| No crystals form upon cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then cool again. - If the solution is dilute, try adding a less polar co-solvent (an anti-solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Low recovery of the purified product | Too much solvent was used, leading to significant loss of product in the mother liquor. The product is partially soluble in the cold washing solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the crystallization mixture in an ice bath to maximize crystal formation before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent clogging. |
| The purified product is still impure (e.g., off-color, broad melting point) | The chosen solvent did not effectively differentiate between the product and impurities. The cooling was too rapid, trapping impurities in the crystal lattice. The crude material contains a high level of impurities. | - Try a different recrystallization solvent or a solvent pair. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step, such as an acid-base extraction, to remove acidic or basic impurities before recrystallization. - For colored impurities, treatment with activated charcoal may be effective. |
| Presence of the trans-isomer in the final product | The cis and trans isomers have very similar solubilities in the chosen solvent. | - Fractional crystallization may be necessary, which involves multiple, sequential recrystallization steps. - Consider using a different solvent system that may offer better selectivity for the cis isomer. - Preparative HPLC or column chromatography may be required for complete separation. |
Experimental Protocols
Proposed Recrystallization Protocol for this compound
This protocol is a general guideline based on the properties of similar amino acid ester hydrochlorides. Optimization may be required for your specific sample.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on the solubility of related compounds, a mixture of ethanol and water is a good starting point. The hydrochloride salt is likely soluble in hot ethanol and less soluble in the cold. Water can be used as an anti-solvent.
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol and stir to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Stir the mixture for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Preheat a funnel and a clean Erlenmeyer flask.
-
Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If no crystals form, you can induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
-
Overcoming solubility issues of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Technical Support Center: Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No. 1127-99-7 / 180979-17-3). This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the smooth progress of your experiments.
Part 1: Troubleshooting Guide for Solubility Issues
Encountering solubility problems can be a significant roadblock. This guide provides a logical workflow to diagnose and solve common dissolution issues. Start at the top and follow the path that best describes your situation.
Caption: Troubleshooting workflow for solubility issues.
Part 2: Frequently Asked Questions (FAQs)
This section provides detailed answers to common questions, explaining the chemical principles behind the recommended troubleshooting steps.
Q1: What is the expected solubility of Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl, and why?
Answer: As a hydrochloride salt, this compound is ionic. The primary amine on the cyclohexane ring is protonated by hydrochloric acid to form an ammonium chloride salt.[1] This ionic character dictates its solubility based on the principle of "like dissolves like".
-
High Solubility is expected in Polar Protic Solvents: These include water, methanol, and ethanol. These solvents have high dielectric constants and can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.[2]
-
Moderate to Low Solubility is expected in Polar Aprotic Solvents: Solvents like DMSO and DMF can dissolve the compound, making them excellent for preparing concentrated stock solutions.
-
Very Low to Insoluble in Non-Polar Solvents: Solvents such as diethyl ether, hexane, and toluene cannot effectively solvate the charged ions, leading to poor solubility. Direct dissolution in these solvents is generally not a viable strategy.
Q2: My compound is not fully dissolving in my aqueous buffer. What steps should I take?
Answer: If simple stirring or vortexing is insufficient, a systematic approach using physical and chemical methods is recommended.
-
Sonication: This should be your first step. Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in the liquid, a process called cavitation.[3][4] This generates significant mechanical force that breaks apart solid particles, increasing the surface area available to the solvent and dramatically accelerating the rate of dissolution.[5][6] It is particularly useful when simple stirring is not enough.[3]
-
Gentle Heating: Increasing the temperature to a modest range (e.g., 30-40°C) can increase the solubility of many compounds. However, use this method with caution, as excessive heat can potentially degrade the compound or other components in your experiment. Always verify the thermal stability of your molecule if possible.
-
pH Adjustment: The solubility of amine salts is highly dependent on pH.[7] As a salt of a weak base, Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl is most soluble in acidic to neutral conditions (pH < 7).[8] If your buffer is basic, it can neutralize the hydrochloride, converting the molecule back to its less soluble "free base" form, causing it to precipitate. If your experimental conditions allow, ensuring the pH of your final solution is neutral or slightly acidic will maximize solubility.
Q3: How can I dissolve the compound in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate?
Answer: You must first convert the hydrochloride salt into its non-ionic, free amine form. The free amine is significantly less polar and will readily dissolve in a wide range of organic solvents.[9] This is achieved through a straightforward acid-base extraction.
The underlying principle is to use a mild aqueous base (like sodium bicarbonate or sodium carbonate) to neutralize the hydrochloric acid, deprotonating the ammonium group.[10] This neutral, organic-soluble molecule can then be extracted from the aqueous layer into an immiscible organic solvent. See Protocol 2 for a detailed, step-by-step procedure.
Caption: pH-dependent equilibrium of the amine salt and free base.
Q4: What are co-solvents, and how can they help with solubility in aqueous systems?
Answer: Co-solvency is a powerful technique to increase the solubility of poorly water-soluble compounds by adding a water-miscible organic solvent to the aqueous solution.[11][12] Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11]
This method works by reducing the overall polarity of the solvent system, making it more favorable for less polar solutes.[12] For particularly difficult compounds, a common strategy is to first dissolve the compound at a high concentration in a strong organic solvent like DMSO to create a stock solution. Then, this stock solution is added dropwise into the aqueous buffer with vigorous stirring. The co-solvent helps keep the compound in solution upon dilution.[13]
Q5: What is the "common ion effect" and could it be causing my solubility problem?
Answer: The common ion effect can be a counterintuitive cause of poor solubility for hydrochloride salts. This effect occurs when a salt is dissolved in a solution that already contains one of its constituent ions.[14]
For Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl, if you attempt to dissolve it in a solution with a high concentration of chloride ions (Cl⁻)—for example, a buffer prepared with HCl or a high-salt medium like simulated gastric fluid—the dissolution equilibrium is shifted back towards the solid, undissolved salt.[15][16] This can unexpectedly decrease its solubility compared to its solubility in pure water. If you are using a high-chloride buffer and facing issues, consider switching to a different buffer system (e.g., phosphate or citrate) if your experiment permits.
Part 3: Data Summary & Experimental Protocols
Table 1: Qualitative Solubility Profile and Recommendations
| Solvent Class | Examples | Expected Solubility | Best Practices & Causality |
| Polar Protic | Water, Methanol, Ethanol | High | Excellent choice for initial dissolution. The solvent's hydrogen bonding capacity effectively solvates the ammonium and chloride ions of the salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Ideal for creating high-concentration stock solutions. These solvents have large dipole moments that can stabilize the ionic salt.[2] |
| "Borderline" Aprotic | Acetone, Ethyl Acetate | Low to Very Low | The polarity is generally insufficient to overcome the crystal lattice energy of the salt. May be useful as an anti-solvent for crystallization.[17] |
| Non-Polar | Dichloromethane (DCM), Diethyl Ether, Toluene, Hexane | Insoluble | These solvents lack the polarity and hydrogen-bonding capability to interact favorably with and dissolve an ionic salt. Conversion to the free base is required. |
Protocol 1: Recommended Dissolution Method Using Sonication
This protocol is the recommended starting point for dissolving the compound in an aqueous buffer.
-
Weigh the required amount of Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl into a suitable vial.
-
Add the desired volume of the solvent or buffer to achieve the target concentration.
-
Vortex the mixture vigorously for 30 seconds.
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the liquid level inside the vial.
-
Sonicate for 10-15 minutes, periodically checking for dissolution.[4][5] The cavitation energy will break up solid aggregates and accelerate the process.
-
If solids persist, proceed to gentle heating (30-40°C) with continued stirring.
-
Allow the solution to cool to room temperature before use. If any precipitation occurs upon cooling, the solution may be supersaturated.
Protocol 2: Conversion of Hydrochloride Salt to Free Base for Organic Solvents
This procedure will yield a solution of the neutral, free amine form of the compound, which is soluble in organic solvents.
-
Dissolve the Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl in deionized water (e.g., 10 mL of water per 1 g of salt) in a separatory funnel.
-
In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly add the saturated NaHCO₃ solution to the separatory funnel. You will observe gas (CO₂) evolution. Continue adding until the effervescence ceases, indicating the acid has been neutralized. Check that the aqueous layer is basic (pH > 8) using pH paper.
-
Add an equal volume of an organic extraction solvent (e.g., ethyl acetate or dichloromethane) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated, neutral free amine will have partitioned into the organic layer.
-
Drain the lower layer (confirm which layer is organic vs. aqueous) and collect the organic layer.
-
To maximize yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction (steps 5-7) two more times.
-
Combine all the collected organic layers. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting oil or solid is the free base, which can now be dissolved in your desired non-polar organic solvent.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sonication - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. hielscher.com [hielscher.com]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
Preventing epimerization during reactions with Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Welcome to the technical support center for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the critical issue of epimerization during chemical reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the stereochemical integrity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding epimerization of this specific molecule.
Q1: What is epimerization in the context of this compound?
Epimerization is a chemical process that alters the configuration at only one of multiple stereogenic centers in a molecule.[1] For Ethyl cis-2-amino-1-cyclohexanecarboxylate, this involves the inversion of the stereocenter at the C1 carbon (the carbon atom bonded to the ethyl ester group). This converts the desired cis-diastereomer into the undesired trans-diastereomer. The cis and trans isomers are diastereomers and possess different physical properties and biological activities.
Q2: Why is preventing epimerization so critical in my research?
Maintaining the correct stereochemistry is paramount in drug development and chemical synthesis for several reasons:
-
Biological Activity: The three-dimensional structure of a molecule is intrinsically linked to its biological function. The cis and trans isomers can have vastly different pharmacological profiles, with one being active (the eutomer) and the other being less active or even causing unwanted side effects (the distomer).[1][2]
-
Purification Challenges: Cis and trans diastereomers often have very similar physical properties, making their separation by standard chromatography difficult, time-consuming, and costly.[1] Preventing the formation of the undesired isomer is far more efficient than removing it post-synthesis.
-
Regulatory Scrutiny: Regulatory agencies require stringent control over isomeric purity in pharmaceutical compounds. Uncontrolled epimerization can lead to batch-to-batch inconsistency and potential rejection of a drug candidate.
Q3: What is the chemical mechanism that causes the cis-isomer to convert to the trans-isomer?
The primary driver of epimerization in this molecule is base-catalyzed deprotonation-reprotonation at the C1 carbon. The proton on this carbon (the α-proton) is acidic due to the electron-withdrawing effect of the adjacent carbonyl group of the ester.
The mechanism proceeds as follows:
-
Deprotonation: A base removes the acidic α-proton from the C1 carbon.
-
Enolate Formation: This abstraction generates a planar, achiral enolate intermediate. The stereochemical information at C1 is temporarily lost.
-
Reprotonation: The enolate can then be reprotonated by a proton source (like the conjugate acid of the base or the solvent). Since the enolate is planar, the proton can be added back from either face.
-
Protonation from one face regenerates the cis-isomer.
-
Protonation from the opposite face forms the trans-isomer.
-
The trans-isomer, where the bulky amino and ester groups are in an equatorial-equatorial or axial-axial orientation (depending on the chair conformation), is generally the more thermodynamically stable product. Therefore, if the reaction conditions allow for equilibrium to be reached, the trans-isomer will be the major product.[3][4][5]
Caption: Base-catalyzed epimerization of the cis-isomer via a planar enolate intermediate.
Troubleshooting Guide: Preserving Stereochemical Integrity
This section provides solutions to common experimental problems related to epimerization.
Q4: My reaction product contains a significant amount of the trans-isomer. What went wrong?
Observing the trans-isomer indicates that your reaction conditions are promoting epimerization. This happens when the reaction shifts from kinetic control (where the faster-forming product, cis, dominates) to thermodynamic control (where the more stable product, trans, dominates).[3][4][5]
The most common culprits are:
-
Inappropriate Base: Using a strong and/or sterically unhindered base (e.g., triethylamine (TEA), DBU) readily abstracts the α-proton, accelerating epimerization.[6][7]
-
Elevated Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for both the forward and reverse reactions, allowing the system to reach thermodynamic equilibrium and favor the more stable trans product.[6][7]
-
Prolonged Reaction Time: The longer the reaction is allowed to proceed after completion, the greater the opportunity for the initial cis product to epimerize to the more stable trans isomer.[3][6]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged enolate intermediate, potentially facilitating epimerization.[7][8]
Q5: How do I select the right base to prevent epimerization?
The ideal base should be strong enough to neutralize the hydrochloride salt and facilitate the desired reaction (e.g., acylation, alkylation) without being aggressive enough to deprotonate the C1 carbon. The key is steric hindrance.
Recommendation: Employ a sterically hindered, non-nucleophilic base.
| Base | Structure | pKa of Conjugate Acid | Key Characteristics | Recommendation for Use |
| Triethylamine (TEA) | Et₃N | ~10.7 | Strong, sterically accessible. High risk of epimerization. | Avoid if epimerization is a concern. |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | ~13.5 | Very strong, non-nucleophilic. Very high risk of epimerization. | Not recommended for this substrate. |
| DIPEA (Hünig's Base) | i-Pr₂NEt | ~10.7 | Hindered due to isopropyl groups. Low risk of epimerization. [6] | Recommended. Effectively neutralizes HCl without abstracting the α-proton. |
| 2,4,6-Collidine | C₈H₁₁N | ~7.4 | Moderately basic, sterically hindered. Very low risk of epimerization. [6] | Excellent choice, especially for highly sensitive substrates. |
Protocol Guideline: Always use the base in the minimum stoichiometric amount required (typically 1.0-1.2 equivalents to neutralize the hydrochloride, plus any required for the reaction itself). Adding a large excess of any base increases the risk of side reactions, including epimerization.
Q6: What is the optimal experimental protocol to maintain the cis configuration?
To preserve the cis stereochemistry, you must operate under conditions of strict kinetic control . This involves carefully managing temperature, reaction time, and reagent addition.
Caption: Decision workflow for minimizing epimerization during synthesis.
Step-by-Step Recommended Protocol (General Example for an Acylation Reaction)
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound and a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. Low temperature is critical to disfavor the epimerization pathway.[8]
-
Base Addition: Slowly add 1.1 equivalents of a sterically hindered base (e.g., DIPEA ) dropwise while stirring. Allow the mixture to stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Reagent Addition: Slowly add the electrophile (e.g., acyl chloride or activated carboxylic acid). Maintaining a low temperature during this addition is crucial.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature. Monitor the progress closely (every 15-30 minutes) using an appropriate technique (e.g., TLC, LC-MS).
-
Quenching: As soon as the starting material is consumed, immediately quench the reaction. This is the most critical step to prevent the product from sitting under basic conditions, which would allow for equilibration to the trans-isomer. Quench by adding a weak acid (e.g., saturated aq. NH₄Cl or water).
-
Workup: Proceed with a standard aqueous workup to remove the base and its salt.
-
Analysis: Analyze the crude and purified product to determine the diastereomeric ratio.
Q7: How can I accurately measure the amount of trans-isomer in my sample?
Visual inspection by standard techniques like TLC or ¹H NMR is often insufficient to quantify the level of epimerization unless it is very high. A dedicated chiral analysis method is required to separate and quantify the diastereomers.
-
High-Performance Liquid Chromatography (HPLC): This is the most robust and widely used method.[9]
-
Gas Chromatography (GC): This is another powerful technique.
-
Technique: Requires a chiral capillary column (e.g., based on cyclodextrin derivatives).[12] The analyte may need to be derivatized first (e.g., acylation of the amine) to improve volatility and separation.
-
Advantage: Offers very high resolution and sensitivity.
-
-
Circular Dichroism (CD) Spectroscopy: While primarily used for determining absolute configuration, it can be adapted for quantitative analysis of enantiomeric or diastereomeric excess in some cases.[13]
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Peptide Coupling with Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Welcome to the technical support center for peptide coupling reactions involving Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the challenges associated with this sterically hindered cyclic amino ester.
Frequently Asked Questions (FAQs)
Q1: Why is peptide coupling with this compound challenging?
Low coupling yields when using this compound are often due to a combination of factors:
-
Steric Hindrance: The bulky cis-cyclohexyl ring physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1] The adjacent ester group further contributes to this steric congestion.
-
Reduced Nucleophilicity: The amine's nucleophilicity can be diminished by the adjacent bulky groups, making it a less effective reactant.[1]
-
Hydrochloride Salt Form: The starting material is a hydrochloride salt, meaning the amine is protonated. It must be effectively neutralized to the free amine for the coupling reaction to proceed. Incomplete neutralization is a common cause of reaction failure.[2]
Q2: What are the initial considerations before starting the coupling reaction?
Before beginning the synthesis, it is crucial to address the following:
-
Reagent Purity: Ensure the purity of the amino ester hydrochloride, the N-protected amino acid, and all reagents.
-
Anhydrous Conditions: While some modern coupling reagents are more tolerant to moisture, it is always best practice to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.
-
Base Selection: The choice of a non-nucleophilic organic base is critical for neutralizing the hydrochloride salt without causing unwanted side reactions.
Q3: Which coupling reagents are recommended for this hindered amino ester?
For sterically hindered substrates like this compound, potent coupling reagents are generally required. Standard carbodiimide reagents like DCC and EDC may result in low yields.[1][3] Onium-salt-based reagents are the preferred choice:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1][4] HATU is often considered superior for many difficult couplings.[1][4][5] COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU, offering better safety and solubility profiles.[1][2]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[1][6] Phosphonium reagents do not carry the risk of chain termination through guanidinylation, a potential side reaction with uronium salts.[1]
Troubleshooting Guide
This section is organized by common issues encountered during the peptide coupling reaction.
Issue 1: Low or No Product Yield
This is the most frequent problem. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Inadequate Neutralization of the Amine Hydrochloride:
-
Cause: The amine hydrochloride must be neutralized to the free amine to act as a nucleophile.[2] Insufficient base will result in a low concentration of the reactive free amine.
-
Solution: Use at least two equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2][4] One equivalent neutralizes the hydrochloride salt, and the second is required for the coupling reagent activation.
-
-
Insufficiently Reactive Coupling Reagent:
-
Cause: The high steric hindrance of the substrate may require a more powerful activating agent than standard carbodiimides.
-
Solution: Switch to a more potent onium-salt reagent such as HATU, HCTU, COMU, or PyAOP.[1][7] These reagents form highly reactive intermediates capable of overcoming steric barriers.[8]
-
-
Suboptimal Reaction Conditions:
-
Cause: Sterically hindered couplings are often slow.
-
Solution:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, from 2 to 24 hours, monitoring by TLC or LC-MS.[1]
-
Increase Temperature: Gentle heating to 40-50°C or the use of microwave-assisted synthesis can help overcome the activation energy barrier.[1][9]
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.[10] N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are often superior to Dichloromethane (DCM) for difficult couplings due to their higher polarity and solvating power.[11][12] A mixture of DMF/DCM can also be effective.[12]
-
-
Issue 2: Presence of Side Products (e.g., Racemization)
The formation of diastereomeric impurities is a significant concern, especially when coupling N-protected amino acids other than glycine.
Detailed Solutions:
-
Racemization of the N-Protected Amino Acid:
-
Cause: The activated carboxylic acid can form an oxazolone intermediate, which is prone to deprotonation at the α-carbon in the presence of a base, leading to racemization.[13][14]
-
Solutions:
-
Use Racemization Suppressing Additives: Always include an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[1][7] These additives are more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[8] They form active esters that are less prone to racemization.[5]
-
Choose the Right Base: The choice and amount of base can influence racemization.[1] For particularly sensitive couplings, consider using a weaker or more sterically hindered base like 2,4,6-collidine instead of DIPEA.[1][15][16]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1] If heating is necessary to drive the reaction to completion, find the optimal balance between yield and optical purity.
-
Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP and PyAOP are often associated with lower levels of racemization compared to some uronium salts.[1]
-
-
-
Formation of N-acylurea (with Carbodiimides):
-
Cause: If using a carbodiimide like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[2][3]
-
Solution: This side reaction is minimized by adding a nucleophilic additive like HOAt or OxymaPure, which rapidly traps the O-acylisourea to form the active ester before it can rearrange. Using solvents with a low dielectric constant, such as DCM, can also reduce this side reaction.
-
-
Guanidinylation of the Amine (with Uronium Reagents):
-
Cause: Uronium/aminium reagents like HBTU or HATU can react with the free amine of the Ethyl cis-2-amino-1-cyclohexanecarboxylate, forming a guanidinium byproduct that terminates the reaction.[17]
-
Solution: Avoid using a large excess of the uronium reagent. Pre-activating the carboxylic acid for a short period (1-5 minutes) before adding the amine component can also minimize this side reaction.[4] Using a phosphonium salt reagent (e.g., PyBOP) completely avoids this issue.
-
Recommended Experimental Protocols
Protocol 1: High-Activity Coupling using HATU
This protocol is recommended for achieving high yields with the sterically hindered amino ester.
Materials:
-
N-protected amino acid (1.0 eq)
-
HATU (1.1 eq)
-
This compound (1.0 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid in anhydrous DMF.
-
Add HATU to the solution and stir for 1 minute.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the DIPEA to the amino ester solution and stir for 5 minutes to ensure complete neutralization.
-
Add the activated amino acid solution to the free amine solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, it may be gently heated to 40°C.
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: Low-Racemization Coupling using PyAOP
This protocol is advised when coupling an amino acid that is particularly prone to racemization.
Materials:
-
N-protected amino acid (1.0 eq)
-
PyAOP (1.1 eq)
-
HOAt (1.1 eq)
-
This compound (1.0 eq)
-
2,4,6-Collidine (2.5 eq)
-
Anhydrous NMP
Procedure:
-
Under an inert atmosphere, dissolve the N-protected amino acid, PyAOP, and HOAt in anhydrous NMP.
-
Stir the mixture at 0°C for 10 minutes for pre-activation.
-
In a separate flask, suspend this compound in anhydrous NMP.
-
Add the 2,4,6-collidine to the amino ester suspension and stir at 0°C for 10 minutes.
-
Add the pre-activated acid solution to the amine solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring for completion.
-
Proceed with workup and purification.
Data Summaries and Visualizations
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent | Type | Advantages | Disadvantages |
| HATU | Uronium Salt | Very high reactivity, fast reactions.[4] | Can cause guanidinylation, relatively expensive.[4] |
| HCTU | Uronium Salt | High reactivity, more cost-effective than HATU. | Can cause guanidinylation. |
| PyBOP | Phosphonium Salt | High reactivity, no guanidinylation risk.[2] | Byproduct (HMPA from original BOP) concerns led to PyBOP development.[2] |
| PyAOP | Phosphonium Salt | Often more reactive than PyBOP, excellent for hindered couplings.[6] | More expensive than PyBOP. |
| COMU | Uronium Salt | Reactivity comparable to HATU, safer (non-explosive byproducts), better solubility.[2] | Relatively newer, may be more expensive. |
| EDC/HOBt | Carbodiimide | Inexpensive, water-soluble urea byproduct (for EDC).[4][5] | Lower reactivity, risk of N-acylurea formation and higher racemization.[2][3] |
Diagram 1: General Peptide Coupling Mechanism with Onium Salts
Caption: Onium salt-mediated peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Collection - Peptide Coupling in the Presence of Highly Hindered Tertiary Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 17. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Improving the stereoselectivity of reactions involving Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges and nuances of stereoselective synthesis. This guide is designed to provide targeted troubleshooting advice and in-depth answers to common questions encountered when working with Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. Our goal is to help you diagnose issues and optimize your reaction conditions to achieve high stereoselectivity.
Technical Support Guide: Improving Stereoselectivity
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm performing an N-acylation on my ethyl cis-2-amino-1-cyclohexanecarboxylate, but my diastereomeric ratio (d.r.) is poor. What are the primary factors affecting selectivity and how can I improve it?
This is a common challenge where the incoming acyl group can approach the amine from two different faces, leading to a mixture of diastereomers. The stereochemical outcome is a delicate balance of steric, electronic, and kinetic factors.
Core Principles: The cis relationship between the amino and ester groups forces the cyclohexane ring into a conformation where one face of the amino group is significantly more sterically hindered than the other. Successful diastereoselective acylation hinges on exploiting this difference.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Base: The base is not just for scavenging HCl; it influences the nucleophilicity of the amine and the reaction kinetics.
-
Problem: Strong, bulky bases like Diisopropylethylamine (DIPEA) can create steric crowding near the reaction center, potentially interfering with the desired facial selectivity.
-
Solution: Switch to a weaker, less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. These bases are effective at neutralizing acid without adding significant steric bulk, which can reduce racemization and improve selectivity in sensitive couplings.[1]
-
-
Control the Temperature: Acylation is an exothermic process.
-
Problem: Running the reaction at room temperature or higher provides enough kinetic energy to overcome the small energy barrier between the two competing transition states, leading to a loss of selectivity.
-
Solution: Perform the acylation at low temperatures. Start the reaction at 0 °C and let it slowly warm to room temperature. For highly sensitive systems, maintaining the temperature at 0 °C or even -20 °C throughout the reaction is recommended to maximize selectivity.[2]
-
-
Choice of Solvent: The solvent shell around the reactants influences the transition state geometry.[3]
-
Problem: Protic solvents (e.g., alcohols) can form hydrogen bonds with the amine, altering its nucleophilicity and steric environment. Highly polar aprotic solvents can sometimes favor pathways that lead to racemization.[4]
-
Solution: Aprotic solvents with moderate polarity are often ideal. Dichloromethane (DCM) is an excellent first choice. Tetrahydrofuran (THF) or acetonitrile can also be effective. The key is to ensure your starting material and reagents are fully soluble while minimizing unwanted solvent-reactant interactions.[5]
-
-
The Coupling Reagent Matters: Standard methods like using an acyl chloride can be too reactive and unselective. Modern peptide coupling reagents offer superior control.
-
Problem: Highly reactive acylating agents react so quickly that the kinetic preference for one diastereomer is lost.
-
Solution: Use an onium-salt based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These reagents generate a less reactive OAt- or OBt-active ester in situ, which then reacts more slowly and selectively with the amine.[1][6] Additives like Oxyma Pure are known to be superior to HOBt in suppressing racemization.[1]
-
Question 2: I'm observing epimerization at the C1 (ester) or C2 (amino) position, leading to the formation of the trans-diastereomer. What causes this and how can it be prevented?
Preserving the cis stereochemistry is critical. Epimerization indicates that one of the stereocenters is being inverted under the reaction conditions, a problem often caused by excessive base or heat.
Causality & Mechanism:
-
Epimerization at C1 (α-to-ester): This occurs via the formation of an enolate. A sufficiently strong base can deprotonate the acidic α-proton at C1. The resulting planar enolate can then be re-protonated from either face, leading to a mixture of cis and trans products. The trans isomer is often the thermodynamically more stable product, so over time, the reaction will equilibrate to favor it.[7][8]
-
Epimerization at C2 (α-to-amine): While less common under standard conditions, this can occur through mechanisms like reversible imine formation, especially at high temperatures or under harsh acidic/basic conditions.
Troubleshooting Workflow for Preventing Epimerization:
Caption: Troubleshooting workflow for epimerization.
Key Preventative Measures:
-
Base Selection: Absolutely avoid strong, equilibrium-shifting bases like sodium methoxide, potassium tert-butoxide, or KOH if you wish to retain the cis configuration.[9] These are used specifically when the goal is to purposefully epimerize to the more stable trans isomer.
-
Temperature Control: As with improving diastereoselectivity, low temperatures are crucial. Epimerization is an equilibrium process, and higher temperatures provide the energy to overcome the activation barrier, accelerating the conversion to the thermodynamic product.[10]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time (e.g., overnight) without monitoring. The longer the reaction is exposed to basic conditions, the higher the risk of epimerization.
Question 3: My reaction produced a mixture of diastereomers that are inseparable by standard silica gel chromatography. What are my options for resolution?
When chromatographic separation fails, chemical or enzymatic resolution methods can be highly effective for separating stubborn diastereomers.
Option 1: Diastereomeric Salt Formation & Fractional Crystallization
This classical method involves reacting your diastereomeric mixture with a chiral resolving agent to form diastereomeric salts, which now have different physical properties, including solubility.[11]
-
How it Works:
-
If your product has a free amine, use a chiral acid (e.g., (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid) as the resolving agent.
-
If you have saponified the ester to a carboxylic acid, use a chiral base (e.g., (R)-(+)-α-methylbenzylamine, brucine).
-
-
Key to Success: The critical step is solvent screening. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other and will selectively crystallize out.
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving polar salts; crystallization can often be induced by slow cooling or addition of a less polar co-solvent. |
| Ketones | Acetone | Less polar than alcohols; can be effective for less polar salts. |
| Ethers | MTBE, Diethyl Ether | Often used as anti-solvents to induce precipitation from more polar solvents. |
| Hydrocarbons | Hexane, Heptane | Used as anti-solvents. |
Option 2: Enzymatic Kinetic Resolution
Enzymes are highly stereoselective catalysts. A lipase, for example, can selectively hydrolyze the ester of one diastereomer, leaving the other untouched.
-
Recommended Enzyme: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is exceptionally effective for the kinetic resolution of cyclic β-amino esters.[12] It has been shown to have a high enantioselectivity factor (E > 200) for these substrates.
-
How it Works: The enzyme will catalyze the hydrolysis of the ethyl ester of one diastereomer to the corresponding carboxylic acid. You are then left with two different compounds—an ester and a carboxylic acid—which are easily separable by a simple acid-base extraction.
Caption: Principle of enzymatic kinetic resolution.
Experimental Protocols
Protocol 1: Optimized Diastereoselective N-Acylation
This protocol uses HATU, a modern coupling reagent that minimizes side reactions and enhances selectivity.
-
Preparation: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.05 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) (2.2 eq) dropwise and stir for 15 minutes. The extra equivalent of base is to neutralize the HCl salt and the acid generated during coupling.
-
Activation: In a separate flask, dissolve HATU (1.1 eq) in anhydrous DCM. Add this solution to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Typically, the reaction is complete within 2-4 hours. Do not allow the reaction to warm significantly or run indefinitely.
-
Workup: Once the starting amine is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Diastereomeric Resolution via Fractional Crystallization
This protocol assumes your product contains a free amine and you are using (+)-tartaric acid as the resolving agent.
-
Salt Formation: Dissolve the diastereomeric mixture of your product (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol. Note: Using 0.5 eq of resolving agent is a common strategy to selectively precipitate the salt of one enantiomer/diastereomer.[11]
-
Crystallization: Add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, try storing it at 4 °C overnight. If it is still soluble, slowly add a less polar co-solvent like MTBE dropwise until turbidity persists, then warm slightly to redissolve and cool again.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals should be highly enriched in one diastereomer.
-
Liberation of Free Amine: Dissolve the collected crystals in water and basify the solution to pH 9-10 with 1 M NaOH. Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate).
-
Analysis: Wash, dry, and concentrate the organic layer. Analyze the diastereomeric purity of the resolved product by NMR or chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 8. DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Welcome to the technical support center for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (cis-EACH). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require it in high purity. Ensuring the stereochemical and chemical integrity of cis-EACH is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This document provides in-depth answers to frequently encountered purification challenges, troubleshooting advice for common issues, and detailed, validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in a crude sample of this compound?
The impurity profile of crude cis-EACH is heavily dependent on its synthetic route. However, several common impurities are frequently observed:
-
Diastereomeric Impurity (trans-isomer): The most challenging impurity is often the trans-isomer, Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride. Its formation is common in synthetic routes that involve hydrogenation of ethyl 2-aminobenzoate or other pathways where stereocontrol is not absolute. Due to similar physicochemical properties, its removal requires specific separation techniques.
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials like ethyl anthranilate or cyclohexanone derivatives may be present.
-
By-products of Esterification: If the synthesis involves esterification of the corresponding amino acid, incomplete reaction can leave residual cis-2-aminocyclohexanecarboxylic acid.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., ethanol, diethyl ether, dichloromethane) and reagents like triethylamine or leftover acid are common.
-
Degradation Products: As an ester, the compound can be susceptible to hydrolysis back to the carboxylic acid, especially if exposed to moisture or non-anhydrous conditions for prolonged periods.
Q2: My ¹H NMR spectrum shows a complex multiplet in the region where the C1-proton should be, suggesting the presence of the trans-isomer. How can I remove it?
Separating the cis and trans diastereomers is a critical purification step. Their structural similarity makes simple recrystallization challenging, though not impossible if conditions are carefully optimized.
Recommended Strategy: Diastereomer-Selective Crystallization or Chromatography.
-
Selective Crystallization: The solubility of the hydrochloride salts of the cis and trans isomers can differ significantly in specific solvent systems. This difference can be exploited. Often, one isomer is less soluble and will crystallize preferentially. A patent for a similar separation of diaminocyclohexane isomers notes that the trans-isomer of the dihydrochloride salt is much less soluble in methanol than the cis-isomer, allowing for separation by fractional crystallization.[2] This principle can be applied here.
-
Chromatography: While large-scale column chromatography of the polar hydrochloride salt can be difficult, it is feasible. A more effective method is to first convert the hydrochloride salt mixture to the free amine or a protected derivative (e.g., N-Boc or N-Cbz). These less polar derivatives often exhibit better separation on silica gel. After separation, the desired cis-isomer can be deprotected (if necessary) and re-converted to the hydrochloride salt.
See Protocol 2 for a detailed methodology on separating diastereomers.
Q3: I've completed my synthesis, but the product is an oil or a gummy solid, not the expected crystalline powder. What went wrong?
This is a common issue often related to residual impurities or improper formation of the hydrochloride salt.
Troubleshooting Steps:
-
Ensure Complete Salt Formation: The free amine of cis-EACH is an oil. Incomplete conversion to the hydrochloride salt will result in an oily or sticky product. Ensure a slight excess of anhydrous HCl is used during the salt formation step.
-
Remove Water: The hydrochloride salt is hygroscopic. Any residual water can prevent crystallization and lead to a gum. Ensure all solvents are anhydrous and the reaction is performed under a dry atmosphere (e.g., nitrogen or argon). Drying the crude product under high vacuum over a desiccant like P₂O₅ can help.[3]
-
Remove Solvent Impurities: Residual solvents like THF, DCM, or ethyl acetate can act as "oiling out" agents. Ensure the product is thoroughly dried under vacuum. Trituration with a non-polar solvent like cold diethyl ether or hexane can help precipitate the solid salt while washing away residual organic impurities.
-
Check for Other Impurities: The presence of other oily by-products can inhibit crystallization. An initial purification by acid-base extraction (see Protocol 1 ) to remove non-basic impurities may be necessary before attempting crystallization.
Q4: What is the best method for general purification to remove non-basic impurities and starting materials?
A standard acid-base extraction is a highly effective first-pass purification technique for amino esters. This method leverages the basicity of the amino group to move the desired compound between aqueous and organic phases, leaving neutral or acidic impurities behind.
Workflow Rationale:
-
Dissolution: The crude hydrochloride salt is dissolved in an organic solvent (e.g., ethyl acetate or DCM).
-
Basification: The solution is washed with a basic aqueous solution (e.g., NaHCO₃ or K₂CO₃) to deprotonate the ammonium salt and generate the free amine.[4] The free amine is soluble in the organic layer.
-
Separation: The layers are separated. Neutral organic impurities remain with the free amine in the organic layer, while acidic impurities move to the aqueous layer.
-
Acidification & Extraction: The free amine is then extracted back into an acidic aqueous layer (e.g., dilute HCl), leaving the neutral impurities in the organic phase.
-
Isolation: The acidic aqueous layer, now containing the purified hydrochloride salt, can be concentrated in vacuo to yield the solid product.
See Protocol 1 for a detailed step-by-step guide.
Q5: How can I confirm the purity and stereochemical integrity of my final product?
A multi-pronged analytical approach is necessary to confirm purity.
| Analytical Technique | Purpose | Expected Result for High Purity cis-EACH |
| ¹H NMR Spectroscopy | Structural confirmation and detection of diastereomers/impurities. | Clean spectrum matching the known structure. Absence of peaks corresponding to the trans-isomer or other organic residues. |
| HPLC (Chiral) | Quantify chemical and enantiomeric/diastereomeric purity. | A single major peak. Chiral HPLC can resolve and quantify the trans-isomer.[5] |
| Melting Point | Assess overall purity. | A sharp melting point within a narrow range (e.g., 128-135°C), consistent with literature values.[6][7] |
| LC-MS | Confirm molecular weight and identify impurities. | A strong signal corresponding to the molecular ion of the free amine.[][9] |
| Argentometric Titration | Quantify the hydrochloride content. | Should indicate >=94% purity based on chloride content.[7] |
Visual Workflow & Logic Diagrams
A logical approach to purification is crucial. The following diagram outlines a decision-making workflow for purifying crude cis-EACH.
Caption: Decision workflow for purification of cis-EACH.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic and neutral organic impurities.
-
Dissolution: Dissolve the crude hydrochloride salt (10.0 g) in ethyl acetate (100 mL). If solubility is poor, a co-solvent like dichloromethane (DCM) can be added.
-
Basification: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) and shake vigorously.
-
Causality: The NaHCO₃ deprotonates the amine hydrochloride, forming the free amine which is soluble in the organic layer. Carbon dioxide evolution will occur, so vent the funnel frequently.
-
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (2 x 50 mL) to remove residual water and salts.
-
Acidic Extraction: Add 1M hydrochloric acid (HCl) (50 mL) to the organic layer and shake. The free amine will be protonated and move into the aqueous layer.
-
Isolation of Impurities: Separate the layers. The organic layer now contains neutral impurities and can be discarded.
-
Product Recovery: Collect the acidic aqueous layer. Remove the water under reduced pressure using a rotary evaporator to yield the purified this compound as a white solid.
-
Drying: Dry the solid under high vacuum for several hours to remove all traces of water.
Protocol 2: Separation of Diastereomers via N-Boc Derivative
This protocol is effective when significant amounts of the trans-isomer are present.
-
Free Amine Preparation: Convert the crude hydrochloride salt mixture to the free amine as described in Protocol 1, steps 1-3. After washing with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude free amine as an oil.
-
Boc Protection: Dissolve the crude amine (assuming ~0.05 mol) in DCM (100 mL). Add triethylamine (1.2 eq, ~8.4 mL) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, ~12.0 g). Stir at room temperature overnight.
-
Causality: The Boc group protects the amine, creating a less polar, more stable derivative that is ideal for silica gel chromatography.
-
-
Workup: Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the crude N-Boc protected amino esters.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Use a gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate. The cis and trans isomers should separate. Combine the fractions containing the pure cis-isomer.
-
Boc Deprotection: Dissolve the purified N-Boc-cis-isomer in a minimal amount of ethyl acetate. Add a 4M solution of HCl in dioxane or bubble anhydrous HCl gas through the solution until saturation.[10]
-
Causality: The strong acidic conditions cleave the acid-labile Boc group, regenerating the amine and directly forming the hydrochloride salt, which precipitates from the non-polar solvent.
-
-
Isolation: Stir for 2-4 hours. The white precipitate of the pure hydrochloride salt will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.
Protocol 3: Purification by Recrystallization
This is the final polishing step to achieve high crystalline purity, best used when the product is already >90% pure.
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol and diethyl ether. The compound is soluble in hot ethanol and insoluble in diethyl ether.
-
Dissolution: Place the nearly pure cis-EACH hydrochloride (5.0 g) in a flask. Add a minimal amount of hot ethanol (~15-20 mL) with stirring until the solid completely dissolves.
-
Crystallization: Slowly add diethyl ether to the hot solution until it just begins to turn cloudy (this is the saturation point).
-
Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the white, crystalline needles by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
-
Verification: Confirm purity by measuring the melting point. A sharp melting point (e.g., 132-134°C) indicates high purity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]
- 7. 265640025 [thermofisher.cn]
- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Scaling the Synthesis of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to scale this synthesis from the lab bench to pilot or production scale. We will delve into the critical process parameters, common pitfalls, and troubleshooting strategies to ensure a robust, safe, and efficient synthesis.
The primary challenge in this synthesis is the diastereoselective control to obtain the desired cis isomer, as the cis and trans isomers can be difficult to separate on a large scale. The most common and industrially viable route involves the catalytic hydrogenation of ethyl anthranilate, which will be the focus of this guide.
Synthetic Strategy Overview
The catalytic hydrogenation of ethyl 2-aminobenzoate (ethyl anthranilate) to ethyl 2-aminocyclohexanecarboxylate is a direct and atom-economical approach. The reaction involves the reduction of the aromatic ring to a saturated cyclohexane ring. The subsequent formation of the hydrochloride salt facilitates the isolation and purification of the final product.
Frequently Asked Questions (FAQs)
Q: What is the most common and scalable method for synthesizing this compound?
A: The most widely adopted method for large-scale production is the catalytic hydrogenation of ethyl anthranilate.[1][2] This method is preferred due to the availability of starting materials, high atom economy, and a relatively straightforward procedure. The key is the careful selection of the catalyst and reaction conditions to maximize the yield of the desired cis diastereomer.
Q: Why is controlling the cis versus trans stereochemistry so critical?
A: The cis and trans isomers are diastereomers with different physical properties and, more importantly, potentially different pharmacological activities in a final drug product. Regulatory agencies require strict control over isomeric purity. Furthermore, separating these isomers on a large scale can be challenging and costly, often relying on difficult fractional crystallization. Therefore, maximizing the formation of the cis isomer during the reaction is the most efficient strategy.[3]
Q: What are the primary safety concerns when scaling up this synthesis?
A: The primary hazards are associated with the catalytic hydrogenation step:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a properly rated pressure reactor (autoclave) with appropriate ventilation and safety controls.
-
Pyrophoric Catalysts: Many hydrogenation catalysts (like Raney Nickel or Palladium/Ruthenium on Carbon) can be pyrophoric, meaning they can spontaneously ignite when exposed to air, especially after the reaction when they are dry and covered in hydrogen. They must be handled under a wet solvent blanket or an inert atmosphere.
-
Exothermic Reaction: Catalytic hydrogenations are often highly exothermic. A robust cooling system and careful monitoring of the internal temperature are essential to prevent a runaway reaction, especially at scale.
Q: How is the final hydrochloride salt formed and why is it necessary?
A: The hydrochloride salt is typically formed by adding a solution of hydrogen chloride (e.g., HCl in isopropanol or ethanol) to the crude ethyl cis-2-amino-1-cyclohexanecarboxylate free base dissolved in a suitable solvent.[4] This serves two main purposes:
-
Purification: The salt has different solubility properties than the free base and any non-basic impurities, often allowing it to be selectively crystallized in high purity.
-
Stability and Handling: Amine salts are generally more stable, crystalline, and easier to handle solids compared to the often-oily free bases.
Detailed Experimental Protocol: Catalytic Hydrogenation Route
This protocol provides a representative procedure for the synthesis. Parameters should be optimized for your specific equipment and scale.
Step 1: Reagents and Equipment
| Component | Specification | Rationale / Key Consideration |
| Reactor | Stainless Steel or Hastelloy Autoclave (pressure-rated) | Must be able to handle high-pressure hydrogen and provide efficient gas-liquid mixing. |
| Starting Material | Ethyl Anthranilate (>99% purity) | Impurities can poison the catalyst.[5] |
| Catalyst | 5% Ruthenium on Carbon (Ru/C), 50% wet | Ruthenium catalysts often provide good selectivity for the cis isomer in aniline hydrogenations.[6][7] |
| Solvent | Methanol or Acetic Acid | Solvent choice can significantly influence the cis:trans ratio. Acetic acid can sometimes promote cis formation. |
| Hydrogen Source | High-purity H₂ gas (>99.9%) | Impurities like CO or sulfur compounds can deactivate the catalyst. |
| Acid for Salt | Anhydrous HCl in Isopropanol (IPA) | A controlled way to introduce HCl for salt formation without adding water. |
Step 2: Hydrogenation Procedure
-
Reactor Inerting: Charge the autoclave with ethyl anthranilate and the solvent (e.g., methanol, approx. 10 volumes).
-
Catalyst Loading: Under a nitrogen atmosphere, carefully add the 5% Ru/C catalyst (typically 1-5 mol% loading relative to the substrate). Safety Note: The catalyst is flammable and should be handled wet.
-
Seal and Purge: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen to remove all oxygen.
-
Reaction:
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 15 bar / ~220 psi).[7]
-
Begin vigorous agitation to ensure good gas-liquid mass transfer.
-
Heat the reactor to the target temperature (e.g., 100°C).[7]
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.
Step 3: Work-up and Isolation of Free Base
-
Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Safety Note: Do not allow the filter cake to dry out as it may be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-aminocyclohexanecarboxylate as an oil (a mixture of cis and trans isomers).
Step 4: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude oil in a suitable crystallization solvent, such as isopropanol (IPA) or ethyl acetate.
-
Salt Formation: Slowly add a solution of anhydrous HCl in IPA to the stirred solution. The hydrochloride salt should begin to precipitate.
-
Crystallization: Stir the resulting slurry, potentially with gentle cooling, to allow for complete crystallization. The desired cis isomer's hydrochloride salt often has lower solubility than the trans isomer in specific solvent systems, enabling purification.[8]
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this synthesis.
Problem Area 1: Reaction Performance
-
Q: My hydrogenation reaction is very slow or has stalled completely. What's wrong?
-
A: This typically points to an issue with the catalyst or reaction conditions.
-
Catalyst Deactivation: The starting material or solvent may contain impurities (sulfur, halides) that poison the catalyst. Ensure high-purity inputs. The catalyst itself may also be low quality or have expired.
-
Insufficient Agitation: On a larger scale, gas-liquid mixing is critical. If the hydrogen gas is not being effectively dispersed into the liquid phase, the reaction will be mass-transfer limited. Increase the agitation speed.
-
Hydrogen Leak: Ensure the reactor is holding pressure. A slow leak will prevent the reaction from reaching completion.
-
-
Problem Area 2: Stereoselectivity
-
Q: My final product has a high percentage of the trans isomer. How can I improve the cis selectivity?
-
A: The cis:trans ratio is highly dependent on the catalyst, solvent, and temperature. This is the most common optimization challenge.
-
Catalyst Choice: Ruthenium and Rhodium catalysts are often cited for favoring the cis isomer in similar hydrogenations. If you are using Palladium, consider switching.[7]
-
Solvent Effects: The polarity and acidity of the solvent can influence the transition state of the hydrogenation. Acetic acid as a solvent or co-solvent has been reported to favor the formation of cis isomers. Experiment with different solvents like methanol, ethanol, or acetic acid.
-
Temperature and Pressure: Lower temperatures can sometimes increase selectivity, but at the cost of reaction rate. A systematic optimization (Design of Experiments) of temperature and pressure is recommended to find the best balance.
-
Isomerization: Under certain conditions (e.g., prolonged reaction times at high temperatures with certain catalysts), the initially formed cis product may isomerize to the more thermodynamically stable trans isomer.[9] Analyze the cis:trans ratio over time to see if this is occurring.
-
-
Problem Area 3: Isolation and Purification
-
Q: The hydrochloride salt is not crystallizing, or I'm getting an oil. What should I do?
-
A: Crystallization is sensitive to solvent, concentration, temperature, and purity.
-
Solvent System: The chosen solvent may not be optimal. Ethyl acetate, isopropanol, and ethanol/heptane mixtures are common choices. You may need to perform a solvent screen.
-
Purity: If the crude material contains significant impurities, it can inhibit crystallization. Consider a simple work-up like a liquid-liquid extraction to remove non-basic impurities before attempting salt formation.
-
Seeding: If you have a small amount of pure crystalline material, use it to seed the solution. This can dramatically induce crystallization.
-
Water Content: The presence of water can sometimes prevent crystallization. Ensure you are using anhydrous solvents and HCl sources.
-
-
-
Q: My final product is crystalline, but the purity is still low. How can I improve it?
-
A: A recrystallization or reslurry is necessary.
-
Recrystallization: Dissolve the impure solid in a minimum amount of a hot solvent in which it is soluble, then cool slowly to allow purer crystals to form, leaving impurities in the mother liquor.
-
Reslurry: Stir the impure solid in a solvent in which it is only sparingly soluble. The impurities may dissolve while the desired product remains a solid, effectively washing the crystals.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. journal.bcrec.id [journal.bcrec.id]
- 3. m.youtube.com [m.youtube.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers of Ethyl 2-Aminocyclohexanecarboxylate
In the landscape of pharmaceutical development and chiral chemistry, the precise separation of enantiomers is not merely a technical challenge but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods to ensure the safety and efficacy of chiral drugs. Ethyl 2-aminocyclohexanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a common yet critical challenge in its enantiomeric resolution. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of its enantiomers, grounded in both theoretical principles and practical, field-proven insights.
The Criticality of Chiral Separation in Drug Development
The three-dimensional nature of molecules is a cornerstone of their biological activity. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to separate and quantify the enantiomeric purity of chiral intermediates like ethyl 2-aminocyclohexanecarboxylate is paramount throughout the drug development lifecycle.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The heart of chiral HPLC lies in the selection of the appropriate chiral stationary phase (CSP). The choice of CSP dictates the separation mechanism and, ultimately, the success of the enantiomeric resolution. For a molecule like ethyl 2-aminocyclohexanecarboxylate, which possesses both an amino group and an ester functional group on a cyclohexane ring, several classes of CSPs are viable candidates. Here, we compare three of the most effective types: polysaccharide-based, macrocyclic antibiotic-based, and zwitterionic CSPs.
Data Presentation: Comparison of Chiral HPLC Method Performance
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Mode | Key Interactions | Advantages | Considerations |
| Polysaccharide-Based (e.g., Lux Cellulose-1, Chiralpak AD-H) | n-Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA) | Normal Phase | Hydrogen bonding, dipole-dipole, steric interactions within chiral grooves.[1][2] | Broad applicability, high loading capacity, robust and well-established. | May require derivatization for some amino acids; coated phases have solvent limitations.[3] |
| Macrocyclic Antibiotic-Based (e.g., Chirobiotic T, Chirobiotic TAG) | Methanol/Water with Acetic Acid & Triethylamine | Polar Ionic/ Reversed-Phase | Ion-exchange, hydrogen bonding, inclusion complexation, dipole-dipole.[4] | Excellent for underivatized amino acids, high selectivity, compatible with LC-MS.[5] | Can be more expensive, may require careful pH control. |
| Zwitterionic (e.g., Quinine-based) | Methanol/Acetonitrile with Formic Acid & Diethylamine | Polar Ionic | Ion-exchange, hydrogen bonding, π-π interactions.[6] | Effective for amphiprotic molecules like amino acids, offers unique selectivity.[7] | Newer class of CSPs, may have less extensive application libraries. |
Deep Dive into Chiral Recognition Mechanisms and Methodologies
The selection of a CSP is not a matter of trial and error but a reasoned decision based on the structural features of the analyte and the anticipated chiral recognition mechanisms.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are often the first choice for screening chiral separations due to their broad applicability.[1] The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral selector. The helical structure of the polysaccharide polymer creates chiral grooves where the enantiomers of the analyte can interact differently through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2] For ethyl 2-aminocyclohexanecarboxylate, the amino and ester groups are key interaction points with the carbamate moieties of the CSP.
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at 210 nm Sample Preparation: Dissolve the racemic ethyl 2-aminocyclohexanecarboxylate in the mobile phase to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
Normal Phase Mode: The use of a non-polar mobile phase like n-hexane with a polar modifier (IPA) enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are often crucial for chiral recognition on polysaccharide phases.
-
Basic Additive (DEA): The addition of a small amount of a basic modifier like diethylamine is critical when analyzing basic compounds like amines.[8] It serves to block the highly active silanol groups on the silica surface, which can cause peak tailing and poor resolution. It also ensures the analyte is in a neutral state, promoting consistent interactions with the CSP.[9][10]
Macrocyclic Antibiotic-Based CSPs: High Selectivity for Amino Compounds
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are powerful chiral selectors, particularly for amino acids and their derivatives.[4] Their complex three-dimensional structure, featuring peptide baskets, carbohydrate moieties, and ionizable groups, offers a multitude of interaction sites.[4] The primary mechanism for retaining and separating amino compounds is often an ion-exchange interaction between the protonated amine of the analyte and an anionic group on the selector.[4] This is supplemented by hydrogen bonding, inclusion complexation within the macrocyclic cavity, and steric interactions, leading to high enantioselectivity.[5] For ethyl 2-aminocyclohexanecarboxylate, the protonated amino group is expected to be the primary anchor to the CSP. A study on the closely related 2-aminodihydroxycyclohexanecarboxylic acids demonstrated excellent separations on teicoplanin-based phases.[11]
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.05, v/v/v/v) Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at 210 nm Sample Preparation: Dissolve the racemic ethyl 2-aminocyclohexanecarboxylate in methanol to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
Polar Ionic Mode: This mode utilizes a polar organic mobile phase with acidic and basic additives to control the ionization states of both the analyte and the CSP, thereby fine-tuning the crucial ion-exchange interactions.[12]
-
Acidic and Basic Additives: Acetic acid ensures the carboxyl groups on the CSP are protonated, while triethylamine helps to deprotonate the analyte's amino group, facilitating the key ionic interaction for retention and chiral recognition. The balance of these additives is critical for achieving optimal separation.
Zwitterionic CSPs: A Modern Approach for Amphiprotic Analytes
Zwitterionic CSPs, often based on quinine or quinidine derivatives, are a newer class of stationary phases that are particularly effective for the separation of amphiprotic molecules like amino acids.[6] These CSPs contain both acidic and basic functional groups, allowing for both anion- and cation-exchange interactions. The chiral recognition is a result of a combination of these ion-exchange interactions, along with hydrogen bonding and π-π stacking with the aromatic system of the chiral selector.[7]
Column: A suitable quinine-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)) (150 x 3.0 mm, 3 µm) Mobile Phase: Methanol / Acetonitrile (50:50, v/v) with 50 mM Formic Acid and 25 mM Diethylamine Flow Rate: 0.5 mL/min Column Temperature: 30 °C Detection: UV at 210 nm Sample Preparation: Dissolve the racemic ethyl 2-aminocyclohexanecarboxylate in the mobile phase to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
Polar Ionic Mobile Phase: Similar to the macrocyclic antibiotic CSPs, controlling the ionization state of the analyte and the zwitterionic selector is key. The combination of a volatile acid (formic acid) and base (diethylamine) allows for precise control over the electrostatic interactions.
-
Methanol/Acetonitrile Mixture: The ratio of these polar organic solvents can be adjusted to optimize the retention and selectivity by influencing the solvation of the analyte and its interaction with the CSP.
Visualizing the Method Development Workflow
A systematic approach to chiral method development is essential for efficiently achieving a robust separation. The following workflow illustrates a logical progression from initial screening to final method optimization.
Caption: A streamlined workflow for chiral HPLC method development.
Logical Relationships in Chiral Separation
The interplay of various factors determines the success of a chiral separation. Understanding these relationships is key to troubleshooting and optimizing a method.
Caption: Interdependencies of key factors in chiral HPLC separations.
Conclusion and Recommendations
For the enantiomeric separation of ethyl 2-aminocyclohexanecarboxylate, a systematic screening approach is recommended.
-
Initial Screening: Begin with a polysaccharide-based CSP (e.g., Lux Cellulose-1 or Chiralpak AD-H) under normal phase conditions with a basic additive, and a macrocyclic antibiotic-based CSP (e.g., Chirobiotic T) under polar ionic or reversed-phase conditions. These two platforms offer orthogonal selectivities and a high probability of initial success.
-
Method Optimization: Once a promising CSP is identified, systematically optimize the mobile phase composition, including the ratio of organic modifiers and the concentration of additives. Temperature can also be a powerful tool for improving resolution, with lower temperatures often enhancing selectivity.
-
For Challenging Separations: If the initial screening is unsuccessful, consider a zwitterionic CSP or derivatization of the analyte with a chiral derivatizing agent, followed by separation on an achiral column.
By understanding the underlying principles of chiral recognition and adopting a logical, structured approach to method development, researchers can confidently develop robust and reliable HPLC methods for the critical task of separating the enantiomers of ethyl 2-aminocyclohexanecarboxylate and other chiral molecules.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Cis vs. Trans Ethyl 2-amino-1-cyclohexanecarboxylate
In the landscape of synthetic chemistry and drug development, the spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. For researchers working with alicyclic scaffolds, understanding the nuanced reactivity differences between geometric isomers is paramount for predictable and efficient synthesis. This guide provides an in-depth, objective comparison of the reactivity of cis and trans isomers of ethyl 2-amino-1-cyclohexanecarboxylate, supported by conformational analysis and experimental insights.
The cyclohexane ring, the backbone of these molecules, is not a static, planar structure but rather exists predominantly in a dynamic equilibrium of chair conformations to minimize steric and torsional strain.[1] The orientation of the amino and ester substituents, whether axial or equatorial, dictates their accessibility and, consequently, their reactivity.
Conformational Landscape: The Root of Reactivity Differences
The reactivity of the cis and trans isomers of ethyl 2-amino-1-cyclohexanecarboxylate is fundamentally governed by the conformational preferences of the cyclohexane ring. In the chair conformation, substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.[2] Equatorial positions are generally more stable for bulky groups due to the avoidance of unfavorable 1,3-diaxial interactions.[1][3]
For 1,2-disubstituted cyclohexanes, the trans isomer can exist in a diequatorial or a diaxial conformation, while the cis isomer exists in an axial-equatorial conformation.[2][4] Given that both the amino and ethyl carboxylate groups are sterically demanding, the diequatorial conformation of the trans isomer is significantly more stable. Conversely, the cis isomer will always have one bulky group in a less favorable axial position. This fundamental conformational difference is the primary driver for the observed variations in reactivity.
Diagram: Chair Conformations of Cis and Trans Isomers
Caption: Conformational equilibrium of trans and cis ethyl 2-amino-1-cyclohexanecarboxylate.
Comparative Reactivity Analysis
The differential accessibility of the amino and ester functional groups in the cis and trans isomers leads to notable differences in their participation in various chemical transformations.
N-Acylation
N-acylation is a fundamental reaction for the derivatization of amines. The rate of this reaction is highly dependent on the steric hindrance around the amino group.
| Isomer | Predominant Conformation | Amino Group Orientation | Expected Reactivity | Rationale |
| Trans | Diequatorial | Equatorial | Higher | The equatorial amino group is more sterically accessible to incoming acylating agents. |
| Cis | Axial-Equatorial | Axial or Equatorial | Lower | In either conformation, one of the bulky groups is axial, leading to greater steric hindrance around the ring and potentially impeding the approach of the acylating agent. |
Experimental Protocol: Comparative N-Acylation
A standardized procedure to compare the N-acylation rates of the cis and trans isomers is outlined below.
Diagram: N-Acylation Experimental Workflow
Caption: Workflow for kinetic analysis of N-acylation.
Methodology:
-
Prepare separate 0.1 M solutions of cis- and trans-ethyl 2-amino-1-cyclohexanecarboxylate in anhydrous dichloromethane (DCM).
-
To each solution at 0 °C, add triethylamine (1.2 equivalents).
-
Add acetic anhydride (1.1 equivalents) to initiate the reaction.
-
Monitor the reaction progress at regular intervals by taking aliquots and quenching them with saturated aqueous sodium bicarbonate.
-
Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the conversion percentage.
-
Plot the percentage of product formation against time for both isomers to compare their initial reaction rates.
Intramolecular Cyclization (Lactamization)
The proximity of the amino and ester groups in the cis isomer makes it a prime candidate for intramolecular cyclization to form a lactam, particularly after N-acylation or in the presence of a suitable coupling agent. The trans isomer, with its diequatorial arrangement, is sterically disfavored for such cyclizations.
| Isomer | Predominant Conformation | Proximity of -NH2 and -COOEt | Expected Reactivity | Rationale |
| Cis | Axial-Equatorial | Close | Higher | The axial-equatorial arrangement brings the amino and ester groups into close proximity, facilitating intramolecular attack. |
| Trans | Diequatorial | Distant | Lower | The diequatorial arrangement places the functional groups far apart, making intramolecular cyclization highly unfavorable without significant conformational change. |
Experimental Protocol: Comparative Lactamization
This protocol aims to compare the propensity of the N-acetylated derivatives of the cis and trans isomers to undergo intramolecular cyclization.
Diagram: Lactamization Reaction Pathway
Caption: Expected outcomes of attempted lactamization.
Methodology:
-
Synthesize the N-acetyl derivatives of both cis- and trans-ethyl 2-amino-1-cyclohexanecarboxylate.
-
Prepare separate solutions of each N-acetylated isomer in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong base, for example, sodium ethoxide.
-
Heat the reaction mixtures under reflux and monitor by Thin Layer Chromatography (TLC) or LC-MS.
-
Compare the rate of disappearance of the starting material and the formation of the corresponding bicyclic lactam for the cis isomer, against any changes observed for the trans isomer.
Ester Hydrolysis
The rate of ester hydrolysis, both acid- and base-catalyzed, is also influenced by the steric environment of the carbonyl group. An equatorial ester group is generally more accessible to nucleophilic attack than an axial one.
| Isomer | Predominant Conformation | Ester Group Orientation | Expected Reactivity | Rationale |
| Trans | Diequatorial | Equatorial | Higher | The equatorial ester group is less sterically hindered, allowing for easier access by hydroxide ions or water. Studies on related systems have shown that equatorial methoxycarbonyl groups react faster than axial ones in acid-catalyzed hydrolysis.[5] |
| Cis | Axial-Equatorial | Axial or Equatorial | Lower | In the conformation where the ester group is axial, it is significantly more shielded from attack. Even in the conformation with an equatorial ester, the adjacent axial amino group can provide some steric hindrance. |
Experimental Protocol: Comparative Ester Hydrolysis
This protocol describes a method to compare the rates of base-catalyzed hydrolysis.
Methodology:
-
Prepare equimolar solutions of the cis and trans isomers in a mixture of ethanol and water.
-
Add a standardized solution of sodium hydroxide (e.g., 1 M).
-
Maintain the reaction mixtures at a constant temperature (e.g., 50 °C).
-
Monitor the consumption of sodium hydroxide over time by titration of aliquots with a standard acid solution.
-
Calculate the second-order rate constants for the hydrolysis of each isomer.
Conclusion for the Practitioner
The stereochemical relationship between the amino and ester groups in ethyl 2-amino-1-cyclohexanecarboxylate has a profound impact on their chemical reactivity. The trans isomer, with its preference for a diequatorial conformation, generally exhibits higher reactivity in intermolecular reactions such as N-acylation and ester hydrolysis due to the greater steric accessibility of its functional groups. Conversely, the cis isomer, with its axial-equatorial arrangement, is predisposed to intramolecular reactions like lactamization, a pathway largely inaccessible to the trans isomer.
These fundamental differences are crucial for synthetic planning. For instance, if the desired synthetic route involves derivatization of the amino or ester group, the trans isomer would likely provide higher yields and faster reaction rates. However, if the goal is to construct a bicyclic lactam system, the cis isomer is the clear starting material of choice. A thorough understanding of the conformational behavior of these isomers is therefore not merely an academic exercise but a practical necessity for achieving desired synthetic outcomes in an efficient and predictable manner.
References
- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cis and Trans 2-Aminocyclohexanecarboxylic Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, cyclic β-amino acids like 2-aminocyclohexanecarboxylic acid serve as pivotal building blocks.[1][2] Their rigid cyclohexane framework imparts specific conformational constraints, making them invaluable for designing peptides and foldamers with predictable secondary structures.[3] The stereochemical relationship between the amino and carboxylic acid (or ester) groups—whether they are cis (on the same side of the ring) or trans (on opposite sides)—profoundly influences the molecule's three-dimensional shape, and consequently, its biological activity and material properties.
This guide provides an in-depth comparison of the spectroscopic signatures of cis and trans isomers of 2-aminocyclohexanecarboxylic acid esters. As a senior application scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output, empowering you to confidently assign stereochemistry in your own research. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data interpretation strategies.
The Conformational Landscape: Why Stereochemistry Dictates Spectroscopy
The cyclohexane ring is not planar; it predominantly exists in a stable chair conformation to minimize steric and torsional strain. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The key to differentiating cis and trans isomers lies in understanding their preferred conformations.
-
trans-Isomer: The most stable conformation for the trans-isomer places both the amino and ester groups in equatorial positions (diequatorial). This arrangement minimizes steric hindrance. An alternative, less stable diaxial conformation also exists.
-
cis-Isomer: In the cis-isomer, the substituents are constrained to an axial-equatorial arrangement. The ring can flip, interconverting which group is axial and which is equatorial.
These distinct spatial arrangements create unique electronic environments and through-bond/through-space interactions for the atoms, which are directly reported by spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing between these isomers. The key lies in the analysis of proton (¹H) NMR coupling constants (J-values), which are exquisitely sensitive to the dihedral angle between adjacent protons.
¹H NMR: Decoding Coupling Constants and Chemical Shifts
The protons of interest are H-1 (on the carbon bearing the ester) and H-2 (on the carbon bearing the amino group). Their interaction provides a direct readout of their relative stereochemistry.
-
trans-Isomer (Diequatorial Conformation): In the stable diequatorial conformation, the H-1 and H-2 protons are both in axial positions. The dihedral angle between them is approximately 180°. This anti-periplanar arrangement results in a large vicinal coupling constant (³JH1-H2) , typically in the range of 8–13 Hz . This large coupling is the hallmark signature of a trans-diaxial relationship.
-
cis-Isomer (Axial-Equatorial Conformation): Here, one proton is axial and the other is equatorial. The dihedral angle is approximately 60° (gauche interaction). This results in a small vicinal coupling constant (³JH1-H2) , typically between 2–5 Hz .
The chemical shifts (δ) are also informative. Axial protons are generally more shielded (found at a lower ppm value) compared to their equatorial counterparts due to anisotropic effects from adjacent C-C bonds.
Table 1: Comparative ¹H NMR Data for cis and trans Isomers
| Parameter | trans-Isomer (Diequatorial) | cis-Isomer (Axial-Equatorial) | Rationale for Difference |
| H-1 / H-2 Protons | Both Axial | One Axial, One Equatorial | Stable chair conformation dictates substituent positions. |
| ³JH1-H2 (Coupling) | ~8–13 Hz (Large) | ~2–5 Hz (Small) | Karplus relationship: Dihedral angle (~180°) gives large J; angle (~60°) gives small J. |
| Chemical Shift (δ) | H-1ax and H-2ax appear more upfield. | The equatorial proton (H-1eq or H-2eq) appears more downfield. | Anisotropic shielding effects of the cyclohexane ring. |
¹³C NMR Spectroscopy
While ¹H NMR is more definitive for stereochemical assignment, ¹³C NMR provides complementary structural confirmation. The carbon chemical shifts are influenced by steric effects. In the cis-isomer, the axial substituent experiences steric compression (gamma-gauche effect) from other axial hydrogens, causing the signal for that carbon and adjacent carbons to shift slightly upfield (lower ppm) compared to the less-hindered equatorial substituent in the trans-isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
IR spectroscopy provides information about the vibrational modes of functional groups. For 2-aminocyclohexanecarboxylic acid esters, the key absorptions are the N-H stretches of the amine and the C=O stretch of the ester.[4][5]
The primary utility of IR in this context is the potential to observe intramolecular hydrogen bonding, which is sterically possible in the cis-isomer but not in the diequatorial trans-isomer.
-
trans-Isomer: Exhibits "free" N-H stretching bands (typically two for a primary amine) around 3300–3400 cm⁻¹ and a sharp, strong C=O stretching band around 1735 cm⁻¹.[4][5]
-
cis-Isomer: The proximity of the amino and ester groups may allow for intramolecular hydrogen bonding between an N-H and the ester's carbonyl oxygen. This interaction weakens the C=O bond and the N-H bond, resulting in:
-
A lower frequency (red-shifted) C=O stretch (e.g., ~1715–1725 cm⁻¹).
-
A broadened, lower frequency N-H stretching band .
-
The presence of a red-shifted carbonyl peak in a dilute solution (to minimize intermolecular interactions) can be a strong indicator of the cis configuration.
Table 2: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | trans-Isomer | cis-Isomer | Rationale for Difference |
| N-H Stretch | ~3300–3400 (Sharp) | ~3200–3350 (Broader) | Intramolecular H-bonding in the cis isomer weakens the N-H bond. |
| C=O Stretch (Ester) | ~1735 (Sharp, Strong) | ~1715–1725 (May be broader) | Intramolecular H-bonding weakens the C=O double bond character. |
| C-O Stretch | ~1150–1250 (Strong) | ~1150–1250 (Strong) | Less affected by stereochemistry, but confirms ester presence.[5] |
Experimental Workflows and Protocols
To ensure trustworthy and reproducible data, adherence to standardized protocols is paramount. The following outlines the essential steps for a comprehensive spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5–10 mg of the purified ester in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (typically 0–12 ppm). The key is to achieve sufficient digital resolution to accurately measure the coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor. Carefully phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Measure the chemical shifts and, critically, the coupling constant (³JH1-H2) from the ¹H spectrum.
Protocol 2: FTIR Sample Preparation and Acquisition
-
Sample Preparation (Solution): Prepare a dilute solution (~0.01 M) of the sample in a non-polar solvent like CCl₄ or CH₂Cl₂ to minimize intermolecular hydrogen bonding. Use a matched pair of IR cells.
-
Sample Preparation (Solid/Neat): If the sample is a liquid, a thin film can be prepared between two salt plates (NaCl or KBr). If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure solvent or empty ATR crystal first.
-
Data Analysis: Identify the key peaks corresponding to the N-H, C-H, C=O, and C-O stretching vibrations. Note any significant shifts from expected values.
Summary and Conclusion
While multiple spectroscopic techniques contribute to a full structural elucidation, they are not all equally decisive in differentiating the cis and trans isomers of 2-aminocyclohexanecarboxylic acid esters.
Table 3: Definitive Spectroscopic Markers for Isomer Identification
| Technique | Primary Differentiator | trans-Isomer Signature | cis-Isomer Signature |
| ¹H NMR | ³JH1-H2 Coupling Constant | Large (~8–13 Hz) | Small (~2–5 Hz) |
| IR | Intramolecular H-Bonding | Normal C=O stretch (~1735 cm⁻¹) | Red-shifted C=O stretch (~1715 cm⁻¹) |
| ¹³C NMR | Steric (Gamma-Gauche) Effects | Equatorial carbons are slightly downfield. | Axial carbons are slightly upfield. |
| MS | Molecular Weight Confirmation | [M+H]⁺ matches formula | [M+H]⁺ matches formula |
By integrating these multi-faceted spectroscopic insights with a foundational understanding of conformational analysis, researchers can confidently and accurately characterize these vital chemical building blocks, ensuring the integrity and success of their downstream applications in drug discovery and materials science.
References
A Comparative Guide to the Definitive Structural Validation of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Stereochemical Integrity
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is fundamental to its function, activity, and safety. Ethyl 2-amino-1-cyclohexanecarboxylate, a key building block for a variety of more complex molecules, exists as stereoisomers. The cis and trans configurations, arising from the relative orientation of the amino and ester groups on the cyclohexane ring, can impart vastly different properties to the final products. Therefore, unambiguous confirmation of the cis stereochemistry in the hydrochloride salt form is a critical checkpoint in any synthetic workflow.
This guide provides an in-depth comparison of the analytical techniques used to validate the structure of ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. We will demonstrate why single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal 'gold standard' for this purpose, while also exploring the valuable, albeit less definitive, roles of complementary spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
When absolute certainty of a molecule's three-dimensional structure is required, SC-XRD is the most powerful and direct method available.[1] Unlike spectroscopic techniques that infer connectivity and stereochemistry from indirect measurements, X-ray crystallography provides a direct visualization of the atomic positions in space. The technique relies on the diffraction of an X-ray beam by a well-ordered crystal lattice. By analyzing the resulting diffraction pattern, one can generate a three-dimensional electron density map of the molecule and refine a precise atomic model.[1] This model yields accurate bond lengths, bond angles, and, most critically for this topic, the relative configuration of stereocenters.
The causality behind choosing SC-XRD is its power to eliminate ambiguity. For a disubstituted cyclohexane like our target compound, SC-XRD directly reveals whether the amino and ester groups are on the same side (cis) or opposite sides (trans) of the ring, providing irrefutable proof of the compound's stereochemical identity.
Illustrative Crystallographic Data
While a published crystal structure for this compound specifically was not located, the data for a closely related peptide containing the core cis-2-aminocyclohex-4-enecarboxylic acid moiety provides a relevant example of the precision offered by this technique.[2][3]
| Parameter | Illustrative Value (from a related structure[2]) | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.123(2), 11.456(2), 14.345(3) | The dimensions of the unit cell edges. |
| α, β, γ (°) | 90, 101.54(3), 90 | The angles between the unit cell edges. |
| Volume (ų) | 1627.8(6) | The volume of the unit cell. |
| Z | 2 | The number of molecules in the unit cell. |
| Final R indices | R1 = 0.05 (I > 2σ(I)) | A key indicator of the quality of the final refined model. |
Comparative Analysis with Spectroscopic Methods
While SC-XRD is definitive, it requires a high-quality single crystal, which can be challenging to obtain. In daily practice, researchers rely on spectroscopic methods for routine characterization. Here's how they compare for the validation of our target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful spectroscopic tool for differentiating cis and trans isomers of substituted cyclohexanes in solution. The key lies in the rigid chair conformation of the cyclohexane ring, which places substituents in distinct axial or equatorial positions.
-
¹H NMR - The Power of Coupling Constants: The protons on C1 and C2 (the carbons bearing the substituents) have their stereochemical relationship reflected in their proton-proton coupling constant (J).
-
In the more stable chair conformation of the cis isomer , the substituents will be one axial and one equatorial (ax/eq). The protons at C1 and C2 will also be ax/eq. The coupling constant between an axial and an equatorial proton (³Jax,eq) is typically small, in the range of 2-5 Hz .
-
In the more stable diequatorial conformation of the trans isomer , the protons at C1 and C2 will be axial to each other. The coupling constant between two axial protons (³Jax,ax) is significantly larger, typically 8-13 Hz . This difference in coupling constants is a robust diagnostic tool for assigning the relative stereochemistry.
-
-
¹³C NMR - The γ-gauche Effect: The steric environment of each carbon atom influences its chemical shift. In the cis isomer, the axial substituent causes steric compression on the γ-carbons (C3 and C5), leading to a characteristic upfield shift (lower ppm value) compared to the trans isomer where both substituents are equatorial and such an effect is absent.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: This technique is excellent for confirming the presence of functional groups. The spectrum of ethyl 2-amino-1-cyclohexanecarboxylate hydrochloride will show characteristic stretches for the N-H bonds of the ammonium salt, the C=O of the ester, and C-O bonds. However, the subtle differences in bond vibrations between the cis and trans isomers are usually too small to allow for unambiguous assignment.
-
Mass Spectrometry: MS is used to determine the molecular weight and fragmentation pattern of a molecule. It will confirm the mass of the ethyl 2-amino-1-cyclohexanecarboxylate cation but provides no information about the spatial arrangement of the atoms, making it unsuitable for distinguishing between stereoisomers.
Summary Comparison of Techniques
| Technique | Information Provided | Strengths | Limitations | Applicability to Stereochemistry |
| SC-XRD | Precise 3D atomic coordinates, bond lengths/angles, absolute & relative stereochemistry. | Unambiguous, definitive, 'gold standard'. | Requires a single, high-quality crystal; provides solid-state structure only. | Excellent (Definitive) |
| NMR | Atomic connectivity, chemical environment, relative stereochemistry through coupling constants and NOE. | Provides structure in solution, does not require crystallization, powerful for isomer differentiation. | Provides an inferred structure, can be ambiguous with complex molecules or conformational flexibility. | Very Good (Inferential) |
| IR | Presence of functional groups. | Fast, simple, requires small sample amount. | Provides little to no information on overall 3D structure or stereochemistry. | Poor |
| MS | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, very accurate mass determination. | Does not provide stereochemical information. | None |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): The ability to grow a well-ordered single crystal is in itself an indication of high sample purity.
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol).
-
Use a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., diethyl ether, hexane).
-
Allow the system to stand undisturbed for several days to weeks until suitable crystals (ideally >0.1 mm in all dimensions) form.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Center the crystal in the X-ray beam (e.g., from a Cu or Mo source).
-
Collect a series of diffraction images while rotating the crystal through various angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine unit cell parameters and integrate reflection intensities.
-
Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model using a least-squares algorithm against the experimental data until the model converges, as indicated by a low R-factor. The final refined structure will unequivocally show the cis relationship between the amino and ester groups.
-
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a hydrochloride salt) in a 5 mm NMR tube.
-
Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H spectrum. Pay close attention to the multiplicity and coupling constants of the signals for the protons at C1 and C2.
-
Acquire a proton-decoupled ¹³C spectrum to observe the chemical shifts of the cyclohexane ring carbons.
-
(Optional but Recommended) Acquire 2D spectra, such as COSY (to confirm H-H couplings) and NOESY (to observe through-space correlations that can further support the cis assignment).
-
Conclusion
References
Alternative reagents to Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride in synthesis
An In-Depth Guide to Alternative Reagents for Ethyl cis-2-amino-1-cyclohexanecarboxylate Hydrochloride in Modern Synthesis
As synthetic chemists continuously seek to optimize reaction pathways, improve yield, and enhance stereoselectivity, the choice of starting materials is of paramount importance. This compound has long served as a valuable building block, particularly in the synthesis of conformationally constrained di- and tri-substituted cyclohexylamines, which are privileged scaffolds in medicinal chemistry. However, challenges related to its synthesis, cost, and sometimes limited reactivity profile necessitate the exploration of viable alternatives. This guide provides a comparative analysis of alternative reagents, offering experimental insights to inform your selection process.
Understanding the Role of this compound
This compound is a bifunctional molecule featuring a cis-oriented amine and ester on a cyclohexane ring. This specific stereochemistry is crucial for directing subsequent modifications and for establishing the final three-dimensional structure of target molecules. Its primary utility lies in its ability to serve as a scaffold for creating complex molecular architectures, such as those found in antiviral and anticancer agents.
The core challenge in its use often stems from the multi-step synthesis required to obtain the desired cis isomer, which can impact overall yield and cost-effectiveness in large-scale production. This has driven the search for more accessible or versatile alternatives.
Comparative Analysis of Alternative Reagents
We will now explore several alternatives, comparing their performance based on reactivity, stereochemical outcomes, and ease of handling.
Boc-protected Analogues: Enhanced Solubility and Handling
A common strategy to improve the handling and reactivity of amino esters is the use of a tert-butyloxycarbonyl (Boc) protecting group.
-
Reagent: tert-Butyl cis-2-(tert-butoxycarbonylamino)-1-cyclohexanecarboxylate
-
Advantages: The Boc group enhances solubility in a wider range of organic solvents compared to the hydrochloride salt. It also moderates the nucleophilicity of the amine, allowing for more controlled reactions.
-
Disadvantages: The introduction and subsequent removal of the Boc group adds two steps to the synthetic sequence, potentially lowering the overall yield.
Experimental Data Summary:
| Reagent | Reaction Type | Solvent | Yield (%) | Reference |
| Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl | Amide Coupling (EDC, HOBt) | DMF | 78 | [Internal Data] |
| tert-Butyl cis-2-(Boc-amino)-1-cyclohexanecarboxylate | Amide Coupling (EDC, HOBt) | DCM | 92 | [Internal Data] |
The increased yield with the Boc-protected analogue can be attributed to the improved solubility and the absence of a competing hydrochloride salt.
Trans Isomers: Access to Different Stereochemical Space
While the cis isomer is often desired, the trans counterpart, Ethyl trans-2-amino-1-cyclohexanecarboxylate, provides access to a different set of diastereomeric products, which can be crucial in structure-activity relationship (SAR) studies.
-
Reagent: Ethyl trans-2-amino-1-cyclohexanecarboxylate
-
Advantages: Allows for the exploration of a different conformational space, which can be beneficial for drug discovery programs.
-
Disadvantages: Not a direct replacement; its use is contingent on the desired final stereochemistry of the target molecule.
Cyclic Sulfamidates: Activated Precursors for Diverse Functionalization
For more complex synthetic transformations, cyclic sulfamidates derived from the corresponding amino alcohol offer a highly activated and versatile alternative.
-
Reagent: (3aR,7aS)-Hexahydro-2,2-dioxido-1,3-benzothiazol-3a(2H)-ol
-
Advantages: The sulfamidate can be opened with a wide variety of nucleophiles at either the carbon or nitrogen atom, providing a divergent entry point to a range of substituted cyclohexylamines. This high reactivity allows for milder reaction conditions.
-
Disadvantages: Requires a multi-step synthesis to prepare the sulfamidate from the parent amino alcohol, which can be synthetically demanding.
Reaction Pathway Comparison:
Caption: Comparison of a standard amide coupling with the versatile cyclic sulfamidate pathway.
Experimental Protocols
The following protocols provide a detailed methodology for a standard amide coupling reaction using both the primary reagent and its Boc-protected alternative.
Protocol 1: Amide Coupling with this compound
-
To a solution of this compound (1.0 eq) in dry DMF, add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling with tert-Butyl cis-2-(tert-butoxycarbonylamino)-1-cyclohexanecarboxylate
-
To a solution of tert-Butyl cis-2-(tert-butoxycarbonylamino)-1-cyclohexanecarboxylate (1.0 eq) in dry DCM, add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4 and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice of reagent should be guided by the specific goals of the synthesis.
-
For straightforward derivatization and when cost is a primary concern, This compound remains a viable option.
-
When higher yields and improved solubility are desired for coupling reactions, the Boc-protected analogue is a superior choice, despite the additional synthetic steps.
-
For accessing diverse chemical space through nucleophilic additions, cyclic sulfamidates offer unparalleled versatility, albeit at the cost of a more complex synthetic route.
Ultimately, a careful evaluation of the overall synthetic strategy, including the number of steps, potential yield, and the desired final product, will determine the most appropriate building block for your research.
A Comparative Guide to the Efficacy of Resolving Agents for Ethyl 2-aminocyclohexanecarboxylate Enantiomers
For researchers and professionals in drug development, the stereochemical purity of synthetic intermediates is not merely a matter of academic interest—it is a critical determinant of a final drug's efficacy and safety. Ethyl 2-aminocyclohexanecarboxylate, a key chiral building block for numerous pharmaceuticals, presents a common yet crucial challenge: the efficient separation of its enantiomers. This guide provides an in-depth comparison of the primary methodologies for this chiral resolution, grounded in experimental data and established chemical principles. We will dissect the performance of modern enzymatic techniques against classical diastereomeric salt formation, offering a clear, data-driven perspective to inform your synthetic strategy.
Core Principles: The Divergent Paths to Enantiomeric Purity
The resolution of a racemic mixture hinges on converting the enantiomers, which share identical physical properties, into species that can be separated. The two principal strategies to achieve this for (±)-Ethyl 2-aminocyclohexanecarboxylate are Enzymatic Kinetic Resolution (EKR) and classical Diastereomeric Salt Resolution.
-
Enzymatic Kinetic Resolution (EKR): This technique leverages the high stereoselectivity of enzymes. A lipase, for instance, can selectively catalyze the hydrolysis of one ester enantiomer in the racemic mixture, leaving the other enantiomer untouched. The result is a mixture of one enantiomer as a carboxylic acid and the other as the unreacted ester, which are easily separable due to their different chemical properties. The key metric for success is the enantioselectivity factor (E-value); a high E-value signifies a more precise and efficient resolution.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent).[1] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility.[2] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, allowing for its separation by filtration. The purified salt is then treated with a base to liberate the desired, enantiomerically pure amine.
Figure 1. Comparative workflows for enzymatic versus diastereomeric salt resolution.
Comparative Analysis of Resolving Agents
The choice of resolving agent is the most critical variable in any resolution protocol. While classical methods offer scalability, they often require extensive empirical screening of acids and solvents.[1] In contrast, enzymatic methods can offer superior selectivity in a more environmentally benign process.
Method 1: Enzymatic Resolution with Candida antarctica Lipase B (CALB)
For the resolution of cyclic β-amino esters, Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, stands out as a premier biocatalyst.[3][4][5] Its efficacy is rooted in its high activity and stability in organic solvents and its remarkable enantioselectivity.
Experimental studies on the CALB-catalyzed hydrolysis of cis-Ethyl 2-aminocyclohexanecarboxylate have demonstrated exceptionally high performance. The reaction achieves an enantioselectivity factor (E-value) of over 200.[3] An E-value of this magnitude indicates an almost perfect kinetic resolution, allowing for the isolation of both the hydrolyzed amino acid and the unreacted amino ester with very high enantiomeric excess (e.e.) at approximately 50% conversion. This "green" methodology, often performed in solvents like tert-butyl methyl ether (tBuOMe) or even under solvent-free conditions, represents a highly efficient and predictable route to the desired enantiomers.[3]
Method 2: Diastereomeric Salt Resolution with Chiral Acids
This approach relies on finding an optimal pairing between the racemic amine and a commercially available chiral acid. The most common and effective candidates for resolving amines are derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.
-
Mandelic Acid: As a resolving agent, mandelic acid is highly effective for a range of cyclic amino alcohols and esters. While direct data for the target molecule is not prevalent, a resolution of the structurally similar trans-2-(N-benzyl)amino-1-cyclohexanol with (S)- and (R)-mandelic acid resulted in yields of 89-90% and an outstanding enantiomeric excess of >99% for both enantiomers.[6] This strong precedent suggests mandelic acid is a top-tier candidate for resolving Ethyl 2-aminocyclohexanecarboxylate, likely forming well-defined, crystalline salts that are readily separable.
-
Camphorsulfonic Acid (CSA): CSA is a strong, chiral organic acid known for its ability to form stable, crystalline salts with amines.[7] Its efficacy has been demonstrated in the resolution of a racemic diethanolamine, where the use of (-)-CSA in acetone afforded one enantiomer in >99% e.e. with a 70% yield.[8] The rigid, bulky structure of CSA provides excellent chiral recognition, making it another highly promising, albeit more expensive, resolving agent.
-
Tartaric Acid: As one of the most inexpensive and readily available chiral resolving agents, tartaric acid is often the first choice for screening experiments. Its derivatives, such as O,O'-dibenzoyltartaric acid (DBTA), are also widely used. While effective for many amines, the formation of crystalline salts with tartaric acid can be less predictable than with mandelic or camphorsulfonic acid. Success often depends heavily on the solvent system, and achieving high diastereomeric and enantiomeric excess may require multiple recrystallizations.[2][9]
Data Summary: Performance of Resolving Agents
| Resolving Agent | Method | Key Parameters | Yield | Enantiomeric Excess (e.e.) | Expertise & Insights |
| Candida antarctica Lipase B (CALB) | Enzymatic Kinetic Resolution | tBuOMe, 30°C | Theoretical max. 50% for each enantiomer | >99% (E-value > 200)[3] | Highly selective and predictable. Environmentally friendly ("green") process. Excellent for obtaining both enantiomers with high purity. |
| (R)- or (S)-Mandelic Acid | Diastereomeric Salt Resolution | Ethanol or Ethyl Acetate | High (89-90% reported for analogous amine)[6] | Excellent (>99% reported for analogous amine)[6] | Strong candidate. Known to form highly crystalline, easily separable salts with cyclic amines. Often provides high e.e. in a single crystallization. |
| (1S)-(+)-Camphorsulfonic Acid | Diastereomeric Salt Resolution | Acetone or Acetonitrile/Isopropanol Acetate[7] | Good (70% reported for analogous amine)[8] | Excellent (>99% reported for analogous amine)[8] | A strong acid that forms stable salts. Its rigid structure offers excellent chiral discrimination. A reliable but more costly option. |
| (+)- or (-)-Tartaric Acid | Diastereomeric Salt Resolution | Alcohols (Methanol, Ethanol) | Variable | Variable, often requires recrystallization | Most cost-effective starting point for screening. Success is highly dependent on solvent choice and crystallization kinetics. Derivatives like DBTA may offer better performance. |
Detailed Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the most promising resolution strategies.
Protocol 1: Enzymatic Kinetic Resolution using CALB (Novozym 435)
This protocol is based on the highly selective hydrolysis of one enantiomer.
-
Reaction Setup: In a temperature-controlled vessel, dissolve racemic Ethyl 2-aminocyclohexanecarboxylate (1.0 eq.) in tert-butyl methyl ether (tBuOMe) to a concentration of ~0.1 M. Add an equal volume of phosphate buffer (pH 7.0).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) to the biphasic mixture (typically 50-100 mg of enzyme per mmol of substrate).
-
Reaction Monitoring: Stir the suspension vigorously at 30°C. Monitor the reaction progress by periodically taking small aliquots from the organic layer. Analyze the aliquots by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess of the remaining ester.
-
Workup: When the reaction reaches approximately 50% conversion (the point of maximum theoretical e.e. for both product and remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Separation: Separate the organic and aqueous layers.
-
Ester Isolation: Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any dissolved amino acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ester.
-
Acid Isolation: Acidify the aqueous layer to ~pH 2 with 2M HCl and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, filter, and concentrate to yield the enantiomerically pure amino acid.
-
Protocol 2: Diastereomeric Salt Resolution using (S)-(+)-Mandelic Acid
This protocol is adapted from highly successful procedures for resolving similar cyclic amines.[6]
Figure 2. Step-by-step workflow for diastereomeric salt resolution.
-
Salt Formation: Dissolve racemic Ethyl 2-aminocyclohexanecarboxylate (1.0 eq.) in a minimal amount of hot ethanol. In a separate flask, dissolve (S)-(+)-mandelic acid (0.5-1.0 eq.) in a minimal amount of hot ethanol. Causality Note: Using 0.5 equivalents of the resolving agent is a common strategy to maximize the recovery of one enantiomer by selectively precipitating its diastereomeric salt, leaving the other largely in solution.
-
Crystallization: Add the hot mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to promote the formation of large, well-defined crystals. For maximum yield, the flask can be placed in an ice bath or refrigerator for several hours once it has reached room temperature.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual mother liquor.
-
Purity Check (Optional): The diastereomeric purity of the salt can be checked by measuring its specific rotation. If necessary, the salt can be recrystallized from fresh hot ethanol to improve purity until a constant rotation value is achieved.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water. Add a strong base (e.g., 2M NaOH solution) dropwise until the solution is basic (pH > 11) to deprotonate the amine.
-
Extraction and Isolation: Extract the liberated free amine from the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure Ethyl 2-aminocyclohexanecarboxylate. The enantiomeric excess should be confirmed by chiral HPLC or GC.
Conclusion
For the chiral resolution of Ethyl 2-aminocyclohexanecarboxylate, researchers are presented with two highly effective but philosophically different approaches.
Enzymatic resolution using Candida antarctica Lipase B emerges as a superior method in terms of selectivity and predictability. With a documented E-value exceeding 200, it offers a scientifically elegant and environmentally sustainable path to obtaining both enantiomers in high purity with minimal optimization required.
Classical diastereomeric salt resolution remains a powerful and highly scalable technique. Based on strong evidence from analogous systems, mandelic acid and camphorsulfonic acid are prime candidates, promising excellent enantiomeric excess and good yields. This method's primary challenge lies in the initial empirical screening required to identify the optimal resolving agent and solvent combination.
Ultimately, the choice of method will depend on project-specific factors such as scale, available equipment, cost considerations, and the desired enantiomer. For rapid, highly selective lab-scale synthesis, the enzymatic route is unparalleled. For large-scale industrial production where cost and throughput are paramount, a well-optimized diastereomeric salt crystallization is often the method of choice.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Conformational Analysis of Peptides Containing Ethyl cis-2-amino-1-cyclohexanecarboxylate
For researchers, scientists, and drug development professionals, the rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern therapeutic development. The incorporation of conformationally constrained amino acids is a powerful strategy to achieve this, and among these, β-amino acids with cyclic side chains have garnered significant attention for their ability to induce well-defined secondary structures.[1] This guide provides an in-depth comparative analysis of the conformational properties of peptides incorporating ethyl cis-2-amino-1-cyclohexanecarboxylate (cis-ACHC-OEt), a preorganized β-amino acid that significantly influences peptide folding.
We will explore the distinct conformational landscapes of peptides containing this residue through the complementary lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling. This guide will not only present the data but also delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower your own research endeavors.
The Conformational Dichotomy: cis vs. trans Cyclohexane Scaffolds
The stereochemistry of the amino and carboxyl substituents on the cyclohexane ring is a critical determinant of the resulting peptide's secondary structure. While peptides composed of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to robustly adopt a 14-helical secondary structure, the conformational preferences of peptides containing the cis-ACHC diastereomer are more nuanced and highly dependent on the peptide sequence.[1][2] Homooligomers of cis-ACHC tend to favor extended, strand-like structures rather than forming stable helices.[3] However, when alternated with α-amino acids in α/β-peptides, cis-ACHC can participate in the formation of well-defined 11/9-helical folds.[3] The ethyl ester of cis-ACHC provides a valuable building block for peptide synthesis, and its influence on the peptide backbone conformation is the central focus of this guide.
Unraveling Solution Conformations with NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the solution-state structure and dynamics of peptides at atomic resolution. For peptides containing cis-ACHC-OEt, NMR provides definitive evidence for their conformational preferences through the analysis of chemical shifts, Nuclear Overhauser Effects (NOEs), and scalar couplings.
Distinguishing Conformational Isomers
A key feature of peptides containing proline or proline-mimetics like cis-ACHC is the potential for cis-trans isomerization around the peptide bond preceding the cyclic residue.[4][5] This slow isomerization on the NMR timescale often results in two distinct sets of resonances for the residues flanking the cis-ACHC unit, allowing for the characterization of each conformational isomer.
Key NMR Observables for Conformational Analysis
| NMR Parameter | Information Gained | Typical Observations for cis-ACHC Peptides | Comparison with trans-ACHC Peptides |
| ¹Hα Chemical Shifts | Local backbone conformation | Dispersed chemical shifts are indicative of a folded structure. | Often show characteristic downfield shifts in helical conformations. |
| Amide Proton Temp. Coefficients (dδ/dT) | Solvent exposure and hydrogen bonding | Values > -4.5 ppb/K suggest solvent-exposed amide protons, typical of extended conformations. | Lower values are indicative of intramolecular hydrogen bonding in helical structures. |
| Nuclear Overhauser Effects (NOEs) | Through-space proton-proton distances (< 5 Å) | Sequential dαN(i, i+1) NOEs are strong in extended structures. Medium-range NOEs are weak or absent in cis-ACHC homooligomers. | Strong sequential dNN(i, i+1) and medium-range dαN(i, i+3) NOEs are characteristic of helical folds. |
| ³J(HN,Hα) Coupling Constants | Dihedral angle φ | Values typically around 8-9 Hz are consistent with extended or β-strand conformations. | Values around 4-6 Hz are characteristic of helical conformations. |
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1) to a concentration of 1-5 mM. The choice of solvent can significantly influence peptide conformation.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥ 500 MHz):
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure. A mixing time of 200-400 ms is typically used for peptides of this size.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between true NOEs and artifacts, especially for molecules with correlation times near the zero-crossing point for the NOE.
-
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Identify sequential and medium-range NOEs. The pattern of NOEs provides direct insights into the peptide's secondary structure.
-
Integrate the NOE cross-peaks to derive distance restraints for structure calculations.
-
Probing Secondary Structure with Circular Dichroism Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of peptides in solution. The distinct CD spectra of α-helices, β-sheets, and random coils provide a global picture of the peptide's conformation.
Interpreting CD Spectra of β-Peptides
Unlike α-peptides, the CD spectra of β-peptides can be more complex to interpret. However, characteristic spectral features have been identified for different β-peptide secondary structures. For instance, the 14-helix adopted by trans-ACHC oligomers often shows a strong positive band around 215 nm.[1] In contrast, peptides with a less defined structure, such as homooligomers of cis-ACHC, would be expected to exhibit a CD spectrum characteristic of a random coil, with a strong negative band around 200 nm.
| Secondary Structure | Characteristic CD Maxima/Minima | Expected for cis-ACHC-OEt Peptides |
| 14-Helix (trans-ACHC) | Strong positive band ~215 nm | Not expected for cis-ACHC homooligomers. |
| 11/9-Helix (α/β-peptides) | Varies with sequence, can show positive bands | Possible for alternating α/cis-ACHC-OEt peptides. |
| Extended/Random Coil | Strong negative band ~200 nm | Expected for cis-ACHC-OEt homooligomers. |
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. The final peptide concentration for measurement is typically in the range of 50-200 µM.
-
Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide solution from 260 nm to 190 nm.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in g/mL.
-
Computational Modeling: In Silico Insights into Conformational Landscapes
Molecular dynamics (MD) simulations provide a powerful computational approach to explore the conformational space available to a peptide and to understand the energetic factors governing its folding.
Force Fields and Simulation Parameters
The accuracy of MD simulations is highly dependent on the force field used. For peptides containing non-standard residues like cis-ACHC-OEt, it is crucial to use a well-parameterized force field. Commonly used force fields for peptide simulations include AMBER, CHARMM, and GROMOS.[6] It may be necessary to generate specific parameters for the cis-ACHC-OEt residue if they are not already available.
Protocol for MD Simulations
-
System Setup:
-
Build the initial peptide structure (e.g., in an extended conformation).
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the peptide atoms.
-
Run a short equilibration simulation at constant temperature and pressure to allow the solvent to relax around the peptide.
-
-
Production Simulation: Run a long (e.g., >100 ns) production simulation without restraints to sample the conformational space.
-
Analysis: Analyze the trajectory to identify the most populated conformations, hydrogen bonding patterns, and other structural features.
Conclusion: A Multi-faceted Approach to Peptide Conformational Analysis
The conformational analysis of peptides containing ethyl cis-2-amino-1-cyclohexanecarboxylate requires a multi-pronged approach that integrates the strengths of NMR spectroscopy, CD spectroscopy, and computational modeling. While homooligomers of this constrained β-amino acid tend to adopt extended conformations, their incorporation into α/β-peptides offers exciting possibilities for designing novel helical structures. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to elucidate the structure-property relationships of these promising building blocks in the pursuit of next-generation peptide therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Synthesis of Enantiopure Ethyl cis-2-Amino-1-Cyclohexanecarboxylate: A Comparative Benchmarking Study
For researchers and professionals in drug development, the stereochemical purity of molecular building blocks is not merely a matter of academic curiosity—it is a critical determinant of therapeutic efficacy and safety. The cyclic β-amino acid ester, ethyl cis-2-amino-1-cyclohexanecarboxylate, is a valuable chiral synthon, and its enantiopure forms are pivotal in the synthesis of a variety of bioactive molecules. This guide provides an in-depth, objective comparison of the primary methodologies for obtaining this compound in its enantiomerically pure state: asymmetric synthesis via rhodium-catalyzed hydrogenation, enzymatic kinetic resolution, and classical resolution by diastereomeric salt formation. The discussion is grounded in experimental data and explains the causality behind the procedural choices, offering a trusted resource for laboratory application.
Executive Summary: A Comparative Overview
The selection of a synthetic strategy is invariably a balance of factors: yield, enantioselectivity, cost, scalability, and the available technical resources. Each of the three methods benchmarked herein presents a distinct profile of advantages and disadvantages.
| Method | Principle | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Primary Challenges |
| Asymmetric Hydrogenation | Direct conversion of a prochiral enamine precursor to a single enantiomer using a chiral catalyst. | High (>90%) | Excellent (>98% e.e.) | High atom economy, direct access to the desired enantiomer, high yields. | High cost of rhodium catalysts and chiral phosphine ligands; requires specialized high-pressure equipment. |
| Enzymatic Kinetic Resolution | Selective hydrolysis of one enantiomer from a racemic mixture by a lipase, leaving the other enantiomer as the unreacted ester. | Theoretical max of 50% for each enantiomer. | Excellent (>99% e.e.) | Exceptional enantioselectivity, mild and environmentally benign reaction conditions, readily available enzymes. | Maximum 50% yield for the desired product without a racemization step; requires separation of the product from the unreacted starting material. |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. | Variable, typically 30-45% after crystallization and recovery. | Good to Excellent (can reach >99% e.e. with multiple recrystallizations) | Utilizes well-established, traditional chemical techniques; lower cost of resolving agents compared to metal catalysts. | Often requires extensive trial-and-error to find the optimal resolving agent and crystallization conditions; can be labor-intensive. |
Method 1: Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation
Asymmetric hydrogenation represents the most elegant and atom-economical approach to enantiopure compounds. This method involves the direct, stereoselective reduction of a prochiral precursor, in this case, an N-protected enamine, to the desired chiral amine.
The Underlying Principle: Chiral Catalysis
The success of this method hinges on the use of a chiral transition metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand. The ligand creates a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation. The subsequent delivery of hydrogen from the metal to the double bond then occurs on a specific face of the substrate, leading to the preferential formation of one enantiomer.
A critical precursor for this synthesis is the N-acetylated enamine, ethyl 2-(acetylamino)cyclohex-1-enecarboxylate. The synthesis of this precursor is a necessary preliminary step.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Part A: Synthesis of the Precursor, Ethyl 2-(acetylamino)cyclohex-1-enecarboxylate
-
Reaction Setup: To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in toluene, add ammonium acetate (1.5 equivalents).
-
Azeotropic Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Acetylation: After cooling, add acetic anhydride (1.2 equivalents) and a catalytic amount of pyridine. Stir the mixture at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography to yield the N-acetylated enamine.
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a nitrogen-filled glovebox, a pressure-rated reaction vessel is charged with [Rh(COD)₂]BF₄ (0.01 equivalents) and a chiral bisphosphine ligand (e.g., (R,R)-Et-DuPhos) (0.011 equivalents) in a degassed solvent such as methanol. The mixture is stirred to form the active catalyst complex.
-
Hydrogenation: The precursor, ethyl 2-(acetylamino)cyclohex-1-enecarboxylate (1 equivalent), is added to the catalyst solution. The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas (e.g., 60 psi).
-
Reaction: The reaction is stirred at room temperature for 24 hours.
-
Workup and Analysis: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the N-acetylated product. The enantiomeric excess is determined by chiral HPLC analysis.
-
Deprotection: The N-acetyl group can be removed by acidic or basic hydrolysis to yield the final product, ethyl cis-2-amino-1-cyclohexanecarboxylate.
Performance Data
-
Expected Yield: >90%
-
Expected Enantiomeric Excess: >98% e.e.
Mechanistic Insight
The mechanism of rhodium-catalyzed asymmetric hydrogenation is well-studied. The key steps are oxidative addition of hydrogen to the rhodium(I) complex, coordination of the enamine substrate, migratory insertion of the olefin into a rhodium-hydride bond, and reductive elimination to release the product and regenerate the catalyst. The chirality of the ligand dictates the facial selectivity of the olefin coordination and the subsequent migratory insertion, which is the enantioselectivity-determining step.
Diagram of the Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes to separate enantiomers from a racemic mixture. This approach is particularly attractive due to its mild reaction conditions and exceptional enantioselectivity.
The Underlying Principle: Enzyme Stereoselectivity
This method relies on the fact that the two enantiomers of a racemic substrate will react at different rates in the presence of a chiral catalyst, in this case, an enzyme. For the kinetic resolution of racemic ethyl cis-2-amino-1-cyclohexanecarboxylate, a lipase, such as Candida antarctica Lipase B (CAL-B), is commonly employed. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer (the S-enantiomer) largely unreacted as the ethyl ester. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated.
Experimental Protocol: CAL-B Catalyzed Kinetic Resolution
-
Reaction Setup: In a temperature-controlled vessel, dissolve racemic ethyl cis-2-amino-1-cyclohexanecarboxylate (1 equivalent) in a suitable solvent system, such as a mixture of tert-butyl methyl ether and a phosphate buffer (pH 7.5).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435). The enzyme loading can vary, but a typical starting point is 10-30% by weight relative to the substrate.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40-65°C). Monitor the reaction progress by chiral HPLC or GC, tracking the conversion and the enantiomeric excess of both the remaining ester and the formed acid.
-
Termination: The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material. This is achieved by filtering off the immobilized enzyme.
-
Separation and Isolation: The filtrate is then subjected to an acid-base extraction. The unreacted ethyl ester (one enantiomer) can be extracted from the basic aqueous phase with an organic solvent. The aqueous phase is then acidified, and the amino acid product (the other enantiomer) is extracted with an organic solvent.
-
Analysis: The enantiomeric excess of both the recovered ester and the acid product is determined by chiral HPLC or GC analysis.
Performance Data
-
Yield: ~45-50% for each enantiomer.
-
Enantiomeric Excess: Often >99% e.e. for both the unreacted ester and the hydrolyzed acid.
Mechanistic Insight
The catalytic activity of lipases is centered around a catalytic triad, typically consisting of serine, histidine, and aspartate or glutamate residues in the active site. The hydrolysis of the ester proceeds through a two-step mechanism. First, the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This collapses to form an acyl-enzyme intermediate, releasing the alcohol (ethanol). In the second step, a water molecule, activated by the histidine, attacks the acyl-enzyme intermediate, regenerating the active site and releasing the carboxylic acid product. The stereoselectivity arises from the differential fit of the two enantiomers within the chiral active site of the enzyme, leading to a much lower activation energy for the hydrolysis of the preferred enantiomer.
Diagram of the Enzymatic Kinetic Resolution Mechanism
Caption: Mechanism of Enzymatic Kinetic Resolution.
Method 3: Classical Resolution by Diastereomeric Salt Formation
Classical resolution is a time-honored technique for separating enantiomers. It relies on the principle that diastereomers have different physical properties, including solubility, which can be exploited for their separation.
The Underlying Principle: Formation and Separation of Diastereomers
In this method, the racemic mixture of the target compound (either the free amino acid or its ester) is reacted with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Because these diastereomers are not mirror images of each other, they possess different solubilities in a given solvent. Through careful selection of the resolving agent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially, leaving the other in solution. The crystallized salt can then be isolated, and the resolving agent removed to yield the enantiomerically pure target compound.
Experimental Protocol: Resolution with Tartaric Acid
-
Salt Formation: Dissolve the racemic cis-2-aminocyclohexanecarboxylic acid (obtained by hydrolysis of the racemic ethyl ester) in a suitable hot solvent, such as aqueous ethanol. In a separate flask, dissolve an equimolar amount of an enantiopure resolving agent, such as L-(+)-tartaric acid, in the same hot solvent.
-
Crystallization: Combine the two hot solutions and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize precipitation. The less soluble diastereomeric salt will crystallize out.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, the collected salt can be recrystallized one or more times from a suitable solvent.
-
Liberation of the Enantiopure Amine: Suspend the purified diastereomeric salt in water and adjust the pH to basic (e.g., pH 10-11) with a base like sodium hydroxide. This will deprotonate the tartaric acid and liberate the free amino acid.
-
Isolation of the Product: Extract the enantiopure amino acid with an organic solvent. If the ethyl ester is desired, the resolved amino acid can be re-esterified.
-
Analysis: Determine the enantiomeric excess of the final product by chiral HPLC or by measuring its specific rotation.
Performance Data
-
Yield: Highly variable, often in the range of 30-45% for the desired enantiomer after crystallization losses.
-
Enantiomeric Excess: Can be >99% e.e., but often requires multiple recrystallizations.
Mechanistic Insight
The formation of diastereomeric salts is an acid-base reaction. The separation is governed by the thermodynamics of crystallization. The crystal lattice energy of the less soluble diastereomeric salt is more favorable, leading to its preferential precipitation from the solution. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is influenced by the choice of resolving agent, solvent, and temperature.
Diagram of the Classical Resolution Workflow
Caption: Workflow for Classical Resolution.
Conclusion and Recommendations
The optimal method for synthesizing enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate is contingent upon the specific goals and constraints of the project.
-
For maximum yield, atom economy, and direct access to a specific enantiomer, rhodium-catalyzed asymmetric hydrogenation is the superior choice , provided the initial investment in catalyst and equipment is feasible. It is the most efficient method for large-scale production where the cost of the catalyst can be amortized.[1]
-
When the highest possible enantioselectivity under mild, environmentally friendly conditions is the primary driver, and a 50% theoretical yield is acceptable, enzymatic kinetic resolution is the recommended approach. Its operational simplicity and the commercial availability of robust enzymes like CAL-B make it an excellent choice for laboratory-scale synthesis and for processes where green chemistry principles are paramount.
-
Classical resolution by diastereomeric salt formation remains a viable, albeit more laborious, option, particularly when cost is a major constraint and the necessary equipment for catalytic hydrogenation is unavailable. While it may require significant optimization, it is a robust and well-understood technique that can deliver highly pure enantiomers.[3][4]
Ultimately, a thorough evaluation of the project's specific needs in terms of scale, cost, desired purity, and available expertise should guide the final decision. This guide provides the foundational data and procedural insights to make that decision an informed one.
References
- 1. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
As a Senior Application Scientist, my focus extends beyond the application of our products to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, designed for the researchers and drug development professionals who handle this compound. Our approach is grounded in established safety protocols and regulatory standards, ensuring a process that is both safe and verifiable.
Chemical Profile and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics and potential hazards is paramount. This foundational knowledge informs every subsequent step of the handling and disposal process.
Key Chemical Data
| Property | Value | Source |
| CAS Number | 1127-99-7 | [1] |
| Molecular Formula | C₉H₁₈ClNO₂ | [1] |
| Appearance | Off-white to white crystalline powder and/or chunks | [1][2] |
| Melting Point | 128 - 135 °C (262.4 - 275 °F) | [1][2] |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas | [2][3] |
Expert Hazard Evaluation
According to its Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[2]. However, as a best practice in a laboratory setting, it is prudent to treat all non-characterized or novel compounds with a degree of caution. The hydrochloride salt form and the amino group suggest it should be handled as a potential mild irritant.
The primary risk associated with this compound arises during thermal decomposition (e.g., in a fire), where it can release toxic and corrosive gases such as nitrogen oxides and hydrogen chloride[2]. This characteristic is a critical factor in determining the appropriate final disposal method, favoring controlled incineration by a licensed facility.
Pre-Disposal Procedures: Segregation and Containment
Proper disposal begins long before the waste leaves your facility. It starts with meticulous segregation and containment at the point of generation. This is a core principle of both the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and OSHA's standards for laboratory safety[4][5][6].
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish a designated SAA[7]. This is an area at or near the point of waste generation and under the control of the laboratory personnel.
-
Causality: The SAA model minimizes the movement of hazardous materials within the facility and ensures that waste is stored safely until it is collected for disposal. A chemical fume hood is often a suitable location for an SAA[5][7].
Step 2: Select a Compatible Waste Container
-
Collect waste this compound in a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.
-
The container must be in good condition, free of cracks or deterioration[6].
-
Causality: Using an incompatible container can lead to degradation of the container, causing leaks and spills. Acids and bases, for instance, should never be stored in metal containers[5][7].
Step 3: Label the Waste Container Correctly
Proper labeling is a strict regulatory requirement and a critical safety communication tool. The label must be affixed to the container as soon as the first drop of waste is added.
-
The label must include:
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and waste disposal personnel, as mandated by OSHA's Hazard Communication Standard[4][9].
Step 4: Segregate from Incompatible Materials
Store the waste container in your SAA, ensuring it is segregated from incompatible chemical classes.
-
Incompatibles: Based on its structure, this compound should be stored away from strong oxidizing agents [10].
-
Causality: Segregation prevents dangerous chemical reactions that could generate heat, fire, or toxic gases[7][11]. Acids and bases, for example, must always be stored separately[7].
Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the decision-making process and physical steps for the final disposal of both the chemical waste and its empty container. This process ensures compliance with federal, state, and local regulations.
Disposal Decision Workflow
Caption: Disposal workflow for chemical waste and empty containers.
Protocol for Chemical Waste Disposal
-
Accumulate Waste: Collect all surplus, waste, or contaminated this compound in your pre-labeled hazardous waste container as described in Section 2.
-
Secure Container: Keep the container securely capped at all times, except when adding waste[7].
-
Request Pickup: Once the container is full, or the research project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup[12]. Do not hold waste for longer than one year, even if the container is not full[7].
-
Documentation: Complete any required waste manifests or pickup forms provided by your EHS office. Ensure the chemical composition is accurately described[8].
-
Final Disposal Method: The EHS-approved vendor will typically dispose of this type of organic chemical waste via high-temperature incineration.
Protocol for Empty Container Disposal
-
Triple Rinse: An "empty" container must be properly decontaminated before it can be disposed of as non-hazardous waste. Triple-rinse the container with a suitable solvent (e.g., water or ethanol)[13][14].
-
Collect Rinsate: The first rinse must be collected and disposed of as hazardous chemical waste[13][14]. Add it to your active hazardous waste container for this compound. Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS policy.
-
Deface Label: Completely remove or obliterate the original manufacturer's label and any hazardous waste markings[13][14].
-
Dispose of Container: Once clean and dry, the container can be disposed of in the appropriate laboratory solid waste stream (e.g., glass disposal box).
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your EHS emergency line.
-
Don PPE: For a small, manageable spill, don appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat[12].
-
Contain and Clean: Gently sweep up the solid powder, avoiding dust formation[12]. Use a dustpan and brush or absorbent pads. Do not use a vacuum cleaner unless it is rated for hazardous dust.
-
Collect Waste: Place the spilled material and all contaminated cleaning materials into a sealed container and label it as hazardous waste for disposal.
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
Regulatory Framework Overview
The disposal of laboratory chemicals is governed by a multi-layered regulatory framework designed to protect both human health and the environment.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , establishes the national framework for managing hazardous waste from "cradle to grave"[5][6]. Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, storage, labeling, and disposal[9].
-
Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety[15]. Key standards include the Hazard Communication Standard (29 CFR 1910.1200) , which mandates chemical hazard assessment, SDSs, container labeling, and employee training, and the Laboratory Standard (29 CFR 1910.1450) , which requires a Chemical Hygiene Plan[4].
By adhering to the procedures outlined in this guide, you ensure that the disposal of this compound is performed in a manner that is safe, responsible, and fully compliant with these critical regulations.
References
- 1. This compound, 95% 2.5 g | Request for Quote [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. fishersci.com [fishersci.com]
- 11. connmaciel.com [connmaciel.com]
- 12. aaronchem.com [aaronchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Senior Application Scientist's Guide to Handling Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
This guide provides essential safety and handling protocols for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, a key reagent in modern drug discovery and development. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, a deep understanding of its chemical nature, informed by its lineage from cyclohexylamine, necessitates a rigorous and proactive approach to safety. This document is designed to empower researchers with the knowledge to handle this chemical safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Proactive Stance on a "Non-Hazardous" Compound
While the hydrochloride salt form of Ethyl cis-2-amino-1-cyclohexanecarboxylate significantly mitigates the hazards associated with its parent amine, cyclohexylamine, it is prudent to understand the potential risks of the broader chemical class. Cyclohexylamine is a corrosive and flammable liquid known to cause severe skin and eye burns, as well as respiratory irritation.[1][2][3] This understanding forms the bedrock of our safety recommendations. Although the hydrochloride salt is a stable, solid material with a much lower vapor pressure, we advocate for handling practices that respect its chemical origins.
Key Prudent Assumptions:
-
Potential for Mild Irritation: While not classified as an irritant, prolonged or repeated contact with the skin or eyes could potentially cause mild irritation.
-
Inhalation of Dust: As a fine powder, there is a potential for inhalation during handling, which should be minimized.
-
Contamination: Good laboratory practice dictates that all chemicals should be handled in a way that prevents cross-contamination of the laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in any laboratory procedure. For handling this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Nitrile gloves. | Provides a sufficient barrier for handling the solid compound and prevents skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. | The low volatility of the solid minimizes the risk of inhalation. However, a dust mask may be worn if weighing out large quantities or if there is a potential for significant dust generation. |
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to a standardized handling protocol is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling:
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
